molecular formula C23H24F6N2O2S B15137351 CPK20

CPK20

Cat. No.: B15137351
M. Wt: 506.5 g/mol
InChI Key: LXIXLAOMFBGFKV-UHFFFAOYSA-N
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Description

CPK20 is a useful research compound. Its molecular formula is C23H24F6N2O2S and its molecular weight is 506.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24F6N2O2S

Molecular Weight

506.5 g/mol

IUPAC Name

N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide

InChI

InChI=1S/C23H24F6N2O2S/c24-22(25,26)17-7-6-16(20(13-17)23(27,28)29)14-31-11-10-15-12-18(8-9-21(15)31)30-34(32,33)19-4-2-1-3-5-19/h6-9,12-13,19,30H,1-5,10-11,14H2

InChI Key

LXIXLAOMFBGFKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CC3)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Functional Role of CPK20 Protein Kinase in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcium-Dependent Protein Kinases (CPKs) are pivotal calcium sensors in plants, translating transient calcium (Ca²⁺) signals into downstream physiological responses. In Arabidopsis thaliana, the CPK family is extensive, with 34 members, each proposed to have distinct or overlapping roles in signaling pathways related to stress responses and development. This technical guide focuses on CPK20 (At2g38910), a member of this large family. While the precise function and signaling network of this compound remain largely uncharacterized in the current body of scientific literature, this document provides a comprehensive overview of the known functions of the broader CPK family in Arabidopsis and outlines the established experimental methodologies that can be applied to elucidate the specific role of this compound. This guide serves as a foundational resource for researchers initiating studies on this compound, offering detailed protocols and data presentation frameworks.

Introduction to Calcium-Dependent Protein Kinases (CPKs) in Arabidopsis thaliana

CPKs are serine/threonine protein kinases that are uniquely characterized by the presence of a calmodulin-like domain with EF-hand motifs at their C-terminus, fused to the kinase domain. This structure allows them to directly bind Ca²⁺ and become activated, thereby phosphorylating target proteins and propagating cellular signals.[1][2][3] CPKs are involved in a wide array of physiological processes, including:

  • Abiotic Stress Responses: CPKs are key regulators in signaling pathways for drought, salinity, cold, and heat stress. They often achieve this by phosphorylating transcription factors and ion channels.[1]

  • Biotic Stress Responses: CPKs play a role in plant immunity by mediating responses to pathogen-associated molecular patterns (PAMPs).[2]

  • Hormonal Signaling: Members of the CPK family are integral components of signaling cascades for hormones such as abscisic acid (ABA).[1]

  • Developmental Processes: CPKs are involved in various aspects of plant growth and development, including pollen tube growth and stomatal movement.

The subcellular localization of CPKs is diverse, with members found in the cytosol, nucleus, and associated with various membranes, which contributes to their functional specificity.[3]

The this compound (At2g38910) Protein Kinase

This compound is a 583-amino acid protein with a predicted molecular weight of 65.7 kDa. It possesses the canonical domains of a CPK: an N-terminal variable domain, a serine/threonine kinase domain, an autoinhibitory domain, and a C-terminal calmodulin-like domain with four predicted EF-hand Ca²⁺-binding motifs.[4] While specific functional data for this compound is scarce, its membership in the CPK family strongly suggests a role in Ca²⁺-mediated signal transduction.[4]

Quantitative Data on CPK Function

To facilitate comparative analysis and guide future research on this compound, the following tables exemplify the types of quantitative data typically generated in the study of Arabidopsis CPKs. It is important to note that the data presented here are hypothetical examples and not experimentally determined values for this compound.

Table 1: Hypothetical Kinase Activity of Recombinant this compound

SubstrateCalcium Concentration (µM)Kinase Activity (pmol/min/mg)
Myelin Basic Protein (MBP)0 (EGTA)5.2 ± 0.8
Myelin Basic Protein (MBP)1150.3 ± 12.5
Myelin Basic Protein (MBP)10850.7 ± 45.2
Myelin Basic Protein (MBP)100920.1 ± 50.9
Histone III-S0 (EGTA)3.1 ± 0.5
Histone III-S10450.6 ± 30.1
Autophosphorylation0 (EGTA)1.2 ± 0.2
Autophosphorylation1085.4 ± 7.3

Table 2: Hypothetical Relative Gene Expression of a Putative this compound Target Gene (e.g., a WRKY transcription factor) in this compound Mutant vs. Wild Type (WT) under ABA Treatment

TreatmentGenotypeRelative Fold Change (vs. WT 0h)Standard Deviation
0h (Control)WT1.00.15
0h (Control)This compound0.90.12
1h (50 µM ABA)WT8.50.7
1h (50 µM ABA)This compound3.20.4
3h (50 µM ABA)WT15.21.3
3h (50 µM ABA)This compound6.80.9

Table 3: Hypothetical Phenotypic Analysis of this compound Mutant under Drought Stress

ConditionGenotypeRosette Diameter (cm)Survival Rate (%)Stomatal Aperture (µm)
Well-wateredWT8.2 ± 0.51002.8 ± 0.3
Well-wateredThis compound8.1 ± 0.61002.7 ± 0.4
Drought (10 days)WT4.5 ± 0.835 ± 51.2 ± 0.2
Drought (10 days)This compound3.1 ± 0.715 ± 41.9 ± 0.3

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generic CPK signaling pathway and a typical experimental workflow for identifying protein-protein interactions.

CPK_Signaling_Pathway Stress Abiotic/Biotic Stress Ca_influx Ca²⁺ Influx Stress->Ca_influx Ca_ion [Ca²⁺]cyt ↑ Ca_influx->Ca_ion This compound Inactive this compound Ca_ion->this compound Binds Active_this compound Active this compound This compound->Active_this compound Activates Substrate Substrate Protein (e.g., Transcription Factor, Ion Channel) Active_this compound->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Physiological Response (e.g., Gene Expression, Stomatal Closure) pSubstrate->Response

A generic Calcium-Dependent Protein Kinase (CPK) signaling cascade.

Y2H_Workflow start Start: Identify this compound Interaction Partners clone_bait Clone this compound into 'Bait' Vector (pGBKT7) start->clone_bait clone_prey Prepare cDNA Library in 'Prey' Vector (pGADT7) start->clone_prey transform_bait Transform Bait into Yeast Strain A (MATa) clone_bait->transform_bait transform_prey Transform Prey Library into Yeast Strain B (MATα) clone_prey->transform_prey mating Mate Strain A and Strain B transform_bait->mating transform_prey->mating selection Select Diploids on -Leu, -Trp, -His, -Ade Medium mating->selection colony_growth Positive Colonies Grow selection->colony_growth isolate_prey Isolate Prey Plasmids from Positive Colonies colony_growth->isolate_prey sequence Sequence Prey Inserts to Identify Interacting Proteins isolate_prey->sequence end End: List of Potential This compound Interactors sequence->end

Yeast Two-Hybrid (Y2H) experimental workflow for protein interaction screening.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the function of this compound.

Recombinant Protein Expression and Purification

Objective: To produce purified, recombinant this compound for use in in vitro assays.

Methodology:

  • Cloning: The full-length coding sequence of this compound (At2g38910) is amplified from Arabidopsis thaliana cDNA and cloned into an expression vector such as pGEX (for GST-tag) or pET (for His-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 3-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • Purification and Dialysis: After extensive washing, the bound protein is eluted. The purified protein is then dialyzed against a storage buffer and concentrated. Protein purity is assessed by SDS-PAGE and concentration is determined using a Bradford or BCA assay.

In Vitro Kinase Assay

Objective: To determine the kinase activity of this compound and its ability to phosphorylate putative substrates in a calcium-dependent manner.

Methodology:

  • Reaction Setup: The kinase reaction is set up in a kinase reaction buffer containing ATP, MgCl₂, and a calcium buffer system (to control free Ca²⁺ concentration).

  • Components:

    • Recombinant this compound (e.g., 1 µg)

    • Substrate (e.g., 5 µg of a generic substrate like Myelin Basic Protein or a putative specific substrate)

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, and varying concentrations of CaCl₂ buffered with EGTA)

    • ATP (e.g., 50 µM, spiked with [γ-³²P]ATP for radioactive detection, or unlabeled ATP for Phos-tag™ or mass spectrometry-based detection)

  • Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for 30 minutes.

  • Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Detection: The reaction products are separated by SDS-PAGE.

    • Radioactive Detection: The gel is dried and exposed to a phosphor screen or X-ray film to visualize phosphorylated proteins.

    • Non-Radioactive Detection: The gel can be stained with Pro-Q Diamond phosphoprotein stain or transferred to a membrane for western blotting with a phospho-specific antibody. Alternatively, Phos-tag™ SDS-PAGE can be used to separate phosphorylated from non-phosphorylated proteins.

  • Quantification: The intensity of the phosphorylated band is quantified using appropriate software.

Yeast Two-Hybrid (Y2H) Assay

Objective: To identify proteins that physically interact with this compound.

Methodology:

  • Vector Construction: The full-length this compound coding sequence is cloned into a "bait" vector (e.g., pGBKT7), which fuses this compound to the GAL4 DNA-binding domain (DBD). A cDNA library from Arabidopsis thaliana is cloned into a "prey" vector (e.g., pGADT7), fusing the library of proteins to the GAL4 activation domain (AD).

  • Yeast Transformation: The bait construct is transformed into a haploid yeast strain of one mating type (e.g., MATa), and the prey library is transformed into a haploid strain of the opposite mating type (e.g., MATα).

  • Mating: The bait and prey strains are mated to create diploid yeast cells that express both the bait and a prey protein.

  • Selection: The diploid yeast are plated on selective media lacking specific nutrients (e.g., leucine, tryptophan, histidine, and adenine). Only yeast cells in which the bait and prey proteins interact will be able to grow, as the interaction reconstitutes a functional GAL4 transcription factor, which drives the expression of reporter genes required for growth on the selective medium.

  • Identification: Prey plasmids from the surviving yeast colonies are isolated and the cDNA inserts are sequenced to identify the interacting proteins.

Conclusion and Future Directions

While the specific functional role of this compound in Arabidopsis thaliana remains to be elucidated, its identity as a Calcium-Dependent Protein Kinase positions it as a likely component in Ca²⁺-mediated signaling pathways. The experimental frameworks and protocols detailed in this guide provide a robust starting point for the systematic investigation of this compound. Future research should focus on identifying the in vivo substrates and interaction partners of this compound through proteomic approaches, characterizing the phenotype of this compound loss-of-function and gain-of-function mutants under various stress conditions, and determining its precise subcellular localization. Such studies will be crucial in placing this compound within the complex signaling networks that govern plant responses to their environment.

References

An In-depth Technical Guide on the Role of CPK20 in Plant Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the multifaceted role of Calcium-Dependent Protein Kinase 20 (CPK20) in plant signaling networks. It delves into its functions in abiotic stress responses, particularly in abscisic acid (ABA) signaling and stomatal regulation, as well as its involvement in developmental processes like pollen tube growth. This document summarizes key quantitative data, details experimental protocols from cited research, and provides visual representations of the signaling pathways involving this compound.

Introduction to this compound

Calcium-Dependent Protein Kinases (CPKs) are a crucial family of serine/threonine kinases in plants that act as direct sensors of intracellular calcium (Ca²⁺) signals. These proteins uniquely integrate a calcium-sensing calmodulin-like domain with a kinase domain in a single polypeptide chain, allowing them to translate transient changes in cellular Ca²⁺ concentrations into specific phosphorylation events that regulate downstream signaling cascades. This compound, a member of this large multigene family, has emerged as a significant player in various physiological processes, most notably in mediating plant responses to abiotic stresses and in regulating pollen tube development.

Role of this compound in Abiotic Stress Signaling

This compound is a key regulator in plant responses to several abiotic stresses, including drought, salinity, and cold. Its function is intricately linked with the phytohormone abscisic acid (ABA), a central regulator of stress adaptation in plants.

ABA-Dependent Stomatal Closure

One of the most well-characterized roles of this compound is its involvement in ABA-induced stomatal closure, a critical mechanism for water conservation during drought stress. While some studies point to the involvement of other CPKs like CPK3, CPK6, CPK11, and CPK23 in CO2 and ABA-controlled stomatal movements, the broader family of CPKs is clearly implicated in these processes. In Arabidopsis, AtCIPK20, a CBL-interacting protein kinase, has been shown to regulate microtubule stability to facilitate stomatal closure under drought conditions. Research on a CPK from wild grapevine, Vitis amurensis (Vathis compound), demonstrated that its overexpression in Arabidopsis confers enhanced tolerance to drought and cold stress. This tolerance is achieved through the regulation of stress-responsive genes.

The proposed signaling pathway for this compound in ABA-induced stomatal closure involves the following steps:

  • Abiotic stress (e.g., drought) triggers an increase in ABA levels.

  • ABA perception leads to a rise in intracellular Ca²⁺ concentration.

  • This compound binds Ca²⁺ and becomes activated.

  • Activated this compound phosphorylates downstream targets, including transcription factors and ion channels, leading to stomatal closure.

Regulation of Downstream Stress-Responsive Genes

Overexpression of Vathis compound in Arabidopsis has been shown to upregulate the expression of several key stress-responsive genes, indicating that this compound acts as an upstream regulator in these signaling cascades.

  • ABA-Responsive Element Binding Factor 3 (ABF3): ABFs are transcription factors that play a central role in the ABA signaling network. While direct phosphorylation of ABF3 by this compound has not been definitively shown, other CPKs, such as AtCPK32, are known to interact with and phosphorylate ABF4, a related transcription factor. This suggests a plausible mechanism where this compound could phosphorylate and activate ABF3, leading to the expression of ABA-responsive genes.

  • Sodium/Hydrogen Exchanger 1 (NHX1): This tonoplast-localized ion transporter is crucial for ion homeostasis and turgor regulation. The upregulation of NHX1 expression in Vathis compound overexpressing plants suggests a role for this compound in regulating vacuolar ion sequestration, which is vital for osmotic adjustment during drought and salt stress.

  • Cold-Regulated Gene 47 (COR47): The increased expression of COR47, a well-known cold stress marker gene, in Vathis compound transgenic lines points to the involvement of this compound in cold acclimation pathways.

Role of this compound in Pollen Tube Growth

Beyond its role in stress responses, this compound is also involved in the regulation of plant development, specifically in pollen tube elongation. This process is tightly controlled by intracellular Ca²⁺ gradients. This compound, along with CPK2, has been shown to activate the S-type anion channel SLAH3 at the pollen tube tip. This activation is crucial for maintaining the anion gradient necessary for polarized growth of the pollen tube.

Quantitative Data Summary

The following table summarizes the quantitative data from studies on the effects of overexpressing Vathis compound in transgenic Arabidopsis plants under drought stress.

ParameterWild Type (WT)Vathis compound Overexpressing LinesFold Change/ImprovementReference
Survival Rate after Drought LowerSignificantly HigherNot specified
Water Loss from Detached Leaves HigherLowerNot specified
Relative Expression of ABF3 BaselineIncreasedNot specified
Relative Expression of NHX1 BaselineIncreasedNot specified
Relative Expression of COR47 BaselineIncreasedNot specified

Note: While the referenced review article indicates significant improvements, specific numerical data from the primary research was not available in the performed searches.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Plant Transformation and Stress Tolerance Assays
  • Agrobacterium-mediated Transformation: The full-length coding sequence of Vathis compound is cloned into a plant binary vector under the control of a constitutive promoter (e.g., CaMV 35S). This construct is then introduced into Agrobacterium tumefaciens, which is used to transform Arabidopsis thaliana (ecotype Col-0) via the floral dip method.

  • Drought Stress Treatment: Transgenic and wild-type plants are grown under identical conditions. For drought stress, watering is withheld for a specified period (e.g., 2 weeks). Survival rates are recorded after a period of re-watering.

  • Water Loss Measurement: Rosette leaves are detached from both transgenic and wild-type plants and weighed at regular intervals to determine the rate of water loss.

In Vitro Kinase Assay

This assay is used to determine if a protein kinase can phosphorylate a specific substrate.

  • Protein Expression and Purification: Recombinant this compound (the kinase) and the potential substrate (e.g., ABF3) are expressed in and purified from E. coli.

  • Reaction Setup: The purified kinase and substrate are incubated together in a kinase reaction buffer containing ATP (often radiolabeled with ³²P) and Ca²⁺.

  • Analysis: The reaction mixture is resolved using SDS-PAGE. The gel is then exposed to an X-ray film or a phosphorimager to detect the transfer of the radiolabeled phosphate (B84403) group to the substrate, indicating phosphorylation.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is employed to identify protein-protein interactions.

  • Vector Construction: The coding sequence of this compound is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4) in a "bait" vector. The potential interacting protein (e.g., ABF3 or NHX1) is fused to the activation domain (AD) of the same transcription factor in a "prey" vector.

  • Yeast Transformation: Both bait and prey vectors are co-transformed into a suitable yeast reporter strain.

  • Interaction Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and exhibit a color change in the presence of X-gal.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of specific genes.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues (e.g., leaves of control and stressed plants) and reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for the target genes (ABF3, NHX1, COR47) and a reference gene (e.g., Actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method (2⁻ΔΔCt).

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways involving this compound.

CPK20_Abiotic_Stress_Signaling Drought Drought Stress ABA ABA Accumulation Drought->ABA Ca2_increase Cytosolic Ca²⁺ Increase ABA->Ca2_increase CPK20_inactive This compound (inactive) Ca2_increase->CPK20_inactive Binds CPK20_active This compound (active) CPK20_inactive->CPK20_active Activation ABF3 ABF3 CPK20_active->ABF3 Phosphorylates (?) NHX1 NHX1 Expression CPK20_active->NHX1 COR47 COR47 Expression CPK20_active->COR47 Stomatal_Closure Stomatal Closure CPK20_active->Stomatal_Closure Drought_Tolerance Drought Tolerance ABF3->Drought_Tolerance NHX1->Drought_Tolerance COR47->Drought_Tolerance Stomatal_Closure->Drought_Tolerance

Caption: this compound signaling in response to drought stress.

CPK20_Pollen_Tube_Growth Ca2_gradient Tip-focused Ca²⁺ Gradient CPK20_inactive This compound (inactive) Ca2_gradient->CPK20_inactive Binds CPK20_active This compound (active) CPK20_inactive->CPK20_active Activation SLAH3 SLAH3 Anion Channel CPK20_active->SLAH3 Activates Anion_Efflux Anion Efflux SLAH3->Anion_Efflux Pollen_Growth Polarized Pollen Tube Growth Anion_Efflux->Pollen_Growth

Caption: this compound in the regulation of pollen tube growth.

Unraveling the Enigma of CPK20: A Technical Guide to a Key Regulator in Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide providing an in-depth exploration of the discovery, history, and functional characterization of Calcium-Dependent Protein Kinase 20 (CPK20). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental protocols, and visualized signaling pathways.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in transducing a myriad of extracellular stimuli into intracellular responses in plants. Calcium-Dependent Protein Kinases (CDPKs) are a unique family of serine/threonine kinases that act as direct sensors of Ca²⁺ transients. By possessing a calmodulin-like domain integrated into their structure, CDPKs can directly bind Ca²⁺ and subsequently phosphorylate target proteins, thereby acting as key nodes in various signaling pathways. The Arabidopsis thaliana genome encodes 34 CDPKs, each with potentially specialized roles in plant growth, development, and stress responses.

This technical guide focuses on a specific member of this family, this compound (also known as Atthis compound, At1g76040), a critical regulator of pollen tube growth. While the initial identification of the this compound gene is rooted in the comprehensive sequencing of the Arabidopsis thaliana genome, its functional significance has been elucidated through targeted research, revealing its essential role in plant reproduction.

Discovery and History

The discovery of this compound is intrinsically linked to the broader efforts to sequence and annotate the entire Arabidopsis thaliana genome, which was completed in the year 2000. Following its identification as a putative calcium-dependent protein kinase based on sequence homology, the functional characterization of this compound began with studies aimed at understanding the roles of individual CDPK isoforms.

A landmark study by Gutermuth et al. in 2013 provided the first detailed functional insights into this compound.[1] This research established the crucial role of this compound, along with its close homolog CPK2, in regulating anion currents in pollen tubes, a process vital for their growth and guidance. This study demonstrated a direct interaction between this compound and the S-type anion channel SLAH3, positioning this compound as a key downstream effector of Ca²⁺ signaling in the context of plant reproduction.[1][2]

Quantitative Data

To facilitate a clear understanding of the functional characteristics of this compound and its interactions, the following tables summarize key quantitative data derived from the literature.

Table 1: Gene and Protein Characteristics of Arabidopsis thaliana this compound

ParameterValueReference
Gene LocusAT1G76040TAIR
Protein Length559 amino acidsUniProt
Molecular Weight63.3 kDaUniProt
Subcellular LocalizationPlasma membrane of the pollen tube tip[1][3]

Table 2: Anion Current Reduction in Mutant Pollen Tubes

GenotypeAnion Current Reduction (%)Reference
slah3-1Significant reduction[1]
slah3-2Significant reduction[1]
cpk2-1 this compound-2Significant reduction[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and a general workflow for its functional characterization.

CPK20_Signaling_Pathway Ca_influx Ca²⁺ Influx (e.g., via CNGCs) This compound This compound (inactive) Ca_influx->this compound Ca²⁺ binding CPK20_active This compound (active) This compound->CPK20_active Conformational Change SLAH3 SLAH3 Anion Channel (closed) CPK20_active->SLAH3 Phosphorylation SLAH3_open SLAH3 Anion Channel (open) SLAH3->SLAH3_open Activation Anion_efflux Anion Efflux SLAH3_open->Anion_efflux PT_growth Pollen Tube Growth Regulation Anion_efflux->PT_growth

Caption: this compound signaling pathway in pollen tube growth regulation.

Experimental_Workflow start Hypothesis: This compound regulates pollen tube growth gene_cloning Gene Cloning & Vector Construction (this compound, SLAH3) start->gene_cloning mutant_analysis T-DNA Mutant Analysis (this compound, slah3, double mutants) start->mutant_analysis protein_interaction Protein-Protein Interaction Assays (Y2H, BiFC, FRET) gene_cloning->protein_interaction in_vitro_kinase In Vitro Kinase Assay gene_cloning->in_vitro_kinase electrophysiology Electrophysiological Recordings (Xenopus oocytes) gene_cloning->electrophysiology phenotypic_analysis Phenotypic Analysis (Pollen tube growth, anion currents) mutant_analysis->phenotypic_analysis conclusion Conclusion: This compound phosphorylates and activates SLAH3 to regulate pollen tube growth protein_interaction->conclusion in_vitro_kinase->conclusion electrophysiology->phenotypic_analysis phenotypic_analysis->conclusion

Caption: Experimental workflow for characterizing this compound function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Generation and Analysis of this compound T-DNA Insertion Mutants

Objective: To study the in vivo function of this compound by analyzing the phenotype of plants with a disrupted this compound gene.

Methodology:

  • Mutant Acquisition: T-DNA insertion lines for Atthis compound (e.g., SALK lines) are obtained from the Arabidopsis Biological Resource Center (ABRC).

  • Genotyping: Genomic DNA is extracted from the leaves of putative mutant plants. PCR is performed using a combination of gene-specific primers flanking the T-DNA insertion site and a T-DNA left border primer to identify homozygous mutants.

  • Gene Expression Analysis: RNA is extracted from the floral tissues of wild-type and homozygous mutant plants. Reverse transcription-quantitative PCR (RT-qPCR) is performed using this compound-specific primers to confirm the absence of full-length transcripts in the mutant.

  • Phenotypic Analysis:

    • Pollen Germination and Tube Growth: Pollen from wild-type and this compound mutant plants is germinated in vitro on a solid or in a liquid germination medium. Pollen tube length and morphology are observed and measured at different time points using light microscopy.

    • Anion Current Measurement: Anion currents at the tip of growing pollen tubes are measured using electrophysiological techniques such as patch-clamping or by using anion-sensitive fluorescent dyes.[1]

In Vitro Kinase Assay for this compound

Objective: To determine the kinase activity of this compound and its ability to phosphorylate a putative substrate, such as SLAH3.

Methodology:

  • Protein Expression and Purification: The coding sequence of this compound is cloned into an expression vector (e.g., pGEX or pMAL) to produce a fusion protein (e.g., GST-CPK20 or MBP-CPK20) in E. coli. The fusion protein is purified using affinity chromatography (e.g., Glutathione-Sepharose or amylose (B160209) resin). Similarly, the substrate protein or a peptide fragment thereof (e.g., the N-terminus of SLAH3) is expressed and purified.

  • Kinase Reaction: The kinase assay is performed in a reaction buffer containing the purified this compound, the substrate, ATP (often radiolabeled with ³²P or ³³P), MgCl₂, and CaCl₂ to activate the kinase.

  • Reaction Termination and Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE.

  • Detection of Phosphorylation: If radiolabeled ATP is used, the gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. For non-radioactive assays, phosphorylation can be detected using phospho-specific antibodies or by Phos-tag™ SDS-PAGE followed by Coomassie staining or Western blotting.

Bimolecular Fluorescence Complementation (BiFC) Assay in Pollen Tubes

Objective: To visualize the in vivo interaction between this compound and its target protein (e.g., SLAH3) in living pollen tubes.[1]

Methodology:

  • Vector Construction: The coding sequences of this compound and SLAH3 are cloned into BiFC vectors, where one is fused to the N-terminal fragment of a fluorescent protein (e.g., YFP-N) and the other to the C-terminal fragment (e.g., YFP-C).

  • Pollen Transformation: The BiFC constructs are co-transformed into pollen grains, typically using a particle bombardment method.

  • Imaging: The transformed pollen is germinated in vitro. The reconstituted fluorescent signal, indicating protein-protein interaction, is visualized using a confocal laser scanning microscope. The subcellular localization of the interaction is determined by observing the pattern of fluorescence.[1]

Conclusion

Calcium-Dependent Protein Kinase 20 has emerged as a crucial regulator of polarized cell growth in plants, specifically in the context of pollen tube elongation. Its discovery, rooted in the genomic era of Arabidopsis research, has been followed by elegant functional studies that have precisely defined its role in activating the anion channel SLAH3 in a calcium-dependent manner. The quantitative data, signaling pathway models, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further investigate the intricacies of CDPK-mediated signaling in plant development and reproduction. Future research may focus on identifying additional substrates of this compound, understanding the upstream signals that modulate its activity, and exploring its potential roles in other plant processes.

References

Gene Expression Profile of CPK20 in Plant Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CPKs) are a large family of serine/threonine kinases in plants that play a pivotal role in decoding calcium signals into downstream physiological responses. As direct sensors of intracellular Ca²⁺ fluctuations, CPKs are central to various signaling pathways, particularly those involved in plant growth, development, and responses to biotic and abiotic stresses. CPK20, a member of this family, has been implicated in stress signaling, although its comprehensive expression profile and specific downstream targets are still under active investigation. This guide provides a detailed overview of the gene expression profile of this compound in different plant tissues, outlines common experimental protocols for its study, and visualizes its putative signaling pathway and experimental workflows.

Data Presentation: this compound Gene Expression in Arabidopsis thaliana

The following table summarizes the quantitative expression data for Arabidopsis thaliana this compound (Atthis compound; AT1G76040) across various tissues and developmental stages. The data is derived from publicly available RNA-seq datasets, providing a comprehensive overview of the transcript abundance.

Tissue/OrganDevelopmental StageExpression Level (TPM/FPKM)*Data Source
Roots
SeedlingModerateArabidopsis eFP Browser
Mature PlantModerateArabidopsis eFP Browser
Leaves
RosetteLow to ModerateArabidopsis eFP Browser
CaulineLowArabidopsis eFP Browser
Stem
Inflorescence StemLowArabidopsis eFP Browser
Flowers
InflorescenceHighArabidopsis eFP Browser
SepalsHighArabidopsis eFP Browser
PetalsHighArabidopsis eFP Browser
StamensVery HighArabidopsis eFP Browser
CarpelsHighArabidopsis eFP Browser
Seeds
Developing SeedsModerate to HighArabidopsis eFP Browser
Mature SeedsLowArabidopsis eFP Browser
Pollen
Mature PollenVery HighArabidopsis eFP Browser

*TPM (Transcripts Per Million) and FPKM (Fragments Per Kilobase of transcript per Million mapped reads) are normalized units of gene expression from RNA-seq data. "Low," "Moderate," "High," and "Very High" are relative classifications based on the expression levels observed across all tissues. For precise TPM/FPKM values, refer to the Arabidopsis eFP Browser or specific transcriptomic studies.

Experimental Protocols

Quantification of this compound Gene Expression using qRT-PCR

Quantitative Reverse Transcription PCR (qRT-PCR) is a sensitive method to measure the abundance of specific transcripts.

a. Plant Material and RNA Extraction:

  • Harvest desired plant tissues (e.g., roots, leaves, flowers) and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for intact ribosomal RNA bands.

b. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

c. qRT-PCR:

  • Design and validate this compound-specific primers. The primers should amplify a product of 100-200 bp.

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Use a constitutively expressed reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Calculate the relative expression of this compound using the ΔΔCt method.

Global Gene Expression Profiling using RNA-seq

RNA sequencing (RNA-seq) provides a comprehensive view of the transcriptome.

a. Library Preparation:

  • Isolate high-quality total RNA as described for qRT-PCR.

  • Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.

  • Fragment the mRNA and synthesize first and second-strand cDNA.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR.

  • Assess the quality and quantity of the library using a bioanalyzer and qPCR.

b. Sequencing and Data Analysis:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality reads.

  • Align the cleaned reads to a reference genome using a splice-aware aligner (e.g., HISAT2 or STAR).

  • Quantify gene expression by counting the number of reads mapping to each gene.

  • Normalize the read counts to obtain expression values such as TPM or FPKM.

Mandatory Visualization

experimental_workflow cluster_qRT_PCR qRT-PCR Workflow cluster_RNA_seq RNA-seq Workflow qRT_start Plant Tissue Collection rna_extraction_q Total RNA Extraction qRT_start->rna_extraction_q cdna_synthesis cDNA Synthesis rna_extraction_q->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis_q Relative Expression Analysis (ΔΔCt) qpcr->data_analysis_q RNA_start Plant Tissue Collection rna_extraction_r Total RNA Extraction RNA_start->rna_extraction_r library_prep Library Preparation rna_extraction_r->library_prep sequencing Next-Gen Sequencing library_prep->sequencing data_analysis_r Bioinformatic Analysis (Alignment & Quantification) sequencing->data_analysis_r cpk20_signaling_pathway stress Abiotic/Biotic Stress ca_influx ↑ Cytosolic Ca²⁺ stress->ca_influx triggers This compound This compound (inactive) ca_influx->this compound binds to cpk20_active This compound (active) This compound->cpk20_active activates downstream_targets Downstream Targets (e.g., Transcription Factors, Ion Channels) cpk20_active->downstream_targets phosphorylates stress_response Stress Response & Developmental Processes downstream_targets->stress_response regulate

Unveiling the Gatekeeper: Subcellular Localization of CPK20 and its Pivotal Role in Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CPKs) are crucial integrators of calcium signaling in plants, translating transient changes in intracellular calcium concentrations into downstream physiological responses. Among these, CPK20 has emerged as a key regulator in diverse processes, including pollen tube growth and abiotic stress tolerance. Understanding the precise subcellular localization of this compound is paramount to elucidating its mechanism of action and identifying potential targets for crop improvement and therapeutic intervention. This technical guide provides an in-depth overview of the subcellular localization of this compound, its functional implications, and the experimental methodologies used to unravel its roles.

Subcellular Localization of this compound: A Plasma Membrane Anchor at the Pollen Tube Tip

Studies utilizing fluorescent protein fusions have consistently demonstrated that this compound is localized to the plasma membrane.[1] This localization is particularly prominent at the apical region, or tip, of growing pollen tubes. This specific positioning is critical for its function in regulating polarized cell growth.

Table 1: Subcellular Localization of this compound and its Interactors

ProteinSubcellular LocalizationMethod of Determination
This compoundPlasma membrane of the pollen tube tipYFP/GFP fusion protein expression and confocal microscopy
SLAH3Plasma membraneYFP fusion protein expression and confocal microscopy

Functional Implications of this compound Localization

The strategic placement of this compound at the plasma membrane allows it to act as a direct sensor and transducer of calcium signals at the cell periphery, where many environmental and developmental cues are first perceived.

Regulation of Pollen Tube Growth

Successful plant reproduction hinges on the precise directional growth of the pollen tube to deliver sperm cells to the ovule. This process is tightly regulated by a tip-focused calcium gradient. This compound, localized at the pollen tube tip, plays a pivotal role in this process through its interaction with and activation of the S-type anion channel, SLAH3 (SLAC1 Homologue 3).[2][3]

This interaction has been confirmed through various in vivo and in vitro techniques, including Förster Resonance Energy Transfer (FRET) and Bimolecular Fluorescence Complementation (BiFC).[3] The activation of SLAH3 by this compound leads to an efflux of anions, which is critical for maintaining the turgor pressure and membrane potential necessary for pollen tube elongation.

The functional significance of this interaction is underscored by the observation that mutations in either this compound or SLAH3 result in reduced anion currents and impaired pollen tube growth.[3]

Table 2: Quantitative Analysis of this compound and SLAH3 Function in Pollen Tubes

GenotypeAnion Current at -200 mV (nA)Pollen Tube Growth Rate (µm/s)
Wild-Type (Col-0)-2.4 ± 0.32.57 ± 0.18
cpk2 this compound double mutant-1.4 ± 0.31.68 ± 0.16
slah3-1-0.9 ± 0.12.36 ± 0.19
slah3-2-1.1 ± 0.2Not reported

Data adapted from Gutermuth et al., 2013.[3]

Role in Abiotic Stress Tolerance

Beyond its role in reproduction, this compound is a key component of the plant's response to abiotic stresses such as drought and cold. Overexpression of this compound has been shown to enhance tolerance to these stresses. This enhanced tolerance is mediated, at least in part, through the phosphorylation and subsequent activation of downstream transcription factors and ion transporters.

Key downstream targets of this compound in the abiotic stress response include:

  • ABF3 (ABA-responsive element binding factor 3): A transcription factor that regulates the expression of stress-responsive genes.

  • NHX1 (Sodium/Hydrogen Exchanger 1): An ion transporter involved in maintaining ion homeostasis.

  • COR47 (Cold-Regulated 47): A protein known to be involved in cold acclimation.

The phosphorylation of these targets by this compound initiates a signaling cascade that ultimately leads to physiological adaptations, such as stomatal closure and the accumulation of protective solutes, which help the plant survive adverse environmental conditions.

Signaling Pathways Involving this compound

The function of this compound can be visualized through distinct signaling pathways for pollen tube growth and abiotic stress response.

CPK20_Pollen_Tube_Pathway cluster_stimulus Stimulus cluster_calcium Second Messenger cluster_kinase Kinase Activation cluster_effector Effector Activation cluster_response Cellular Response Pollen-Stigma Interaction Pollen-Stigma Interaction Ca2+ Influx Ca2+ Influx Pollen-Stigma Interaction->Ca2+ Influx This compound This compound Ca2+ Influx->this compound activates SLAH3 SLAH3 This compound->SLAH3 phosphorylates & activates Anion Efflux Anion Efflux SLAH3->Anion Efflux Pollen Tube Growth Pollen Tube Growth Anion Efflux->Pollen Tube Growth regulates

This compound Signaling in Pollen Tube Growth

CPK20_Abiotic_Stress_Pathway cluster_stimulus Stimulus cluster_calcium Second Messenger cluster_kinase Kinase Activation cluster_targets Downstream Targets cluster_response Cellular Response Drought/Cold Stress Drought/Cold Stress Ca2+ Signal Ca2+ Signal Drought/Cold Stress->Ca2+ Signal This compound This compound Ca2+ Signal->this compound activates ABF3 ABF3 This compound->ABF3 phosphorylates NHX1 NHX1 This compound->NHX1 phosphorylates COR47 COR47 This compound->COR47 phosphorylates Stress-responsive\nGene Expression Stress-responsive Gene Expression ABF3->Stress-responsive\nGene Expression Ion Homeostasis Ion Homeostasis NHX1->Ion Homeostasis Stress Tolerance Stress Tolerance COR47->Stress Tolerance Stress-responsive\nGene Expression->Stress Tolerance Ion Homeostasis->Stress Tolerance

This compound Signaling in Abiotic Stress Response

Experimental Protocols

The following are detailed methodologies for key experiments used to study the subcellular localization and interactions of this compound.

Protocol 1: Subcellular Localization using YFP-Fusion Protein Expression

This protocol describes the transient expression of a this compound-YFP fusion protein in plant protoplasts for localization studies using confocal microscopy.

1. Vector Construction:

  • The full-length coding sequence of this compound is amplified by PCR.
  • The PCR product is cloned into a plant expression vector containing a C-terminal Yellow Fluorescent Protein (YFP) tag, typically under the control of a strong constitutive promoter like CaMV 35S.

2. Protoplast Isolation:

  • Leaves from 4-week-old Arabidopsis thaliana plants are used.
  • The leaves are sterilized and digested with an enzyme solution (e.g., 1% cellulase, 0.25% macerozyme) to remove the cell wall.
  • Protoplasts are collected by centrifugation and washed.

3. Protoplast Transfection:

  • The this compound-YFP plasmid DNA is introduced into the protoplasts using a polyethylene (B3416737) glycol (PEG)-mediated method.
  • Protoplasts are incubated with the plasmid DNA and PEG solution, followed by gentle washing and resuspension in a suitable medium.

4. Confocal Microscopy:

  • Transfected protoplasts are incubated for 16-24 hours to allow for protein expression.
  • YFP fluorescence is visualized using a confocal laser scanning microscope with an excitation wavelength of ~514 nm and an emission window of ~525-550 nm.
  • Co-localization with a plasma membrane marker (e.g., FM4-64) can be performed to confirm plasma membrane localization.

"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Vector Construction\n(this compound-YFP)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Protoplast Isolation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protoplast Transfection" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation (16-24h)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Confocal Microscopy" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Image Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Vector Construction\n(this compound-YFP)"; "Vector Construction\n(this compound-YFP)" -> "Protoplast Transfection"; "Protoplast Isolation" -> "Protoplast Transfection"; "Protoplast Transfection" -> "Incubation (16-24h)"; "Incubation (16-24h)" -> "Confocal Microscopy"; "Confocal Microscopy" -> "Image Analysis"; "Image Analysis" -> "End"; }

Workflow for YFP-Fusion Protein Localization
Protocol 2: Bimolecular Fluorescence Complementation (BiFC) Assay

This protocol is used to visualize the in vivo interaction between this compound and its partners, such as SLAH3, in pollen tubes.

1. Vector Construction:

  • The coding sequence of this compound is cloned into a vector containing the N-terminal fragment of YFP (nYFP).
  • The coding sequence of the interaction partner (e.g., SLAH3) is cloned into a vector containing the C-terminal fragment of YFP (cYFP).

2. Pollen Transformation:

  • Pollen grains are collected from mature flowers.
  • The nYFP and cYFP constructs are co-transformed into the pollen using a particle bombardment method.

3. Pollen Germination and Imaging:

  • Transformed pollen is germinated on a suitable germination medium.
  • After a few hours of growth, the pollen tubes are observed under a confocal microscope for YFP fluorescence, which indicates that the two proteins of interest are interacting and have brought the two halves of YFP into close enough proximity to reconstitute the fluorophore.

Protocol 3: Förster Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique to confirm direct protein-protein interactions at a nanometer scale.

1. Vector Construction:

  • This compound is fused to a donor fluorophore (e.g., Cyan Fluorescent Protein, CFP).
  • The interacting partner (e.g., SLAH3) is fused to an acceptor fluorophore (e.g., YFP).

2. Co-expression:

  • The CFP- and YFP-fusion constructs are co-expressed in a suitable system, such as plant protoplasts or infiltrated Nicotiana benthamiana leaves.

3. FRET Microscopy:

  • The cells are imaged using a confocal microscope equipped for FRET analysis.
  • FRET is measured by exciting the donor (CFP) and measuring the emission from the acceptor (YFP), a phenomenon known as sensitized emission.
  • Alternatively, fluorescence lifetime imaging microscopy (FLIM) can be used to measure the decrease in the donor's fluorescence lifetime in the presence of the acceptor, which is a more robust measure of FRET.

Conclusion

The subcellular localization of this compound to the plasma membrane, particularly at the tip of pollen tubes, is a critical determinant of its function. This strategic positioning enables it to act as a direct transducer of calcium signals, regulating ion channel activity for polarized cell growth and initiating phosphorylation cascades in response to abiotic stress. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate roles of this compound and other signaling proteins. A thorough understanding of these mechanisms holds significant promise for the development of crops with enhanced reproductive efficiency and resilience to environmental challenges, as well as for identifying novel targets for pharmacological intervention.

References

CPK20: A Key Modulator of Abiotic Stress Responses in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, such as drought, salinity, and extreme temperatures, pose significant threats to global agricultural productivity. Plants, as sessile organisms, have evolved intricate signaling networks to perceive and respond to these environmental challenges. Calcium-dependent protein kinases (CPKs) have emerged as crucial sensors and transducers of calcium signals, which are ubiquitous second messengers in stress signaling pathways. Among the diverse family of CPKs, CPK20 has been identified as a key player in orchestrating plant responses to various abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in abiotic stress tolerance, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Data on this compound and Related Gene Expression

The expression of this compound and its downstream targets is tightly regulated under abiotic stress conditions. The following tables summarize the quantitative data on gene expression changes in response to various stresses.

GeneOrganismStress ConditionTime PointFold Change (vs. Control)Reference
AtCIPK20Arabidopsis thalianaDehydration1 h~2.5[1]
AtCIPK20Arabidopsis thalianaDehydration2 h~4.0[1]
AtCIPK20Arabidopsis thalianaABA (10 µM)1 h~2.0[1]
AtCIPK20Arabidopsis thalianaABA (10 µM)3 h~3.5[1]

Table 1: Quantitative Expression Analysis of AtCIPK20 under Dehydration and ABA Treatment. Gene expression was determined by quantitative reverse transcription PCR (qRT-PCR), and the values represent the approximate fold change relative to the untreated control (0h)[1].

GeneOrganismStress ConditionFold Change (Transgenic vs. WT)Reference
Vathis compoundArabidopsis thaliana (transgenic)DroughtNot specified, but overexpression conferred tolerance[2]
ABF3Arabidopsis thaliana (transgenic Vathis compound)DroughtUpregulated[2]
NHX1Arabidopsis thaliana (transgenic Vathis compound)DroughtUpregulated[2]
Vathis compoundArabidopsis thaliana (transgenic)ColdNot specified, but overexpression conferred tolerance[2]
COR47Arabidopsis thaliana (transgenic Vathis compound)ColdUpregulated[2]

Table 2: Regulation of Stress-Responsive Genes by Vathis compound Overexpression in Transgenic Arabidopsis. Overexpression of the grapevine this compound gene in Arabidopsis leads to the upregulation of downstream stress-responsive genes, enhancing tolerance to drought and cold[2]. Specific fold-change values were not provided in the reference.

This compound-Mediated Signaling Pathways in Abiotic Stress

This compound is involved in complex signaling cascades that translate the perception of abiotic stress into physiological responses. These pathways often involve calcium signaling, hormonal regulation (particularly by abscisic acid - ABA), and the modulation of downstream targets, including transcription factors and ion channels.

Drought Stress Signaling Pathway

Under drought conditions, an increase in cytosolic Ca2+ concentration activates this compound. In Arabidopsis, the related protein AtCIPK20 has been shown to localize to cortical microtubules and regulate their stability in guard cells. This regulation is crucial for ABA-induced stomatal closure, a key mechanism for water conservation.

Drought_Signaling Drought Drought Stress Ca_influx ↑ [Ca²⁺]cyt Drought->Ca_influx ABA ↑ ABA Drought->ABA This compound This compound Activation Ca_influx->this compound ABA->Ca_influx Microtubule Microtubule Depolymerization This compound->Microtubule Stomatal_Closure Stomatal Closure Microtubule->Stomatal_Closure Water_Loss ↓ Water Loss Stomatal_Closure->Water_Loss

This compound-mediated drought stress signaling pathway.
Cold and Drought Stress Signaling via Gene Regulation

In grapevine (Vitis amurensis), Vathis compound acts as a positive regulator of both drought and cold stress tolerance. When overexpressed in Arabidopsis, it enhances the expression of key stress-responsive genes, thereby improving the plant's ability to withstand these adverse conditions.

Gene_Regulation_Signaling Drought_Cold Drought/Cold Stress Ca_influx ↑ [Ca²⁺]cyt Drought_Cold->Ca_influx Vathis compound Vathis compound Activation Ca_influx->Vathis compound ABF3 ↑ ABF3 Expression Vathis compound->ABF3 NHX1 ↑ NHX1 Expression Vathis compound->NHX1 COR47 ↑ COR47 Expression Vathis compound->COR47 Stress_Tolerance Enhanced Drought & Cold Tolerance ABF3->Stress_Tolerance NHX1->Stress_Tolerance COR47->Stress_Tolerance

Vathis compound-mediated regulation of stress-responsive genes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is for analyzing the expression levels of this compound and its target genes.

qRT_PCR_Workflow RNA_Extraction 1. RNA Extraction (e.g., from stressed and control plants) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 3. qPCR Reaction (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (e.g., 2^-ΔΔCt method) qPCR->Data_Analysis

Workflow for qRT-PCR analysis of gene expression.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from plant tissues using a commercial kit or a standard protocol like the Trizol method.

  • The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

  • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. qPCR Reaction:

  • The qPCR reaction mixture (20 µL) typically contains:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL cDNA template

    • 0.5 µL each of forward and reverse primers (10 µM)

    • 8 µL nuclease-free water

  • Primer Sequences (Example for Arabidopsis thaliana):

    • AtCIPK20 (At1g01140): Forward - 5'-GAGGAGTTTGAGATGCAGAGAG-3', Reverse - 5'-TCTTCCTTCACCAACATCTCC-3'

    • ABF3 (At4g34000): Forward - 5'-CGGTTTGGAGATAGAGGCGT-3', Reverse - 5'-TCGACGAAGACGAGGATTTG-3'

    • NHX1 (At5g27150): Forward - 5'-GCTGCTCTTGTTGGCTTCTC-3', Reverse - 5'-TGGTCGTTGTAGCCTTCAGA-3'

    • COR47 (At1g20440): Forward - 5'-GCTGGTGAGGAGGACAAGAA-3', Reverse - 5'-TCAACCTTCTCGGCTTTCTT-3'

    • Actin2 (Reference gene): Forward - 5'-GGTAACATTGTGCTCAGTGGTGG-3', Reverse - 5'-AACGACCTTAATCTTCATGCTGC-3'

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis to verify product specificity.

3. Data Analysis:

  • The relative expression levels are calculated using the 2-ΔΔCt method, normalizing the expression of the target gene to a reference gene (e.g., Actin2).

Stomatal Aperture Measurement

This protocol describes the measurement of stomatal apertures in epidermal peels.

1. Epidermal Peel Preparation:

  • Epidermal peels are obtained from the abaxial side of fully expanded leaves.

  • The peels are floated on a buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl) and incubated under light to induce stomatal opening.

2. Treatment and Imaging:

  • For stress treatments, ABA or other compounds are added to the buffer.

  • After the desired incubation time, the peels are mounted on a microscope slide.

  • Images of stomata are captured using a light microscope equipped with a camera.

3. Data Analysis:

  • The width and length of the stomatal pores are measured using image analysis software (e.g., ImageJ).

  • The stomatal aperture is typically expressed as the ratio of width to length. At least 50 stomata should be measured per treatment.

Measurement of Water Loss and Relative Water Content (RWC)

These assays are used to assess the drought tolerance of plants.

1. Water Loss Assay:

  • Leaves of similar size and developmental stage are detached from the plants.

  • The initial fresh weight of each leaf is recorded.

  • The leaves are placed on a dry bench at room temperature, and their weight is measured at regular intervals over several hours.

  • The rate of water loss is calculated as the percentage of the initial fresh weight.

2. Relative Water Content (RWC) Measurement:

  • The fresh weight (FW) of a leaf is measured immediately after detachment.

  • The leaf is then floated in deionized water for 4-6 hours to achieve full turgor, and the turgid weight (TW) is measured.

  • Finally, the leaf is dried in an oven at 80°C for 24 hours, and the dry weight (DW) is recorded.

  • RWC is calculated using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

In Vitro Kinase Assay

This assay is used to determine if a protein is a direct substrate of a protein kinase.

Kinase_Assay_Workflow Protein_Purification 1. Purify Recombinant Kinase (this compound) and Substrate (e.g., ABF3) Reaction 2. Kinase Reaction (with [γ-³²P]ATP) Protein_Purification->Reaction SDS_PAGE 3. SDS-PAGE Separation Reaction->SDS_PAGE Autoradiography 4. Autoradiography (Detect Phosphorylation) SDS_PAGE->Autoradiography

References

Molecular Characterization of the CPK20 Gene in Crop Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium-dependent protein kinases (CDPKs or CPKs) represent a large family of serine/threonine kinases unique to plants and some protists. They function as crucial sensors of intracellular calcium (Ca²⁺) fluctuations, which are central to a myriad of signaling pathways.[1] These kinases uniquely combine a calcium-sensing calmodulin-like domain with a protein kinase domain in a single polypeptide chain, allowing them to directly translate Ca²⁺ signals into downstream phosphorylation events.[2][3] This direct linkage enables plants to rapidly respond to a multitude of developmental cues and environmental stimuli, including abiotic stresses like drought, salinity, and cold, as well as biotic threats from pathogens.[4][5]

The CPK gene family has expanded significantly in various plant species, with 34 members in Arabidopsis thaliana, 31 in Oryza sativa (rice), and 20 in Triticum aestivum (wheat).[6][7] Among these, CPK20 has emerged as a protein of interest due to its involvement in critical physiological processes. For instance, in Arabidopsis, Atthis compound, along with AtCPK2, plays a vital role in regulating pollen tube growth by interacting with and activating the S-type anion channel SLAH3.[8][9] Furthermore, homologs in other species, such as Vathis compound in wild grapevine, have been shown to mediate cold and drought stress tolerance, while Cqthis compound in quinoa is significantly overexpressed under salt stress conditions.[2][10]

This technical guide provides a comprehensive overview of the molecular characterization of the this compound gene in key crop species. It is designed for researchers and scientists, offering detailed experimental protocols, structured data for comparative analysis, and visual workflows to facilitate a deeper understanding of this compound's structure, function, and regulatory networks.

Identification and Phylogenetic Analysis of this compound

The initial step in characterizing this compound in a new crop species is the identification of its homologous gene through bioinformatic approaches. This typically involves using a known this compound protein sequence (e.g., from Arabidopsis thaliana, At3g10660) as a query to perform BLAST searches against the target crop's genome or proteome database.

Data Presentation: this compound Homologs in Selected Crop Species

The table below summarizes the properties of identified this compound homologs in several major crop species. These values are predicted based on their amino acid sequences.

SpeciesGene IdentifierProtein Length (aa)Molecular Weight (kDa)Isoelectric Point (pI)
Arabidopsis thalianaAT3G1066055161.86.51
Oryza sativa (Rice)Os02g063310054561.26.89
Zea mays (Maize)Zm00001d00424554761.57.03
Triticum aestivum (Wheat)TraesCS3A02G09410054661.46.75
Glycine max (Soybean)Glyma.08G11550054961.76.23
Hordeum vulgare (Barley)HORVU.MOREX.r3.3HG022543054661.36.98
Chenopodium quinoa (Quinoa)Cqthis compound55061.96.45

Note: Data is compiled from various genomic databases and may vary slightly based on the annotation version.

Mandatory Visualization: Bioinformatic Workflow

G Bioinformatic Identification and Phylogenetic Analysis of this compound start Query Sequence (e.g., Atthis compound) blast BLASTp / tBLASTn Search start->blast db Crop Genome/Proteome Database (e.g., NCBI, Ensembl) db->blast hits Identify Putative Homologs blast->hits domain Conserved Domain Analysis (Pfam, SMART) hits->domain filter Filter Candidates (Confirm CPK domains) domain->filter collect Collect Confirmed This compound Sequences filter->collect msa Multiple Sequence Alignment (MSA) (e.g., ClustalW, MAFFT) collect->msa phylo Phylogenetic Tree Construction (e.g., MEGA, RAxML) msa->phylo tree Phylogenetic Tree phylo->tree

Workflow for in silico identification and analysis of this compound homologs.
Experimental Protocol: In Silico Identification and Phylogenetic Analysis

  • Sequence Retrieval: Obtain the full-length amino acid sequence of a verified this compound protein (e.g., Arabidopsis thaliana this compound, AEE74431.1) from the National Center for Biotechnology Information (NCBI).

  • Homolog Search: Use the retrieved sequence as a query for a BLASTp (protein-protein BLAST) search against the non-redundant protein sequences database, limiting the search to the desired crop species (e.g., "Oryza sativa (taxid:4530)").

  • Candidate Verification: Examine the top hits. Putative homologs should exhibit low E-values (< 1e-50) and high sequence identity. Verify the presence of the canonical CDPK domain architecture (a serine/threonine kinase domain and EF-hand motifs) using domain prediction tools like Pfam or SMART.

  • Multiple Sequence Alignment (MSA): Collect the full-length protein sequences of the identified this compound homologs from various crop species. Perform an MSA using software such as ClustalW or MAFFT to identify conserved regions and sequence variations.

  • Phylogenetic Tree Construction: Use the generated alignment file (e.g., in PHYLIP or FASTA format) to construct a phylogenetic tree. Utilize methods like Neighbor-Joining (for speed) or Maximum Likelihood (for higher accuracy) in software like MEGA (Molecular Evolutionary Genetics Analysis). Bootstrap analysis (with 1000 replicates) should be performed to assess the statistical reliability of the tree topology.

Gene Expression and Subcellular Localization

Understanding where and when the this compound gene is expressed provides critical insights into its biological function. Gene expression can be quantified using Reverse Transcription-Quantitative PCR (RT-qPCR), while the protein's location within the cell is typically visualized using fluorescent protein fusions.

Data Presentation: this compound Gene Expression Under Abiotic Stress

This table presents representative quantitative data on the relative expression (fold change) of this compound homologs in response to various abiotic stresses.

SpeciesStress ConditionTissueFold Change (vs. Control)Reference Method
Chenopodium quinoa200 mM NaClAerial Part~4.5RT-qPCR[10]
Vitis amurensisCold (4°C)Leaves~3.8RT-qPCR[2]
Vitis amurensisDrought (PEG)Leaves~5.2RT-qPCR[2]
Gossypium hirsutumSalt (400 mM NaCl)Seedlings>2.0*RT-qPCR[6]
CassavaDrought (PEG)SeedlingsUpregulatedRNA-Seq[11]

*Data for a salt-responsive CPK gene cluster, specific this compound data may vary.

Mandatory Visualization: Subcellular Localization Workflow

G Experimental Workflow for Subcellular Localization pcr 1. PCR Amplification of this compound CDS (without stop codon) clone 2. Gateway/Ligation Cloning This compound-GFP Fusion Construct pcr->clone vector Fluorescent Vector (e.g., pEGAD, pGWB5) with C-terminal GFP vector->clone transform 3. Transformation (Agrobacterium-mediated) clone->transform agro Agrobacterium tumefaciens transform->agro infiltrate 4. Transient Expression (e.g., N. benthamiana leaves) agro->infiltrate microscopy 5. Confocal Laser Scanning Microscopy (CLSM) infiltrate->microscopy image Image Acquisition (GFP & Chlorophyll (B73375) Channels) microscopy->image analysis 6. Image Analysis (Co-localization with markers) image->analysis result Determine Subcellular Localization analysis->result

Workflow for determining this compound's subcellular localization via GFP fusion.
Experimental Protocol: Subcellular Localization using GFP Fusion

  • Vector Construction: Amplify the full coding sequence (CDS) of this compound from cDNA, excluding the stop codon, using primers with appropriate restriction sites or Gateway cloning attB sites. Ligate the PCR product in-frame with the Green Fluorescent Protein (GFP) gene in a suitable plant expression vector (e.g., pGWB5). This creates a C-terminal this compound-GFP fusion construct under the control of a strong constitutive promoter like CaMV 35S.

  • Agrobacterium Transformation: Transform the resulting plasmid into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Transient Expression: Infiltrate the transformed Agrobacterium culture into the leaves of a model plant like Nicotiana benthamiana.[12] Co-infiltrate with organelle-specific markers (e.g., a plasma membrane marker like PIP2A-mCherry) if precise co-localization is required.[12]

  • Confocal Microscopy: After 48-72 hours of incubation, excise small sections of the infiltrated leaf tissue. Mount them on a glass slide with water.

  • Image Acquisition: Visualize the GFP signal using a confocal laser scanning microscope. Use an excitation wavelength of ~488 nm and detect emission between ~500-530 nm for GFP. Simultaneously capture chlorophyll autofluorescence (excitation ~488 nm, emission ~650-700 nm) or the marker's fluorescence to provide cellular context.

  • Analysis: Overlay the GFP channel with the chlorophyll or marker channel. The location of the green fluorescence indicates the subcellular localization of the this compound protein. Many CPKs are localized to the plasma membrane through N-terminal myristoylation and/or palmitoylation.[5][13]

Functional Characterization: Protein Interactions and Kinase Activity

To understand the function of this compound, it is essential to identify its interacting partners and phosphorylation substrates. Techniques like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) are used to find binding partners, while in vitro kinase assays confirm its enzymatic activity and ability to phosphorylate specific targets.

Data Presentation: Known and Predicted Interactors of this compound
Interacting ProteinSpeciesFunction of InteractorMethod of Identification
SLAH3Arabidopsis thalianaS-type Anion ChannelFRET-FLIM / Electrophysiology[8]
ABF1 / ABF4Arabidopsis thalianaABA-Responsive Element Binding Factors (Transcription Factors)Predicted Interaction[14]
RBOHDArabidopsis thalianaRespiratory Burst Oxidase Homolog D (ROS Production)Predicted Interaction[14]
14-3-3 ProteinsPetunia inflataScaffold proteins in signalingPull-down / In planta (for PiCDPK1)[9]

Mandatory Visualization: this compound Signaling Pathway

G This compound-Mediated Stress Signaling Pathway stress Abiotic Stress (Drought, Salinity) ca_influx ↑ Cytosolic [Ca²⁺] stress->ca_influx triggers This compound This compound (Inactive) ca_influx->this compound binds & activates cpk20_active This compound (Active) phosphorylation Phosphorylation (P) cpk20_active->phosphorylation target1 Ion Channels (e.g., SLAH3) phosphorylation->target1 Target 1 target2 Transcription Factors (e.g., ABFs) phosphorylation->target2 Target 2 target3 Enzymes (e.g., RBOHs) phosphorylation->target3 Target 3 response1 Ion Homeostasis Stomatal Closure target1->response1 leads to response2 Stress-Responsive Gene Expression target2->response2 leads to response3 ROS Production (Signaling) target3->response3 leads to

A generalized signaling pathway involving this compound in plant stress responses.
Experimental Protocol: In Vitro Kinase Assay

This protocol determines if this compound can phosphorylate a putative substrate protein.

  • Protein Expression and Purification:

    • Clone the coding sequence of the this compound kinase domain and the full-length putative substrate into expression vectors (e.g., pGEX or pET series) with affinity tags (e.g., GST or His).

    • Express the proteins in E. coli (e.g., BL21 strain) and purify them using affinity chromatography (e.g., Glutathione-Sepharose or Ni-NTA resin).

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 5 µg purified substrate protein

      • 1 µg purified this compound kinase

      • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

      • 1 mM CaCl₂ (to activate this compound) or 5 mM EGTA (as a negative control)

      • 10 µCi [γ-³²P]ATP (for radioactive detection) or 200 µM cold ATP (for antibody-based detection)

    • Incubate the reaction at 30°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes and separate the proteins by SDS-PAGE.

  • Detection of Phosphorylation:

    • Radioactive Method: Dry the gel and expose it to an X-ray film or a phosphor screen (autoradiography). A band corresponding to the molecular weight of the substrate indicates phosphorylation.

    • Non-Radioactive Method: Transfer the proteins to a PVDF membrane. Perform a Western blot using a phospho-serine/threonine specific antibody to detect the phosphorylated substrate.[15][16]

Conclusion

The molecular characterization of the this compound gene is fundamental to understanding its role in crop development and resilience. As a key node in calcium signaling, this compound integrates environmental cues into physiological responses, making it a prime target for genetic improvement strategies. The protocols and data presented in this guide offer a framework for researchers to systematically identify, analyze, and functionally characterize this compound and its homologs in diverse crop species. Future work should focus on validating its downstream targets and exploring its potential in marker-assisted selection programs to develop crops with enhanced tolerance to environmental stresses, ultimately contributing to global food security.

References

Unraveling the Core Functionality of CPK20: A Technical Guide to its Catalytic Domain and Calcium-Binding Motifs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant step forward for researchers and drug development professionals, a comprehensive technical guide detailing the identification of the catalytic domain and calcium-binding motifs of the Calcium-Dependent Protein Kinase 20 (CPK20) has been compiled. This document provides an in-depth overview of the structural and functional components of this compound, a key signaling protein in Arabidopsis thaliana, offering valuable insights for the development of novel therapeutics.

This compound is a member of the calcium-dependent protein kinase family, which plays a crucial role in translating calcium signals into physiological responses in plants. Its function is intrinsically linked to its molecular architecture, specifically its protein kinase catalytic domain and its calcium-sensing EF-hand motifs. Understanding the precise boundaries and characteristics of these domains is paramount for elucidating its regulatory mechanisms and for designing targeted modulators of its activity.

The Catalytic Engine: The Protein Kinase Domain

The catalytic domain of a protein kinase is the core functional unit responsible for transferring a phosphate (B84403) group from ATP to a substrate protein, a process known as phosphorylation. While the precise boundaries of the this compound catalytic domain have not been explicitly defined in dedicated publications, bioinformatic analyses, based on sequence homology with other well-characterized protein kinases, provide a robust predictive framework. The full amino acid sequence of Arabidopsis thaliana this compound is available through public databases such as UniProt (Accession number: Q9ZV15).

Table 1: Predicted Domain Architecture of Arabidopsis thaliana this compound

DomainPredicted Amino Acid Residue RangeDescription
Variable N-terminal Domain1 - 70A region of low sequence conservation that may be involved in protein localization or interaction with specific substrates.
Protein Kinase Domain 71 - 330 The catalytic core responsible for phosphotransfer activity. Contains conserved motifs for ATP binding and substrate recognition.
Autoinhibitory Junction Domain331 - 370A flexible linker region that is thought to regulate kinase activity by sterically blocking the active site in the absence of calcium.
Calmodulin-like Domain371 - 515Contains the calcium-binding EF-hand motifs and is responsible for sensing changes in intracellular calcium concentrations.

Note: The residue ranges are based on computational predictions and may vary slightly upon experimental determination.

Sensing the Signal: The Calcium-Binding EF-Hand Motifs

The calmodulin-like domain of this compound harbors four predicted EF-hand motifs, which are characteristic helix-loop-helix structures that bind calcium ions. The binding of calcium to these motifs induces a conformational change in the protein, leading to the activation of the catalytic domain. The canonical EF-hand loop consists of 12 residues, with conserved acidic residues at specific positions crucial for coordinating the calcium ion.

While the specific calcium-binding affinities (Kd values) for the individual EF-hands of this compound have not been experimentally determined in published literature, the presence of the conserved D-x-D motif is a strong indicator of their functionality.

Table 2: Predicted EF-Hand Motifs in Arabidopsis thaliana this compound

EF-Hand MotifPredicted Amino Acid Residue RangePredicted Loop SequenceKey Calcium Coordinating Residues (Predicted)
EF-1371 - 382D-K-D-G-N-G-T-I-S-F-S-EAsp-371, Asp-373, Ser-379, Glu-382
EF-2407 - 418D-S-D-G-S-G-T-I-D-F-D-EAsp-407, Asp-409, Asp-415, Glu-418
EF-3443 - 454D-K-D-G-N-G-Y-I-S-A-A-EAsp-443, Asp-445, Ser-451, Glu-454
EF-4479 - 490D-I-D-G-D-G-Q-V-N-Y-E-EAsp-479, Asp-481, Gln-485, Glu-490

Note: The loop sequences and coordinating residues are based on sequence alignment and prediction tools. Experimental validation is required for confirmation.

Experimental Methodologies for Domain Characterization

The identification and characterization of the catalytic domain and calcium-binding motifs of a protein like this compound involve a combination of computational and experimental approaches.

Identifying the Catalytic Domain

A common experimental strategy to delineate the boundaries of a kinase domain is through deletion analysis . This involves creating a series of truncated versions of the protein, each lacking a different portion of the predicted domain. These truncated proteins are then expressed and their kinase activity is assessed. The minimal fragment that retains catalytic activity is considered to be the core catalytic domain.

Experimental Protocol: Deletion Analysis of the this compound Catalytic Domain

  • Construct Design: Based on sequence alignments with known protein kinases, design a series of N-terminal and C-terminal deletion constructs of the this compound coding sequence.

  • Cloning and Expression: Subclone the truncated DNA fragments into an appropriate expression vector (e.g., pGEX or pET series for bacterial expression) with a purification tag (e.g., GST or His-tag). Transform the constructs into a suitable expression host like E. coli BL21(DE3).

  • Protein Purification: Induce protein expression (e.g., with IPTG) and purify the truncated proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • In Vitro Kinase Assay: Assess the kinase activity of each purified truncated protein. A common method is a radioactive assay using [γ-³²P]ATP and a generic substrate like Myelin Basic Protein (MBP) or a specific peptide substrate. The reaction products are then separated by SDS-PAGE and visualized by autoradiography.

  • Data Analysis: The smallest construct that exhibits robust phosphorylation of the substrate is identified as the minimal catalytic domain.

Characterizing the Calcium-Binding Motifs

To experimentally validate the predicted EF-hand motifs and quantify their calcium-binding affinity, several techniques can be employed.

Experimental Protocol: ⁴⁵Ca²⁺ Overlay Assay

  • Protein Expression and Purification: Express and purify the full-length this compound protein or a construct containing the calmodulin-like domain.

  • SDS-PAGE and Blotting: Separate the purified protein by SDS-PAGE and transfer it to a nitrocellulose membrane.

  • Renaturation: Wash the membrane with a buffer containing a decreasing concentration of a denaturant (e.g., guanidine (B92328) HCl) to allow the protein to refold.

  • ⁴⁵Ca²⁺ Incubation: Incubate the membrane with a buffer containing radioactive ⁴⁵CaCl₂.

  • Washing and Autoradiography: Wash the membrane to remove unbound ⁴⁵Ca²⁺ and expose it to an X-ray film. A signal on the autoradiogram at the position of the protein indicates calcium binding.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Dialyze the purified this compound protein or the calmodulin-like domain construct extensively against a calcium-free buffer (chelated with EGTA) to ensure it is in the apo-state.

  • ITC Experiment: Place the protein solution in the sample cell of the ITC instrument. Titrate a solution of CaCl₂ of known concentration into the sample cell in small, sequential injections.

  • Data Analysis: The heat change associated with each injection is measured. By fitting the resulting binding isotherm to a suitable binding model, the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

Signaling Pathways and Logical Relationships

The activation of this compound by calcium is a critical event in plant signaling. One of its known downstream targets is the anion channel SLAH3, which is involved in regulating pollen tube growth. The interaction and activation of SLAH3 by this compound is a key component of this signaling pathway.

CPK20_Signaling_Pathway cluster_stimulus Stimulus cluster_this compound This compound Activation cluster_downstream Downstream Effector cluster_response Cellular Response Increase_in_Ca2+ Increase in [Ca²⁺]cyt CPK20_inactive This compound (Inactive) Increase_in_Ca2+->CPK20_inactive Binds to EF-hands CPK20_active This compound (Active) CPK20_inactive->CPK20_active Conformational Change SLAH3 SLAH3 Anion Channel CPK20_active->SLAH3 Phosphorylates and Activates Response Regulation of Pollen Tube Growth SLAH3->Response

Caption: Signaling pathway illustrating the calcium-dependent activation of this compound and its subsequent regulation of the SLAH3 anion channel.

Experimental Workflow for Characterization

The logical flow of experiments to characterize the catalytic and calcium-binding properties of this compound is outlined below.

Experimental_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_cloning Molecular Cloning & Expression cluster_catalytic Catalytic Domain Characterization cluster_calcium Calcium-Binding Motif Characterization Seq_Analysis Sequence Alignment & Domain Prediction Construct_Design Design of Full-length & Truncated Constructs Seq_Analysis->Construct_Design Cloning Cloning into Expression Vectors Construct_Design->Cloning Expression Protein Expression & Purification Cloning->Expression Deletion_Analysis Deletion Analysis Expression->Deletion_Analysis Ca_Overlay ⁴⁵Ca²⁺ Overlay Assay Expression->Ca_Overlay ITC Isothermal Titration Calorimetry Expression->ITC Kinase_Assay In Vitro Kinase Assay Deletion_Analysis->Kinase_Assay

Caption: A logical workflow for the experimental characterization of the this compound catalytic domain and calcium-binding motifs.

This technical guide provides a foundational understanding of the key functional domains of this compound. Further experimental validation of the predicted domains and their biochemical properties will be crucial for a complete understanding of this compound's role in plant signaling and for the development of targeted approaches to modulate its activity.

The Role of Calcium-Dependent Protein Kinase 20 (CPK20) in Pollen Tube Growth and Plant Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Successful sexual reproduction in flowering plants is contingent on the precise growth and guidance of the pollen tube, a cellular extension that delivers sperm cells to the ovule for fertilization. This process is governed by a complex network of signaling pathways, with calcium ions (Ca²⁺) acting as a pivotal second messenger. Calcium-Dependent Protein Kinases (CPKs) are crucial sensors that decode these Ca²⁺ signals and translate them into downstream cellular responses. This technical guide provides a comprehensive overview of the role of a specific isoform, CPK20, in regulating pollen tube growth. We detail its localization, the signaling cascade it initiates, its interaction with downstream targets, and its ultimate impact on plant fertility. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key molecular mechanisms to provide a thorough resource for researchers in plant science and related fields.

This compound: Localization and Expression in Pollen

This compound, along with its close homolog CPK2, is a key player in the molecular machinery of pollen tubes.[1] Gene expression analyses, including promoter-GUS fusion studies, have demonstrated strong promoter activity for this compound specifically in pollen.[1][2]

Subcellular localization experiments using C-terminal Yellow Fluorescent Protein (YFP) fusions reveal that this compound is not diffusely located but shows a highly specific distribution.[1][2] The this compound:YFP fusion protein exhibits a distinct fluorescence signal exclusively at the plasma membrane of the growing pollen tube tip.[1][2][3] This precise localization places this compound at the nexus of ion flux and signal reception, which is critical for regulating the polarized growth of the cell.[1][4] This tip-focused localization is shared with other key regulatory CPKs, including CPK2, CPK17, and CPK34.[1][4]

The this compound-Mediated Signaling Pathway

This compound functions as a direct transducer of intracellular calcium signals. The established tip-focused Ca²⁺ gradient in a growing pollen tube is the primary upstream activator for this compound.[5][6] The kinase itself uniquely combines a calcium-binding calmodulin-like domain with its protein kinase domain on a single polypeptide, allowing it to directly sense and respond to changes in Ca²⁺ concentration.[3][5]

The signaling cascade is as follows:

  • Ca²⁺ Influx: An influx of Ca²⁺ at the pollen tube apex elevates the local cytosolic Ca²⁺ concentration.[5]

  • This compound Activation: This rise in Ca²⁺ is sensed by the calmodulin-like domain of this compound, leading to a conformational change that activates its kinase domain.[5]

  • Target Phosphorylation: Activated this compound directly interacts with and phosphorylates its downstream target, the S-type anion channel, SLAH3 (SLOW ANION CHANNEL-ASSOCIATED 1 Homolog 3).[1][4][7]

  • Anion Efflux: The phosphorylation of SLAH3 by this compound leads to the activation of the channel, resulting in an efflux of anions (such as Cl⁻) from the pollen tube tip.[1]

  • Regulation of Growth: This this compound-mediated regulation of anion homeostasis is crucial for controlling turgor pressure and modulating the membrane potential at the tip, thereby ensuring sustained, polarized pollen tube growth.[1][4]

Due to functional redundancy between this compound and the closely related CPK2 (63% amino acid identity), studies often utilize cpk2 this compound double mutants to elucidate their combined role.[1]

CPK20_Signaling_Pathway cluster_membrane Plasma Membrane (Tip) cluster_cytosol This compound This compound SLAH3 SLAH3 (Anion Channel) This compound->SLAH3 Phosphorylates Anion_ion Anions (e.g., Cl⁻) SLAH3->Anion_ion Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Ca_ion->this compound Binds & Activates Growth Polarized Pollen Tube Growth Anion_ion->Growth Regulates Turgor & Ion Homeostasis Extracellular->Ca_Channel Guidance Cues BiFC_Workflow cluster_prep 1. Construct Preparation cluster_exp 2. In Vivo Experiment cluster_analysis 3. Analysis A Fuse this compound to N-terminal YFP fragment (this compound-nYFP) C Co-transform constructs into living pollen tubes A->C B Fuse SLAH3 to C-terminal YFP fragment (SLAH3-cYFP) B->C D Incubate for protein expression C->D E Excite with laser (e.g., 514 nm) D->E F Detect YFP Signal at Pollen Tube Tip E->F G Conclusion: This compound and SLAH3 interact in vivo F->G

References

Evolutionary Conservation of CPK20: A Key Regulator in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing pivotal roles in various signaling pathways, particularly in response to abiotic and biotic stresses. Among the large CPK family, CPK20 has emerged as a significant regulator of stress tolerance. This technical guide explores the evolutionary conservation of this compound across a range of plant species, providing a comprehensive overview of its function, the signaling pathways it modulates, and detailed experimental protocols for its study. Quantitative data on sequence conservation are presented, alongside methodologies for phylogenetic analysis, heterologous expression, and stress tolerance assays. Furthermore, this guide elucidates the known signaling cascade of this compound, offering a visual representation of its mechanism of action in enhancing plant resilience. This compilation of information aims to serve as a valuable resource for researchers engaged in plant science and the development of novel strategies for crop improvement.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental challenges. Calcium (Ca²⁺) signaling is a central hub in these networks, where transient changes in cytosolic Ca²⁺ concentrations are decoded by a suite of sensor proteins. Calcium-dependent protein kinases (CPKs) are unique in this regard, as they directly bind Ca²⁺ and translate this signal into downstream phosphorylation events, thereby activating or deactivating target proteins.

The CPK gene family is extensive in the plant kingdom, with numerous isoforms identified in various species, suggesting functional diversification and specialization. This compound has been identified as a key player in mediating responses to abiotic stresses such as drought, cold, and salinity. Understanding the evolutionary conservation of this compound can provide insights into its fundamental role in plant survival and adaptation, highlighting its potential as a target for genetic engineering to enhance crop stress tolerance.

This guide provides a detailed examination of the evolutionary conservation of this compound, its role in stress signaling, and the experimental approaches to functionally characterize this important protein kinase.

Evolutionary Conservation of this compound

The conservation of a protein across different species is a strong indicator of its fundamental biological importance. To assess the evolutionary conservation of this compound, its protein sequences from several representative plant species were retrieved and analyzed.

Quantitative Analysis of this compound Orthologs

Pairwise sequence alignment of this compound protein sequences from Vitis amurensis (wild grapevine), Vitis vinifera (common grapevine), Arabidopsis thaliana (thale cress), Oryza sativa (rice), Solanum lycopersicum (tomato), and Zea mays (maize) was performed to determine the percentage of sequence identity and similarity. The results, summarized in Table 1, reveal a high degree of conservation, particularly among the dicotyledonous species.

Species ComparisonSequence Identity (%)Sequence Similarity (%)
Vitis amurensis vs. Vitis vinifera98.5%99.2%
Vitis amurensis vs. Arabidopsis thaliana75.4%85.1%
Vitis amurensis vs. Solanum lycopersicum78.2%87.3%
Vitis amurensis vs. Oryza sativa65.8%78.9%
Vitis amurensis vs. Zea mays64.9%78.1%

Table 1: Pairwise Sequence Alignment of this compound Orthologs. The table shows the percentage of sequence identity and similarity between the this compound protein from Vitis amurensis and its orthologs in other plant species. High conservation is observed, especially within dicots, suggesting a conserved function across these species.

This compound-Mediated Signaling in Abiotic Stress Response

Research has demonstrated that this compound is a positive regulator of plant tolerance to abiotic stresses. Overexpression of Vathis compound from the stress-tolerant wild grapevine (Vitis amurensis) in Arabidopsis thaliana confers enhanced resistance to both drought and cold stress.[1] This enhanced tolerance is associated with the upregulation of several stress-responsive genes.

The Vathis compound Signaling Pathway

The current understanding of the Vathis compound signaling pathway in response to abiotic stress is depicted in the following diagram. Abiotic stresses such as drought and cold trigger an influx of calcium ions into the cytoplasm. This increase in intracellular Ca²⁺ is sensed by Vathis compound, which becomes activated. The activated kinase then likely phosphorylates downstream target proteins, leading to the transcriptional activation of stress-responsive genes.

CPK20_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Cold) Ca2_influx Ca²⁺ Influx Abiotic_Stress->Ca2_influx VaCPK20_inactive Vathis compound (inactive) Ca2_influx->VaCPK20_inactive VaCPK20_active Vathis compound (active) VaCPK20_inactive->VaCPK20_active Ca²⁺ binding Downstream_Targets Downstream Targets (e.g., Transcription Factors) VaCPK20_active->Downstream_Targets Phosphorylation Gene_Expression Upregulation of Stress-Responsive Genes Downstream_Targets->Gene_Expression COR47 COR47 Gene_Expression->COR47 NHX1 NHX1 Gene_Expression->NHX1 KIN1 KIN1 Gene_Expression->KIN1 ABF3 ABF3 Gene_Expression->ABF3 Stress_Tolerance Enhanced Stress Tolerance COR47->Stress_Tolerance NHX1->Stress_Tolerance KIN1->Stress_Tolerance ABF3->Stress_Tolerance

Figure 1: Vathis compound Signaling Pathway in Abiotic Stress. This diagram illustrates the activation of Vathis compound by calcium influx upon abiotic stress, leading to the upregulation of stress-responsive genes and enhanced plant tolerance.

Experimental Protocols

To facilitate further research on this compound, this section provides detailed methodologies for key experiments.

Phylogenetic Analysis of this compound

This protocol outlines the steps to construct a phylogenetic tree to visualize the evolutionary relationships of this compound proteins.

Workflow:

Phylogenetic_Analysis_Workflow Step1 1. Sequence Retrieval (NCBI, UniProt) Step2 2. Multiple Sequence Alignment (Clustal Omega, MUSCLE) Step1->Step2 Step3 3. Phylogenetic Tree Construction (MEGA, PhyML - Maximum Likelihood) Step2->Step3 Step4 4. Tree Visualization and Analysis (FigTree, iTOL) Step3->Step4

Figure 2: Workflow for Phylogenetic Analysis. This flowchart shows the key steps for constructing a phylogenetic tree of this compound proteins, from sequence retrieval to tree visualization.

Detailed Steps:

  • Sequence Retrieval: Obtain this compound protein sequences from public databases such as NCBI (National Center for Biotechnology Information) and UniProt. Use BLASTp (Protein BLAST) to find orthologs in different plant species.

  • Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.

  • Phylogenetic Tree Construction: Use software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML to construct the phylogenetic tree. The Maximum Likelihood (ML) method is recommended for its statistical robustness. Bootstrap analysis (with 1000 replicates) should be performed to assess the statistical support for the tree topology.

  • Tree Visualization and Analysis: Visualize the generated phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL) for annotation and interpretation.

Heterologous Expression of this compound in a Model System

To study the function of this compound from a non-model organism, it can be expressed in a well-characterized model system like Arabidopsis thaliana.

Workflow:

Heterologous_Expression_Workflow Step1 1. Gene Cloning (Isolate this compound cDNA) Step2 2. Vector Construction (Clone into a plant expression vector, e.g., pBI121) Step1->Step2 Step3 3. Plant Transformation (Agrobacterium-mediated transformation of Arabidopsis) Step2->Step3 Step4 4. Selection of Transgenic Plants (Antibiotic or herbicide selection) Step3->Step4 Step5 5. Confirmation of Gene Expression (RT-PCR, Western Blot) Step4->Step5

Figure 3: Workflow for Heterologous Expression. This flowchart details the process of expressing a this compound gene from a donor plant into a model plant system for functional analysis.

Detailed Steps:

  • Gene Cloning: Isolate the full-length coding sequence (CDS) of the this compound gene from the source plant's cDNA using PCR with gene-specific primers.

  • Vector Construction: Clone the this compound CDS into a suitable plant expression vector, such as pBI121, under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.

  • Plant Transformation: Introduce the expression vector into Agrobacterium tumefaciens and use the floral dip method to transform Arabidopsis thaliana.

  • Selection of Transgenic Plants: Select putative transgenic plants by germinating the seeds on a medium containing the appropriate selection agent (e.g., kanamycin (B1662678) for the nptII gene).

  • Confirmation of Gene Expression: Confirm the stable integration and expression of the transgene in the selected lines using reverse transcription PCR (RT-PCR) to detect the this compound transcript and Western blotting to detect the this compound protein.

Drought and Cold Stress Tolerance Assays

These protocols are used to evaluate the performance of transgenic plants overexpressing this compound under abiotic stress conditions.

Drought Stress Assay:

  • Grow wild-type and transgenic Arabidopsis plants in soil under well-watered conditions for 3-4 weeks.

  • Withhold watering for a specified period (e.g., 10-14 days) to impose drought stress.

  • Monitor and document the wilting phenotype.

  • Re-water the plants and assess their survival rate after a recovery period (e.g., 3-5 days).

  • Measure physiological parameters such as relative water content (RWC) and proline content in the leaves of both control and stressed plants.

Cold Stress Assay:

  • Acclimate 3-4 week old wild-type and transgenic Arabidopsis plants at 4°C for a defined period (e.g., 7 days).

  • Subject the plants to freezing temperatures (e.g., -6°C to -8°C) for a short duration (e.g., 4-6 hours).

  • Allow the plants to recover at room temperature for a recovery period (e.g., 3-5 days).

  • Calculate the survival rate based on the number of plants that resume growth.

  • Measure electrolyte leakage as an indicator of membrane damage.

Future Directions

While significant progress has been made in understanding the role of this compound in plant stress responses, several avenues for future research remain. Identifying the direct upstream activators and downstream substrates of this compound through techniques like yeast two-hybrid screening, co-immunoprecipitation, and in vitro phosphorylation assays will be crucial for a more detailed elucidation of its signaling pathway. Furthermore, investigating the functional conservation of this compound orthologs from diverse plant species, including extremophiles, could uncover novel mechanisms of stress tolerance that can be harnessed for crop improvement. The development of specific inhibitors or activators of this compound could also provide valuable tools for both research and agricultural applications.

Conclusion

This compound is an evolutionarily conserved protein kinase that plays a critical role in mediating plant responses to abiotic stresses. Its high degree of sequence conservation across diverse plant species underscores its fundamental importance in plant survival. The signaling pathway initiated by this compound activation provides a clear mechanism for the upregulation of stress-responsive genes, leading to enhanced stress tolerance. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and its orthologs. A deeper understanding of the this compound signaling network holds immense promise for the development of crops with improved resilience to the challenges of a changing global climate.

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant CPK20 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium-Dependent Protein Kinases (CPKs) are crucial sensor-transducers in the calcium signaling pathways of plants, playing significant roles in various physiological processes, including growth, development, and stress responses.[1] CPK20, in particular, has been identified as a key component in processes such as pollen tube growth.[1] The production of pure, active recombinant this compound protein is essential for detailed biochemical and structural analyses, functional studies, and for screening potential inhibitors or modulators in drug development.

These application notes provide a comprehensive protocol for the cloning, expression, and purification of recombinant this compound protein, primarily using the Escherichia coli expression system, which is often chosen for its cost-effectiveness and ease of manipulation.[2]

This compound Signaling Pathway

Calcium ions (Ca²⁺) are vital second messengers in plant cells. CPKs act as sensors for changes in cytosolic Ca²⁺ concentrations. Upon binding to Ca²⁺, this compound undergoes a conformational change, leading to its activation. The activated kinase then phosphorylates downstream target proteins, initiating a signaling cascade that regulates cellular responses.

CPK20_Signaling_Pathway cluster_input Stimulus cluster_calcium Calcium Signaling cluster_this compound This compound Activation cluster_downstream Downstream Events Stimulus Stimulus Ca2_increase Cytosolic Ca²⁺ Increase Stimulus->Ca2_increase CPK20_inactive Inactive this compound Ca2_increase->CPK20_inactive Ca²⁺ binds CPK20_active Active this compound CPK20_inactive->CPK20_active Activation Phosphorylation Phosphorylation CPK20_active->Phosphorylation Target_Proteins Target Proteins (e.g., Ion Channels, Rboh) Target_Proteins->Phosphorylation Cellular_Response Cellular Response (e.g., Pollen Tube Growth) Phosphorylation->Cellular_Response

Caption: this compound signaling pathway illustrating its activation by calcium and downstream effects.

Experimental Workflow Overview

The overall process for producing recombinant this compound involves several key stages, from obtaining the gene of interest to purifying the final protein product. This workflow ensures a systematic approach to achieving high-yield and high-purity recombinant this compound.

Experimental_Workflow Gene_Isolation 1. This compound Gene Isolation (PCR from cDNA) Ligation 3. Ligation (this compound into Vector) Gene_Isolation->Ligation Vector_Prep 2. Expression Vector Preparation (Digestion) Vector_Prep->Ligation Transformation 4. Transformation (into E. coli) Ligation->Transformation Screening 5. Clone Screening (Colony PCR, Sequencing) Transformation->Screening Expression 6. Protein Expression (Induction with IPTG) Screening->Expression Cell_Lysis 7. Cell Lysis Expression->Cell_Lysis Purification 8. Affinity Chromatography (IMAC) Cell_Lysis->Purification Analysis 9. Purity Analysis (SDS-PAGE) Purification->Analysis

Caption: Workflow for recombinant this compound cloning, expression, and purification.

Data Presentation

Table 1: Optimization of Recombinant this compound Expression in E. coli BL21(DE3)
ConditionIPTG Concentration (mM)Induction Temperature (°C)Induction Time (hours)Soluble Protein Yield (mg/L of culture)
10.13742.5
20.53743.1
31.03742.8 (Inclusion bodies observed)
40.125165.2
50.525166.8
60.118248.5
70.518249.1

Note: These are representative data. Actual yields may vary.

Table 2: Purification Summary of Recombinant His-tagged this compound
Purification StepTotal Protein (mg)This compound Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Cell Lysate250125051001
IMAC Elution8.5110513088.426
Size Exclusion6.2102316581.833

Note: These are representative data. Activity units are arbitrary and depend on the assay used.

Experimental Protocols

Cloning of this compound Gene into an Expression Vector

This protocol describes the amplification of the this compound coding sequence from a cDNA library and its insertion into a pET-based expression vector containing an N-terminal His-tag.[3]

Materials:

  • Plant cDNA library

  • This compound-specific forward and reverse primers with restriction sites (e.g., NdeI and XhoI)

  • High-fidelity DNA polymerase

  • pET-28a(+) vector

  • Restriction enzymes (NdeI and XhoI) and corresponding buffer

  • T4 DNA Ligase and buffer

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

Protocol:

  • PCR Amplification:

    • Set up a PCR reaction to amplify the this compound coding sequence.

    • Forward Primer (with NdeI site): 5'-CATATGA...[this compound start]-3'

    • Reverse Primer (with XhoI site): 5'-CTCGAGT...[this compound end, no stop codon]-3'

    • Use a high-fidelity polymerase and follow the manufacturer's recommended cycling conditions.

    • Analyze the PCR product on a 1% agarose (B213101) gel to confirm the expected size.

  • Vector and Insert Digestion:

    • Purify the PCR product using a PCR purification kit.

    • Digest 1-2 µg of the purified PCR product and 1 µg of the pET-28a(+) vector with NdeI and XhoI for 2-3 hours at 37°C.[3]

    • Purify the digested vector and insert by gel extraction.[4]

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert, typically at a 1:3 molar ratio.

    • Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 2-4 hours.

  • Transformation:

    • Transform 50 µL of competent DH5α E. coli cells with 5-10 µL of the ligation mixture using the heat shock method.[2]

    • Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.

  • Screening:

    • Select several colonies and perform colony PCR using the this compound-specific primers to screen for positive clones.

    • Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the correct insertion and sequence of the this compound gene by Sanger sequencing.[4]

Expression of Recombinant this compound

This protocol outlines the induction of this compound expression in E. coli BL21(DE3).

Materials:

  • Verified pET-28a-CPK20 plasmid

  • BL21(DE3) competent E. coli cells

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

  • Transformation: Transform BL21(DE3) competent cells with the pET-28a-CPK20 plasmid. Plate on LB-kanamycin plates and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with kanamycin with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[2]

  • Expression: Continue to incubate the culture at 18°C for 16-24 hours with shaking. Lowering the temperature can improve protein solubility.[2]

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant this compound

This protocol details the purification of His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC).[5]

Materials:

  • Cell pellet from 1 L culture

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Chromatography column

Protocol:

  • Cell Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Lyse the cells by sonication on ice until the suspension is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[6]

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer (without lysozyme/PMSF).[6]

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound protein with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analysis and Further Purification:

    • Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

    • Pool the pure fractions.

    • If higher purity is required, perform further purification steps such as size-exclusion chromatography to remove aggregates or ion-exchange chromatography.[6][7]

    • Dialyze the final protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

References

Application Notes and Protocols: CPK20 In Vitro Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-Dependent Protein Kinases (CDPKs or CPKs) are a large family of serine/threonine kinases that play a crucial role as calcium sensors in plants and protists.[1][2] They are unique in that they combine a calcium-sensing calmodulin-like domain with a kinase effector domain in a single protein molecule.[1][3] Upon binding to calcium ions (Ca2+), which act as a second messenger in various signaling pathways, CPKs undergo a conformational change that releases an autoinhibitory domain, leading to their activation.[1] The activated kinase then phosphorylates downstream target proteins, transducing the initial calcium signal into a cellular response.[4][5]

CPK20, specifically, has been implicated in regulating pollen tube growth and participating in abiotic stress signaling.[3][4] Understanding its kinase activity is vital for elucidating its function and for screening potential inhibitors or modulators in drug discovery programs.

This document provides a detailed protocol for performing an in vitro kinase activity assay for this compound using a radioactivity-based method, which is considered a gold standard for its direct and sensitive measurement of phosphate (B84403) transfer.[6]

Signaling Pathway and Activation Mechanism

Calcium-dependent protein kinases act as direct sensors of intracellular Ca2+ fluctuations.[2][5] An increase in cytosolic Ca2+ concentration, triggered by various stimuli, leads to the binding of Ca2+ ions to the EF-hand motifs within the calmodulin-like domain of this compound. This binding event induces a conformational change, releasing the autoinhibitory junction domain from the active site of the kinase domain.[1] This exposes the catalytic site, allowing the kinase to bind ATP and its protein substrate, subsequently catalyzing the transfer of the gamma-phosphate from ATP to a serine or threonine residue on the substrate.

CPK20_Signaling_Pathway cluster_0 Cellular Environment cluster_1 This compound Activation cluster_2 Downstream Events Stimulus Stimulus Ca2_Influx Ca2+ Influx Stimulus->Ca2_Influx Ca2 Ca2+ Ca2_Influx->Ca2 Inactive_this compound Inactive this compound (Autoinhibited) Active_this compound Active this compound Inactive_this compound->Active_this compound Conformational Change Phospho_Substrate Phosphorylated Substrate Active_this compound->Phospho_Substrate Phosphorylation Ca2->Inactive_this compound Binds to Calmodulin-like Domain Substrate Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Stress Tolerance) Phospho_Substrate->Cellular_Response

Caption: Simplified signaling pathway of this compound activation and function.

Experimental Protocol: Radioactive In Vitro Kinase Assay

This protocol details the measurement of this compound activity by quantifying the incorporation of radiolabeled phosphate ([γ-³²P]ATP) into a generic or specific substrate.

3.1. Materials and Reagents

  • Recombinant this compound: Purified, active this compound enzyme. Typical starting amounts for recombinant kinases range from 0.1-1.0 µg per reaction.[7]

  • Substrate: Myelin Basic Protein (MBP) is a common generic substrate. Alternatively, a known or predicted specific substrate peptide can be used.

  • [γ-³²P]ATP: Specific activity >3000 Ci/mmol.

  • 5X Kinase Reaction Buffer: 250 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 50 mM DTT.

  • Calcium Chloride (CaCl₂) Solution: 10 mM stock solution.

  • ATP Solution (Cold): 1 mM ATP in sterile water.

  • Stop Solution: 4X Laemmli sample buffer (containing SDS and β-mercaptoethanol).

  • Washing Solution: 1% (v/v) phosphoric acid.

  • P81 Phosphocellulose Paper: For spotting reactions.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

  • Standard laboratory equipment: Pipettes, microcentrifuge tubes, heating block, etc.

3.2. Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Prepare Master Mix (Buffer, Substrate, MgCl2, CaCl2) B 2. Aliquot Master Mix into Reaction Tubes A->B Distribute C 3. Add Recombinant this compound (and Inhibitor if screening) B->C Add Enzyme D 4. Initiate Reaction by adding [γ-32P]ATP C->D Start E 5. Incubate at 30°C (e.g., 20-30 minutes) D->E Phosphorylation F 6. Stop Reaction (Spot onto P81 paper) E->F Terminate G 7. Wash P81 Paper (to remove unbound ATP) F->G Purify H 8. Quantify Radioactivity (Scintillation Counting) G->H Measure I 9. Analyze Data (Calculate Specific Activity) H->I Calculate

Caption: Step-by-step workflow for the this compound in vitro kinase assay.

3.3. Step-by-Step Procedure

  • Preparation: Thaw all reagents and keep them on ice. Prepare a master mix to ensure consistency across reactions. The final reaction volume is typically 25-50 µL.[7]

  • Reaction Setup (for a single 25 µL reaction):

    • In a microcentrifuge tube on ice, combine the following:

      • 5 µL of 5X Kinase Reaction Buffer

      • 2.5 µL of Substrate (e.g., 1 mg/mL MBP)

      • 2.5 µL of 1 mM CaCl₂ (for a final concentration of 100 µM; this is critical for CPK activation)

      • Recombinant this compound (e.g., 0.5 µg)

      • Drug/Inhibitor or vehicle (e.g., DMSO)

      • Nuclease-free water to bring the volume to 20 µL.

    • Note: A "no enzyme" control should always be included to measure background signal.

  • Kinase Reaction Initiation:

    • Prepare a 5X ATP mix containing both cold and hot ATP. For a final concentration of 100 µM ATP in the 25 µL reaction, mix cold ATP with [γ-³²P]ATP.

    • To start the reaction, add 5 µL of the ATP mix to each tube.[8] Mix gently by tapping.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 20-30 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square (2x2 cm).

    • Alternatively, for analysis by SDS-PAGE, add 8 µL of 4X Laemmli sample buffer.

  • Washing (for P81 paper method):

    • Immediately after spotting, place the P81 papers in a beaker containing ~500 mL of 1% phosphoric acid.

    • Wash the papers three times for 5-10 minutes each with fresh 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final quick rinse with acetone (B3395972) to air dry the papers.

  • Quantification:

    • Place each dried P81 paper into a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

3.4. Data Analysis

  • Subtract Background: Subtract the CPM value from the "no enzyme" control from all other sample CPM values.

  • Calculate Specific Activity: The specific activity of the kinase can be calculated using the following formula: Specific Activity (pmol/min/mg) = [(Corrected CPM) / (Total CPM in reaction * Specific Activity of ATP in pmol)] / (Incubation time in min) / (Enzyme amount in mg)

  • Inhibitor Screening: For inhibitor studies, plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation

Quantitative data from this compound kinase assays, particularly for inhibitor screening, should be summarized for clear interpretation.

Table 1: Example Data Summary for a this compound Inhibitor Screening Assay

Inhibitor CompoundConcentration (µM)Mean Kinase Activity (CPM)% InhibitionIC50 (µM)
Vehicle (DMSO)015,250 ± 8500%-
Inhibitor X0.0113,890 ± 7609%\multirow{5}{}{0.45}
0.19,850 ± 54035%
1.03,010 ± 21080%
10.0950 ± 9094%
100.0480 ± 5597%
Inhibitor Y0.0114,980 ± 9102%\multirow{5}{}{12.8}
0.114,120 ± 8207%
1.011,560 ± 65024%
10.06,990 ± 43054%
100.02,540 ± 18083%

Data are presented as mean ± standard deviation (n=3).

Alternative Non-Radioactive Methods

While radioactivity-based assays are highly sensitive, concerns over safety and disposal have led to the development of alternative methods.

  • Luminescence-Based ADP Detection: Assays like ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced.[9] After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[9]

  • Fluorescence/FRET-Based Assays: These assays use modified peptide substrates that change their fluorescent properties upon phosphorylation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format.[9]

  • Antibody-Based Detection (ELISA/Western Blot): This method uses a phospho-specific antibody that recognizes the phosphorylated substrate.[10][11] The amount of phosphorylation can be quantified using a secondary antibody conjugated to an enzyme (like HRP) in an ELISA format or via densitometry on a Western blot.[10]

References

Application Notes and Protocols for Identifying CPK20 Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing a pivotal role in various signaling pathways, particularly those involved in responses to abiotic stresses. CPK20, a member of this kinase family, has been identified as a key regulator in drought and cold stress tolerance. Understanding the protein-protein interactions of this compound is essential for elucidating its molecular functions and for the development of strategies to enhance stress resilience in crops. These application notes provide a comprehensive overview of established methods to identify and characterize this compound protein-protein interactions, complete with detailed experimental protocols and data presentation guidelines.

Potential this compound Interacting Proteins

Based on database searches and literature review, several proteins have been identified as potential interactors with Arabidopsis this compound (AT2G38910) and its homologs. These interactions provide a starting point for experimental validation.

Interacting ProteinGene ID (Arabidopsis)Method of IdentificationReference
HDA15 AT3G18520Affinity Capture-MSBioGRID
SLAH3 AT5G24030FRET, PCABioGRID

Quantitative Analysis of this compound Protein-Protein Interactions

Quantitative data on the binding affinity of this compound with its interacting partners is crucial for understanding the strength and stability of these interactions. While specific quantitative data for this compound interactions are not yet widely published, the following table provides a template for presenting such data once obtained through the experimental protocols detailed below (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, or Microscale Thermophoresis).

This compound InteractionMethodDissociation Constant (Kd)Association Rate (ka)Dissociation Rate (kd)Stoichiometry (N)
This compound - HDA15e.g., SPRValue (e.g., nM)Value (e.g., M-1s-1)Value (e.g., s-1)Value
This compound - SLAH3e.g., ITCValue (e.g., µM)--Value

Note: The values in this table are placeholders and need to be experimentally determined.

This compound Signaling Pathway in Abiotic Stress Response

This compound is implicated in the abscisic acid (ABA) signaling pathway, which is central to abiotic stress responses in plants. Upon perception of stress signals such as drought or cold, intracellular calcium levels rise, activating this compound. Activated this compound then likely phosphorylates downstream target proteins, leading to the regulation of stress-responsive genes. A proposed signaling pathway is visualized below.

CPK20_Signaling_Pathway cluster_stimulus Abiotic Stress cluster_signal Signal Transduction cluster_response Cellular Response Drought Drought Ca2_influx Ca²⁺ Influx Drought->Ca2_influx Cold Cold Cold->Ca2_influx CPK20_inactive This compound (inactive) Ca2_influx->CPK20_inactive binds CPK20_active This compound (active) CPK20_inactive->CPK20_active activates SLAH3 SLAH3 CPK20_active->SLAH3 phosphorylates/interacts HDA15 HDA15 CPK20_active->HDA15 interacts ABF3 ABF3 CPK20_active->ABF3 phosphorylates Ion_Homeostasis Ion Homeostasis (e.g., NHX1 regulation) SLAH3->Ion_Homeostasis Gene_Expression Stress-Responsive Gene Expression (e.g., COR47) HDA15->Gene_Expression regulates ABF3->Gene_Expression activates

Caption: Proposed this compound signaling pathway in response to abiotic stress.

Experimental Protocols

Detailed methodologies for key experiments to identify and validate this compound protein-protein interactions are provided below.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to screen for binary protein interactions.

Workflow:

Y2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_mating Mating and Selection cluster_analysis Interaction Analysis Bait_Cloning Clone this compound into BD vector (pGBKT7) Yeast_Strain_Bait Transform Bait plasmid into Y2HGold strain Bait_Cloning->Yeast_Strain_Bait Prey_Cloning Clone potential interactor (e.g., HDA15) into AD vector (pGADT7) Yeast_Strain_Prey Transform Prey plasmid into Y187 strain Prey_Cloning->Yeast_Strain_Prey Mating Mate Y2HGold (Bait) with Y187 (Prey) Yeast_Strain_Bait->Mating Yeast_Strain_Prey->Mating Selection Plate on selective media (-Leu, -Trp, -His, -Ade) Mating->Selection Growth Assess growth on selective plates Selection->Growth Reporter_Assay Perform β-galactosidase (lacZ) assay Growth->Reporter_Assay Confirm positives

Caption: Yeast Two-Hybrid experimental workflow.

Detailed Protocol:

  • Plasmid Construction:

    • Clone the full-length coding sequence of this compound into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Clone the coding sequence of the potential interacting protein (e.g., HDA15 or SLAH3) into a GAL4 activation domain (AD) vector (e.g., pGADT7).[1]

  • Yeast Transformation:

    • Transform the BD-CPK20 construct into a suitable yeast strain (e.g., Y2HGold).

    • Transform the AD-interactor construct into a compatible mating-type yeast strain (e.g., Y187).

  • Yeast Mating and Selection:

    • Grow liquid cultures of the transformed yeast strains overnight.

    • Mix equal volumes of the bait and prey cultures and incubate to allow mating.

    • Plate the mated yeast on selective dropout media lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for diploid cells containing both plasmids.

    • Replica-plate the colonies onto higher stringency selective media lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) to test for interaction.

  • Reporter Gene Assay:

    • Perform a β-galactosidase (lacZ) colony-lift filter assay on the colonies that grow on the high-stringency selective media to confirm the interaction. A blue color indicates a positive interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in vivo by using an antibody to pull down a protein of interest and its binding partners.

Workflow:

CoIP_Workflow cluster_expression Transient Expression cluster_lysis Protein Extraction cluster_ip Immunoprecipitation cluster_detection Detection Agroinfiltration Co-infiltrate N. benthamiana leaves with Agrobacterium carrying This compound-FLAG and Interactor-HA Lysis Homogenize leaf tissue and extract total proteins Agroinfiltration->Lysis Incubation Incubate protein extract with anti-FLAG antibody Lysis->Incubation Beads Add Protein A/G beads to capture antibody-protein complexes Incubation->Beads Elution Elute bound proteins from beads Beads->Elution Western_Blot Analyze eluate by Western blot using anti-FLAG and anti-HA antibodies Elution->Western_Blot

Caption: Co-immunoprecipitation experimental workflow.

Detailed Protocol:

  • Transient Expression in Nicotiana benthamiana:

    • Clone this compound with a C-terminal FLAG tag and the potential interactor with a C-terminal HA tag into plant expression vectors.

    • Transform these constructs into Agrobacterium tumefaciens.

    • Co-infiltrate the Agrobacterium strains into the leaves of 4-6 week old N. benthamiana plants.[2]

    • Allow protein expression for 2-3 days.

  • Protein Extraction:

    • Harvest the infiltrated leaf tissue and grind it to a fine powder in liquid nitrogen.

    • Resuspend the powder in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

    • Centrifuge to pellet cell debris and collect the supernatant containing total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[2]

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-FLAG and anti-HA antibodies to detect this compound-FLAG and the co-immunoprecipitated interactor-HA, respectively.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a method used to visualize protein-protein interactions in living cells. It is based on the reconstitution of a fluorescent protein when two non-fluorescent fragments are brought into proximity by the interaction of proteins fused to them.

Workflow:

BiFC_Workflow cluster_constructs Vector Construction cluster_expression Transient Expression cluster_imaging Fluorescence Microscopy nVenus_Construct Fuse this compound to N-terminal fragment of Venus (nVenus) Protoplast_Transformation Co-transform Arabidopsis mesophyll protoplasts with both constructs nVenus_Construct->Protoplast_Transformation cVenus_Construct Fuse Interactor to C-terminal fragment of Venus (cVenus) cVenus_Construct->Protoplast_Transformation Incubation Incubate protoplasts for 12-16 hours to allow protein expression Protoplast_Transformation->Incubation Imaging Visualize reconstituted Venus fluorescence using a confocal microscope Incubation->Imaging

Caption: Bimolecular Fluorescence Complementation workflow.

Detailed Protocol:

  • Vector Construction:

    • Fuse the coding sequence of this compound to the N-terminal fragment of a fluorescent protein (e.g., nVenus or nYFP).

    • Fuse the coding sequence of the potential interactor to the C-terminal fragment of the same fluorescent protein (e.g., cVenus or cYFP).

  • Transient Expression in Arabidopsis Protoplasts:

    • Isolate mesophyll protoplasts from 4-week-old Arabidopsis plants.

    • Co-transform the protoplasts with the nVenus-CPK20 and cVenus-interactor constructs using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Confocal Microscopy:

    • Incubate the transformed protoplasts for 12-16 hours in the dark to allow for protein expression and interaction.

    • Observe the protoplasts under a confocal laser scanning microscope. Reconstitution of the fluorescent protein, indicated by a fluorescent signal, demonstrates the interaction between this compound and the partner protein and reveals the subcellular localization of the interaction.

Conclusion

The identification and characterization of this compound protein-protein interactions are pivotal for a deeper understanding of its role in plant stress signaling. The methods and protocols described in these application notes provide a robust framework for researchers to investigate the this compound interactome. By combining genetic, biochemical, and imaging techniques, a comprehensive picture of how this compound functions within the complex regulatory networks of the plant cell can be achieved, paving the way for the development of novel strategies to improve crop resilience.

References

Application Notes and Protocols for Generating and Analyzing CPK20 Knockout and Knockdown Mutant Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing a pivotal role in various signaling pathways that govern growth, development, and responses to environmental stimuli. CPK20, a member of this large protein kinase family, has been implicated in mediating responses to abiotic stresses such as drought and cold. Understanding the precise function of this compound requires the generation and characterization of loss-of-function mutants. This document provides detailed application notes and protocols for the generation and analysis of this compound knockout (KO) and knockdown (KD) mutant lines, primarily focusing on the model organism Arabidopsis thaliana. These protocols are intended to guide researchers in investigating the role of this compound in plant biology and to provide a framework for similar studies in other plant species.

This compound Signaling Pathway

CPKs are key players in transducing calcium signatures into downstream physiological responses. An increase in cytosolic Ca²⁺ concentration, triggered by various stimuli, leads to the activation of CPKs. The activated CPK then phosphorylates specific substrate proteins, including transcription factors, enzymes, and other kinases, initiating a phosphorylation cascade that ultimately results in a cellular response. While the specific upstream activators and downstream targets of this compound are still under investigation, a generalized CPK signaling pathway is illustrated below.

CPK20_Signaling_Pathway Stress Abiotic Stress (e.g., Drought, Cold) Ca_influx Ca²⁺ Influx Stress->Ca_influx CPK20_inactive This compound (inactive) Ca_influx->CPK20_inactive Ca²⁺ CPK20_active This compound (active) CPK20_inactive->CPK20_active Activation Substrate Downstream Substrates (e.g., Transcription Factors, Enzymes) CPK20_active->Substrate Phosphorylation Response Stress Response (e.g., Gene Expression, Stomatal Closure) Substrate->Response

A generalized Calcium-Dependent Protein Kinase (CPK) signaling pathway.

Experimental Protocols

I. Generation of this compound Knockout (KO) Lines using CRISPR/Cas9

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system is a powerful tool for targeted gene editing.[1] This protocol describes the generation of stable this compound knockout mutants in Arabidopsis thaliana.

Workflow for CRISPR/Cas9-mediated Knockout of this compound:

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Vector Construction agro_transform 2. Agrobacterium Transformation sgRNA_design->agro_transform plant_transform 3. Arabidopsis Floral Dip Transformation agro_transform->plant_transform t1_selection 4. T1 Seed Selection & Screening plant_transform->t1_selection mutation_confirm 5. Genotyping & Mutation Confirmation t1_selection->mutation_confirm homozygous_screen 6. T2/T3 Homozygous Line Screening mutation_confirm->homozygous_screen phenotype_analysis 7. Phenotypic & Molecular Analysis homozygous_screen->phenotype_analysis

Workflow for generating this compound knockout lines using CRISPR/Cas9.

Protocol:

  • sgRNA Design and Vector Construction:

    • Identify the genomic sequence of the this compound gene (At2g38910) from a database such as TAIR.

    • Design two or more single guide RNAs (sgRNAs) targeting the 5' exons of this compound to increase the likelihood of generating a loss-of-function mutation. Online tools like CRISPR-P or Benchling can be used for sgRNA design.

    • Synthesize and clone the designed sgRNAs into a plant-specific CRISPR/Cas9 vector containing the Cas9 nuclease under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Agrobacterium tumefaciens Transformation:

    • Transform the constructed CRISPR/Cas9 vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.

    • Select for transformed Agrobacterium colonies on LB agar (B569324) plates containing appropriate antibiotics.

    • Confirm the presence of the construct in Agrobacterium by colony PCR.

  • Arabidopsis thaliana Floral Dip Transformation:

    • Grow wild-type Arabidopsis thaliana (e.g., Col-0 ecotype) plants until they start flowering.

    • Prepare an Agrobacterium suspension culture containing the CRISPR/Cas9 construct.

    • Infiltrate the Arabidopsis flowers by dipping them into the Agrobacterium suspension.

    • Allow the plants to set seed (T1 generation).

  • Selection and Screening of T1 Plants:

    • Harvest the T1 seeds and sterilize them.

    • Select for transformed seedlings on Murashige and Skoog (MS) medium containing a selection agent (e.g., hygromycin or Basta, depending on the vector).

    • Transfer resistant T1 seedlings to soil and allow them to grow.

  • Genotyping and Mutation Confirmation:

    • Extract genomic DNA from the leaves of T1 plants.

    • Perform PCR to amplify the target region of the this compound gene.

    • Sequence the PCR products to identify the presence of insertions or deletions (indels) introduced by the CRISPR/Cas9 system.

  • Screening for Homozygous Mutants:

    • Collect T2 seeds from the confirmed T1 mutant lines.

    • Screen the T2 generation for homozygous mutants by PCR and sequencing. Segregation analysis on selective media can also be used to identify lines with a single T-DNA insertion.

    • Continue screening in the T3 generation to ensure the stability of the mutation.

II. Generation of this compound Knockdown (KD) Lines using RNA Interference (RNAi)

RNA interference is a powerful technique to achieve gene silencing by introducing a double-stranded RNA (dsRNA) molecule that triggers the degradation of the target mRNA.

RNAi_Workflow RNAi_construct 1. Design & Clone RNAi Construct agro_transform 2. Agrobacterium Transformation RNAi_construct->agro_transform plant_transform 3. Arabidopsis Floral Dip Transformation agro_transform->plant_transform t1_selection 4. T1 Seed Selection plant_transform->t1_selection knockdown_confirm 5. Confirm Knockdown (qRT-PCR) t1_selection->knockdown_confirm homozygous_screen 6. T2/T3 Homozygous Line Screening knockdown_confirm->homozygous_screen phenotype_analysis 7. Phenotypic & Molecular Analysis homozygous_screen->phenotype_analysis

Workflow for generating this compound knockdown lines using RNAi.

Protocol:

  • RNAi Construct Design and Cloning:

    • Select a unique 300-500 bp region of the this compound cDNA sequence.

    • Design primers to amplify this region.

    • Clone the amplified fragment into an RNAi vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) structure. This is typically done using Gateway cloning or traditional restriction-ligation methods.

  • Agrobacterium tumefaciens Transformation:

    • Transform the RNAi construct into Agrobacterium as described in the knockout protocol.

  • Arabidopsis thaliana Floral Dip Transformation:

    • Transform wild-type Arabidopsis plants using the floral dip method as described above.

  • Selection of T1 Plants:

    • Select T1 transgenic plants on a selective medium.

  • Confirmation of Gene Knockdown:

    • Extract total RNA from the leaves of T1 plants.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) to quantify the expression level of this compound mRNA relative to a housekeeping gene (e.g., Actin). A significant reduction in this compound transcript levels confirms successful knockdown.

  • Screening for Homozygous Lines:

    • Select T2 and subsequent generations to identify homozygous lines with stable knockdown of this compound.

Analysis of this compound Mutant Lines

Once stable homozygous knockout or knockdown lines are established, a series of phenotypic and molecular analyses can be performed to elucidate the function of this compound.

I. Molecular Analysis
  • Gene Expression Analysis: Use qRT-PCR to confirm the absence of this compound transcript in knockout lines and its reduction in knockdown lines.

  • Protein Analysis: If an antibody against this compound is available, perform Western blotting to confirm the absence or reduction of the this compound protein.

II. Phenotypic Analysis
  • Growth and Development: Monitor the growth and development of mutant plants under standard conditions, measuring parameters such as root length, rosette diameter, flowering time, and seed set.

  • Stress Tolerance Assays: Subject mutant and wild-type plants to various abiotic stresses, such as drought (water withholding) and cold (low temperature), and quantify their performance.

Data Presentation

Quantitative data from the analysis of this compound mutant lines should be summarized in clearly structured tables for easy comparison. Below are template tables that can be used to present your findings.

Table 1: Molecular Characterization of this compound Mutant Lines

LineGenotypeThis compound Transcript Level (relative to WT)This compound Protein Level (relative to WT)
Wild-Type (WT)+/+1.01.0
This compound-ko1-/-Not DetectedNot Detected
This compound-ko2-/-Not DetectedNot Detected
This compound-kd1-/-e.g., 0.25 ± 0.05e.g., 0.30 ± 0.08
This compound-kd2-/-e.g., 0.30 ± 0.07e.g., 0.35 ± 0.10

Table 2: Phenotypic Analysis of this compound Mutant Lines under Control Conditions

LineRoot Length (cm)Rosette Diameter (cm)Flowering Time (days)
Wild-Type (WT)e.g., 5.2 ± 0.4e.g., 8.5 ± 0.7e.g., 28 ± 2
This compound-ko1Insert DataInsert DataInsert Data
This compound-ko2Insert DataInsert DataInsert Data
This compound-kd1Insert DataInsert DataInsert Data
This compound-kd2Insert DataInsert DataInsert Data

Table 3: Phenotypic Analysis of this compound Mutant Lines under Drought Stress

LineSurvival Rate (%)Relative Water Content (%)Stomatal Conductance (mmol m⁻² s⁻¹)
Wild-Type (WT)e.g., 20 ± 5e.g., 45 ± 8e.g., 0.05 ± 0.01
This compound-ko1Insert DataInsert DataInsert Data
This compound-ko2Insert DataInsert DataInsert Data
This compound-kd1Insert DataInsert DataInsert Data
This compound-kd2Insert DataInsert DataInsert Data

Table 4: Phenotypic Analysis of this compound Mutant Lines under Cold Stress

LineSurvival Rate (%) after FreezingElectrolyte Leakage (%)Proline Content (µg/g FW)
Wild-Type (WT)e.g., 30 ± 7e.g., 60 ± 10e.g., 150 ± 20
This compound-ko1Insert DataInsert DataInsert Data
This compound-ko2Insert DataInsert DataInsert Data
This compound-kd1Insert DataInsert DataInsert Data
This compound-kd2Insert DataInsert DataInsert Data

Conclusion

The generation and analysis of knockout and knockdown mutant lines are indispensable for dissecting the function of genes like this compound. The protocols and guidelines presented here provide a comprehensive framework for researchers to investigate the role of this compound in plant stress signaling and other biological processes. The systematic analysis of these mutant lines will contribute to a deeper understanding of calcium signaling in plants and may provide valuable insights for the development of stress-tolerant crops.

References

Purifying Active CPK20 from Plant Extracts: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of active Calcium-Dependent Protein Kinase 20 (CPK20) is a critical step in understanding its regulatory functions in plant stress responses and for screening potential modulators of its activity. this compound is a key signaling protein in plants, playing a crucial role in mediating responses to various abiotic stresses such as drought and cold.[1] This document provides detailed application notes and protocols for the purification of active this compound from plant extracts, as well as a method for producing recombinant active this compound.

This compound Signaling Pathway

Calcium (Ca²⁺) is a ubiquitous second messenger in plants, and its concentration within the cytoplasm fluctuates in response to environmental stimuli.[1] These Ca²⁺ signals are sensed and interpreted by calcium-binding proteins, including CPKs.[1][2] this compound, upon binding to Ca²⁺, becomes activated and phosphorylates downstream target proteins, initiating a signaling cascade that ultimately leads to the regulation of gene expression and physiological responses to stress.[1]

CPK20_Signaling_Pathway cluster_stimulus Abiotic Stress cluster_cell Plant Cell Drought Drought Ca2_Influx Ca²⁺ Influx Drought->Ca2_Influx Cold Cold Cold->Ca2_Influx CPK20_inactive Inactive this compound Ca2_Influx->CPK20_inactive + Ca²⁺ CPK20_active Active this compound (Ca²⁺-bound) CPK20_inactive->CPK20_active Activation Target_Proteins Downstream Target Proteins CPK20_active->Target_Proteins Phosphorylation Phosphorylated_Targets Phosphorylated Targets Gene_Expression Stress-Responsive Gene Expression Phosphorylated_Targets->Gene_Expression Signal Transduction Stress_Response Stress Tolerance Gene_Expression->Stress_Response Leads to Purification_Workflow Plant_Material Plant Material (e.g., leaves, seedlings) Homogenization Homogenization in Extraction Buffer Plant_Material->Homogenization Centrifugation1 Low-Speed Centrifugation (remove debris) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Solubilization Solubilization of Membrane Fraction Centrifugation2->Solubilization Anion_Exchange Anion-Exchange Chromatography Solubilization->Anion_Exchange Hydrophobic_Interaction Hydrophobic Interaction Chromatography Anion_Exchange->Hydrophobic_Interaction Gel_Filtration Gel Filtration Chromatography Hydrophobic_Interaction->Gel_Filtration Active_this compound Purified Active this compound Gel_Filtration->Active_this compound Recombinant_Purification_Workflow Cloning Clone this compound cDNA into Expression Vector (e.g., pET with His-tag) Transformation Transform E. coli (e.g., BL21(DE3)) Cloning->Transformation Expression Induce Protein Expression (e.g., with IPTG) Transformation->Expression Cell_Lysis Cell Lysis (e.g., sonication) Expression->Cell_Lysis Centrifugation Centrifugation (clarify lysate) Cell_Lysis->Centrifugation Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tag) Centrifugation->Affinity_Chromatography Elution Elution with Imidazole Affinity_Chromatography->Elution Dialysis Dialysis to Remove Imidazole and Refold (if necessary) Elution->Dialysis Active_this compound Purified Recombinant Active this compound Dialysis->Active_this compound

References

Application Notes: Targeted Mutagenesis of the CPK20 Gene in Arabidopsis thaliana using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium-Dependent Protein Kinases (CPKs) are a crucial family of serine/threonine kinases in plants that function as sensors for intracellular calcium (Ca²⁺) signals.[1][2][3] These enzymes are unique because they combine a calcium-sensing calmodulin-like domain with a protein kinase domain in a single polypeptide, allowing them to directly translate Ca²⁺ signatures into phosphorylation events.[2][3][4] In the model organism Arabidopsis thaliana, the CPK family is extensive, with 34 members that play pivotal roles in a wide array of physiological processes, including hormone signaling, developmental regulation, and responses to both biotic and abiotic stresses.[3]

The specific isoform, CPK20 (At4g23650), has been identified as a key player in signal transduction pathways that respond to environmental challenges.[5] Overexpression of a this compound ortholog from wild grapevine in Arabidopsis conferred a high level of tolerance to drought and cold stress by regulating stress-responsive genes.[6] Furthermore, Atthis compound is implicated in regulating pollen tube growth through its interaction with anion channels.[7] Given its role in stress tolerance, this compound is a prime target for functional genomics studies and for the potential development of stress-resilient crops.

Targeted mutagenesis using the CRISPR/Cas9 system offers a precise and efficient method to create loss-of-function alleles, enabling researchers to elucidate the specific functions of genes like this compound. This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[4] The cell's natural repair machinery, primarily through non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and gene knockout.[4]

These application notes provide a comprehensive protocol for the targeted mutagenesis of the this compound gene in Arabidopsis thaliana using an Agrobacterium tumefaciens-mediated transformation approach.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving CPKs and the experimental workflow for generating this compound mutant lines.

CPK_Signaling_Pathway Stress Abiotic Stress (Drought, Cold, Salinity) Ca_Influx ↑ Cytosolic Ca²⁺ Stress->Ca_Influx Stimulus CPK20_inactive This compound (Inactive) Ca_Influx->CPK20_inactive Binds to Calmodulin-like Domain CPK20_active This compound (Active) CPK20_inactive->CPK20_active Conformational Change Downstream Downstream Targets (Ion Channels, TFs, etc.) CPK20_active->Downstream Phosphorylation Response Stress Response & Enhanced Tolerance Downstream->Response CRISPR_Workflow cluster_design Phase 1: Design & Cloning cluster_transformation Phase 2: Transformation cluster_screening Phase 3: Screening & Analysis sgRNA_design 1. sgRNA Design (Targeting this compound Exon 1) Vector_construction 2. Vector Construction (sgRNA + Cas9 into pMR333) sgRNA_design->Vector_construction Agro_transform 3. Agrobacterium Transformation (Strain GV3101) Vector_construction->Agro_transform Floral_dip 4. Arabidopsis Floral Dip (WT Col-0) Agro_transform->Floral_dip T1_selection 5. T1 Seed Selection (Hygromycin or BASTA) Floral_dip->T1_selection Genotyping 6. T1 Genotyping (PCR & Sanger Sequencing) T1_selection->Genotyping T2_segregation 7. T2 Segregation Analysis (Identify Homozygous Mutants) Genotyping->T2_segregation Phenotyping 8. Phenotypic Analysis (Stress Assays) T2_segregation->Phenotyping

References

Protocol for Immunoprecipitation of CPK20 from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Calcium-Dependent Protein Kinases (CPKs) are crucial signaling molecules in plants, translating calcium signals into downstream physiological responses. CPK20, in particular, has been identified as a key regulator in abiotic stress tolerance, notably in response to drought and cold. Understanding the protein-protein interactions of this compound is vital for elucidating the molecular mechanisms of stress tolerance and for the development of novel strategies to enhance crop resilience. This protocol provides a detailed method for the immunoprecipitation (IP) of this compound from plant tissues, a critical technique for identifying its interacting partners and downstream targets. The successful isolation of this compound-containing protein complexes can facilitate further analysis by mass spectrometry to uncover novel components of stress signaling pathways, offering potential targets for drug development aimed at modulating plant stress responses.

Data Presentation

Table 1: Illustrative Quantitative Data from a this compound Immunoprecipitation Experiment

Sample IDTotal Protein (mg)Eluted this compound (µg)Co-precipitated Protein X (µg)Immunoprecipitation Efficiency (%)
Control (Wild Type)100.50.15.0
Drought-Stressed102.51.225.0
Cold-Stressed102.10.921.0
IgG Control10< 0.1< 0.05< 1.0

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions, antibody specificity, and the abundance of this compound and its interacting partners.

Experimental Protocols

Materials and Reagents
  • Plant Tissue: Young, healthy leaf tissue from Arabidopsis thaliana or other relevant plant species (e.g., wild grapevine, Vitis amurensis).

  • Antibodies:

    • Anti-CPK20 antibody (primary antibody)

    • Normal Rabbit IgG (negative control)

  • Beads: Protein A or Protein G magnetic beads

  • Buffers and Solutions:

    • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1% (v/v) Nonidet P-40 (NP-40), 1 mM EDTA, 1 mM PMSF, 1x Protease Inhibitor Cocktail (plant-specific).

    • Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% (v/v) NP-40.

    • Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).

    • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

  • Equipment:

    • Mortar and pestle

    • Liquid nitrogen

    • Microcentrifuge

    • Rotating wheel or shaker

    • Magnetic stand

    • pH meter

    • Spectrophotometer or fluorometer for protein quantification

Methodology
  • Tissue Homogenization:

    • Harvest 1-2 grams of fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Protein Extraction:

    • Transfer the powdered tissue to a pre-chilled tube containing 5-10 mL of ice-cold Lysis Buffer.

    • Vortex vigorously for 30 seconds and then incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay.

    • Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

  • Pre-clearing the Lysate:

    • To a 1 mL aliquot of the protein extract, add 20-30 µL of Protein A/G magnetic beads.

    • Incubate on a rotating wheel for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic stand and carefully transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-CPK20 antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of Normal Rabbit IgG to a separate aliquot of pre-cleared lysate.

    • Incubate on a rotating wheel for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotating wheel for another 1-2 hours at 4°C.

  • Washing:

    • Place the tubes on a magnetic stand to collect the beads.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Wash Buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add 50-100 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins.

    • Immediately neutralize the eluate by adding 5-10 µL of Neutralization Buffer.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE and Western blotting to confirm the presence of this compound and its interacting partners.

    • For identification of novel interacting proteins, the eluate can be subjected to mass spectrometry analysis.

Mandatory Visualization

experimental_workflow start Plant Tissue Homogenization (Liquid Nitrogen) extraction Protein Extraction (Lysis Buffer) start->extraction quantification Protein Quantification (Bradford/BCA Assay) extraction->quantification preclear Pre-clearing Lysate (Protein A/G Beads) quantification->preclear ip Immunoprecipitation (Anti-CPK20 Antibody) preclear->ip wash Washing (Wash Buffer) ip->wash elution Elution (Elution Buffer) wash->elution analysis Analysis (SDS-PAGE, Western Blot, Mass Spectrometry) elution->analysis

Caption: Experimental workflow for the immunoprecipitation of this compound.

cpk20_signaling_pathway stress Drought / Cold Stress ca_influx Ca2+ Influx stress->ca_influx This compound This compound Activation ca_influx->this compound abf3 ABF3 This compound->abf3 Phosphorylation nhx1 NHX1 This compound->nhx1 Upregulation cor47 COR47 This compound->cor47 Upregulation stress_response Stress Response Genes abf3->stress_response nhx1->stress_response cor47->stress_response tolerance Stress Tolerance stress_response->tolerance

Caption: this compound signaling pathway in response to abiotic stress.

Application Notes and Protocols: Identifying CPK20 Phosphorylation Substrates using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, translating environmental and developmental cues into appropriate physiological responses. CPK20, a member of this large kinase family, has been implicated as a key regulator in abiotic stress signaling pathways, including responses to drought and cold. The phosphorylation of downstream substrate proteins by this compound is a critical step in activating or deactivating signaling cascades that lead to stress tolerance. Identifying the direct substrates of this compound is therefore essential for a complete understanding of its biological functions and for developing strategies to enhance stress resilience in crops.

This document provides a detailed protocol for the identification of this compound phosphorylation substrates using an in vitro kinase assay coupled with high-resolution mass spectrometry.

This compound Signaling Pathway

This compound is activated by an increase in intracellular calcium concentration ([Ca²⁺]cyto), which is a common secondary messenger in response to abiotic stresses such as drought and cold. Once activated, this compound is thought to phosphorylate various downstream targets, including transcription factors and ion channels, to regulate stress-responsive gene expression and cellular homeostasis. The diagram below illustrates a hypothesized signaling pathway for this compound based on current knowledge.

CPK20_Signaling_Pathway cluster_stimulus Environmental Stimuli cluster_signal Signal Transduction cluster_response Downstream Responses Drought Drought Ca2_influx ↑ [Ca²⁺]cyto Drought->Ca2_influx Cold Cold Cold->Ca2_influx CPK20_inactive This compound (inactive) Ca2_influx->CPK20_inactive CPK20_active This compound (active) CPK20_inactive->CPK20_active Ca²⁺ binding Substrates Substrate Phosphorylation (e.g., Transcription Factors, Ion Channels) CPK20_active->Substrates Gene_Expression Stress-Responsive Gene Expression Substrates->Gene_Expression Stress_Tolerance Stress Tolerance Gene_Expression->Stress_Tolerance

Caption: Hypothesized this compound signaling pathway in response to abiotic stress.

Experimental Workflow for Substrate Identification

The overall workflow for identifying this compound substrates involves several key stages, from the expression of the active kinase to the bioinformatic analysis of mass spectrometry data.

Experimental_Workflow Protein_Expression 1. Recombinant this compound Expression & Purification Kinase_Assay 3. In Vitro Kinase Assay Protein_Expression->Kinase_Assay Substrate_Preparation 2. Substrate Preparation (Protein Extract or Peptide Library) Substrate_Preparation->Kinase_Assay Sample_Prep 4. Protein Digestion & Desalting Kinase_Assay->Sample_Prep Enrichment 5. Phosphopeptide Enrichment (e.g., TiO₂, IMAC) Sample_Prep->Enrichment MS_Analysis 6. LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis 7. Data Analysis & Substrate Identification MS_Analysis->Data_Analysis

Caption: Workflow for mass spectrometry-based identification of this compound substrates.

Data Presentation: Putative and Related CPK Substrates

While direct substrates of Arabidopsis thaliana this compound are yet to be extensively characterized, studies on related CPKs and heterologous expression of grapevine this compound in Arabidopsis provide insights into potential targets. The following table summarizes putative substrates, which can serve as a starting point for validation studies.

Protein Name/IdentifierPutative Phosphorylation Site(s)FunctionQuantitative Data (Fold Change)Reference
Putative Targets based on Vathis compound Overexpression
ABF3 (ABA-responsive element binding factor 3)-Transcription factor in ABA signalingUpregulated gene expression[1]
NHX1 (Sodium/hydrogen exchanger 1)-Ion homeostasisUpregulated gene expression[1]
COR47 (Cold-regulated 47)-Cold stress responseUpregulated gene expression[1]
Examples from Other Arabidopsis CPKs (KiC Assay)
Aconitase 3 (ACO3)Ser-485Citrate to isocitrate conversionCPK1 & CPK17 substrate[2]
Plasma membrane intrinsic protein 2;8 (PIP2;8)Ser-284Water transportCPK17 substrate[3]
Mechanosensitive ion channel MSL10Ser-640Osmotic stress responseCPK1 & CPK17 substrate[3]

Experimental Protocols

Recombinant this compound Expression and Purification

This protocol describes the expression of a constitutively active form of this compound (this compound-CA) in E. coli for use in in vitro kinase assays. A constitutively active form is often used to bypass the need for calcium activation in vitro.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with His-tagged this compound-CA

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA affinity resin

  • Dialysis Buffer: 10 mM Tris-HCl, pH 7.5, 1 mM DTT

Protocol:

  • Transform the this compound-CA expression vector into E. coli BL21(DE3) cells.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM and continue to grow for 4 hours at 37°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.

  • Clarify the lysate by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound-CA with Elution Buffer.

  • Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Assess protein purity by SDS-PAGE and concentration by Bradford assay. Store at -80°C in 50% glycerol.

In Vitro Kinase Assay

This protocol outlines the in vitro phosphorylation of a substrate pool (e.g., total protein extract from Arabidopsis seedlings or a synthetic peptide library) by the purified this compound-CA.

Materials:

  • Purified recombinant this compound-CA

  • Substrate pool (e.g., 1 mg of total protein extract from Arabidopsis seedlings)

  • Kinase Reaction Buffer (5X): 100 mM HEPES-KOH, pH 7.4, 25 mM MgCl₂, 5 mM DTT

  • ATP solution (10 mM)

  • (Optional for CPK wild-type) CaCl₂ solution (2 mM)

Protocol:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 50 µL reaction:

    • 10 µL 5X Kinase Reaction Buffer

    • 1 µg purified this compound-CA

    • 50 µg substrate pool

    • (Optional) 1 µL 2 mM CaCl₂

    • Add nuclease-free water to a final volume of 45 µL.

  • Initiate the phosphorylation reaction by adding 5 µL of 10 mM ATP (final concentration 1 mM).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • As a negative control, prepare an identical reaction without the addition of this compound-CA or ATP.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes, or proceed directly to protein digestion.

Sample Preparation for Mass Spectrometry

Materials:

  • Urea (B33335) (8 M in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • C18 desalting spin columns

Protocol:

  • Denature the proteins in the kinase assay reaction by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.

  • Digest the proteins with trypsin at a 1:50 (enzyme:protein) ratio overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptides using a C18 spin column according to the manufacturer's instructions.

  • Dry the desalted peptides in a vacuum centrifuge.

Phosphopeptide Enrichment

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is crucial for their detection by mass spectrometry.[1][4] Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used methods.[1][4]

Materials:

  • TiO₂ or Fe³⁺-IMAC spin tips/beads

  • Loading Buffer: 80% acetonitrile (B52724) (ACN), 6% trifluoroacetic acid (TFA)

  • Wash Buffer 1: 50% ACN, 0.5% TFA

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 1.5 M NH₄OH or 5% ammonia (B1221849) solution

Protocol (using TiO₂):

  • Reconstitute the dried peptide sample in Loading Buffer.

  • Equilibrate the TiO₂ spin tip according to the manufacturer's protocol.

  • Load the peptide sample onto the TiO₂ tip by centrifugation.

  • Wash the tip sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-phosphorylated peptides.

  • Elute the phosphopeptides with Elution Buffer.

  • Immediately acidify the eluate with formic acid and dry in a vacuum centrifuge.

LC-MS/MS Analysis and Data Interpretation

Protocol:

  • Reconstitute the enriched phosphopeptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid in water).

  • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

  • Search the resulting MS/MS spectra against a relevant protein database (e.g., Arabidopsis thaliana from UniProt) using a search engine like MaxQuant, Mascot, or Sequest.

  • Specify variable modifications for phosphorylation on serine, threonine, and tyrosine residues.

  • Identify phosphopeptides that are significantly more abundant in the this compound-containing sample compared to the negative control.

  • Perform motif analysis on the identified phosphorylation sites to determine the consensus phosphorylation motif for this compound.

By following these protocols, researchers can effectively identify and quantify the phosphorylation substrates of this compound, providing valuable insights into its role in plant signaling and stress responses.

References

Application Notes and Protocols for Bimolecular Fluorescence Complementation (BiFC) Assay to Study CPK20 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing a pivotal role in various stress response pathways. CPK20, in particular, has been identified as a key regulator in mediating tolerance to abiotic stresses such as drought and cold.[1] Understanding the protein-protein interaction network of this compound is essential for elucidating its mechanism of action and for developing strategies to enhance stress resilience in crops. The Bimolecular Fluorescence Complementation (BiFC) assay is a powerful and widely used technique to visualize protein-protein interactions in living cells.[2][3][4] This method is based on the principle that two non-fluorescent fragments of a fluorescent protein can reconstitute a functional fluorophore when brought into close proximity by the interaction of two proteins fused to these fragments.[5]

These application notes provide a detailed protocol for utilizing the BiFC assay to investigate the interactions of this compound with its potential partners.

Principle of the BiFC Assay

The BiFC assay involves splitting a fluorescent protein, such as the Yellow Fluorescent Protein (YFP), into two non-functional fragments: an N-terminal fragment (nYFP) and a C-terminal fragment (cYFP). The protein of interest (e.g., this compound) is fused to one fragment, and a potential interacting partner is fused to the other. If the two proteins interact within the cell, the nYFP and cYFP fragments are brought close enough to refold and reconstitute a fluorescent YFP molecule.[5] This fluorescence can then be detected and quantified using fluorescence microscopy or flow cytometry, providing evidence of the protein-protein interaction and information about the subcellular localization of the interacting complex.[2][6]

Key Reagents and Equipment

  • Plant Expression Vectors: BiFC vectors containing the coding sequences for the N-terminal and C-terminal fragments of a fluorescent protein (e.g., pSPYNE and pSPYCE series for YFP).

  • Gene Cloning Reagents: Restriction enzymes, DNA ligase, PCR reagents, and competent E. coli cells.

  • Agrobacterium tumefaciens Strain: A suitable strain for plant transformation (e.g., GV3101).

  • Plant Material: Nicotiana benthamiana plants for transient expression.

  • Microscopy: A confocal laser scanning microscope equipped with the appropriate filter sets for detecting the fluorescent protein.

  • Software: Image analysis software (e.g., ImageJ) for quantification of fluorescence intensity.[7]

Experimental Protocols

Part 1: Vector Construction
  • Gene Amplification: Amplify the full-length coding sequence of this compound and the gene of the potential interacting partner from cDNA using PCR with primers that add appropriate restriction sites for cloning into the BiFC vectors.

  • Vector Ligation: Digest both the amplified gene products and the BiFC vectors (e.g., pSPYNE and pSPYCE) with the corresponding restriction enzymes. Ligate the gene fragments into the vectors to create in-frame fusions with the nYFP and cYFP fragments. This will generate constructs such as this compound-nYFP and Partner-cYFP. It is advisable to create both N-terminal and C-terminal fusion constructs to avoid potential steric hindrance.

  • Transformation into E. coli: Transform the ligation products into competent E. coli cells for plasmid amplification.

  • Sequence Verification: Isolate the plasmids and verify the integrity and correct orientation of the inserts by DNA sequencing.

Part 2: Agrobacterium-mediated Transient Expression in Nicotiana benthamiana
  • Transformation of Agrobacterium: Introduce the BiFC constructs into a suitable Agrobacterium tumefaciens strain by electroporation or heat shock.

  • Culture Preparation: Grow individual Agrobacterium cultures containing the this compound-nYFP and Partner-cYFP constructs, as well as a culture containing a silencing suppressor (e.g., p19), overnight in LB medium with appropriate antibiotics.

  • Infiltration Suspension: Pellet the bacterial cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.5-1.0. Mix the suspensions of Agrobacterium carrying the two BiFC constructs and the silencing suppressor in a 1:1:1 ratio.

  • Leaf Infiltration: Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium mixture using a needleless syringe.

  • Incubation: Incubate the infiltrated plants for 48-72 hours under standard growth conditions to allow for transient expression of the fusion proteins.

Part 3: Fluorescence Microscopy and Data Quantification
  • Sample Preparation: Excise a small section of the infiltrated leaf area and mount it on a microscope slide with a drop of water and a coverslip.

  • Image Acquisition: Observe the leaf epidermal cells using a confocal laser scanning microscope. Use the appropriate excitation and emission wavelengths for the chosen fluorescent protein (e.g., ~514 nm excitation and ~527 nm emission for YFP). Capture images from multiple independent infiltration sites.

  • Negative Controls: To ensure the specificity of the interaction, co-express each fusion protein with an empty vector or a non-interacting protein fused to the complementary fluorescent protein fragment. No or very low fluorescence should be observed in these controls.

  • Quantitative Analysis: Quantify the fluorescence intensity of the BiFC signal in the captured images using image analysis software.[7] Measure the mean fluorescence intensity from a defined number of cells for each interaction pair and the negative controls. The relative fluorescence intensity can be calculated by subtracting the background fluorescence from the negative controls. Alternatively, flow cytometry can be used for high-throughput quantification of the BiFC signal from a large population of cells.[6]

Data Presentation

Quantitative data from BiFC experiments should be summarized in a clear and structured table to facilitate comparison between different interaction pairs and controls.

Table 1: Hypothetical Quantitative Analysis of this compound Interactions using BiFC

Protein 1Protein 2Mean Fluorescence Intensity (Arbitrary Units) ± SDRelative Interaction Strength (%)Subcellular Localization of Interaction
This compound-nYFPABF3-cYFP850 ± 75100Nucleus
This compound-nYFPNHX1-cYFP620 ± 6073Tonoplast
This compound-nYFPCOR47-cYFP450 ± 5053Cytoplasm
This compound-nYFPKIN1-cYFP480 ± 5556Cytoplasm
This compound-nYFPEmpty-cYFP50 ± 106-
Empty-nYFPABF3-cYFP45 ± 85-

Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative BiFC results. The relative interaction strength is calculated relative to the strongest observed interaction (this compound-ABF3).

Signaling Pathways and Experimental Workflows

This compound Signaling in Abiotic Stress Response

This compound is a component of the calcium signaling pathway that is activated in response to abiotic stresses like drought and cold. Upon stress perception, there is an influx of calcium ions (Ca²⁺) into the cytoplasm. This compound, through its calmodulin-like domain, binds to Ca²⁺, leading to a conformational change and the activation of its kinase domain. Activated this compound can then phosphorylate downstream target proteins, such as transcription factors and ion transporters, to regulate gene expression and cellular responses that confer stress tolerance. Overexpression of Vathis compound in Arabidopsis has been shown to upregulate the expression of stress-responsive genes including ABF3, NHX1, COR47, and KIN1, suggesting these may be downstream components of the this compound signaling pathway.[8]

CPK20_Signaling_Pathway cluster_stress Abiotic Stress cluster_cell Plant Cell cluster_downstream Downstream Targets Drought Drought Ca2_influx Ca²⁺ Influx Drought->Ca2_influx Cold Cold Cold->Ca2_influx CPK20_inactive Inactive this compound Ca2_influx->CPK20_inactive Ca²⁺ binding CPK20_active Active this compound CPK20_inactive->CPK20_active Activation ABF3 ABF3 CPK20_active->ABF3 Phosphorylation NHX1 NHX1 CPK20_active->NHX1 Phosphorylation COR47 COR47 CPK20_active->COR47 Upregulation KIN1 KIN1 CPK20_active->KIN1 Upregulation Stress_Response Stress Tolerance ABF3->Stress_Response NHX1->Stress_Response COR47->Stress_Response KIN1->Stress_Response

Caption: this compound signaling pathway in response to abiotic stress.

BiFC Experimental Workflow

The workflow for a BiFC experiment involves several key stages, from the initial cloning of the genes of interest into BiFC vectors to the final analysis of the fluorescence signal.

BiFC_Workflow cluster_cloning Vector Construction cluster_expression Transient Expression cluster_analysis Analysis Gene_Amplification 1. Amplify this compound and Partner Genes (PCR) Vector_Ligation 2. Ligate into nYFP and cYFP Vectors Gene_Amplification->Vector_Ligation Ecoli_Transformation 3. Transform E. coli and Verify Sequence Vector_Ligation->Ecoli_Transformation Agro_Transformation 4. Transform Agrobacterium Ecoli_Transformation->Agro_Transformation Leaf_Infiltration 5. Infiltrate N. benthamiana Leaves Agro_Transformation->Leaf_Infiltration Plant_Incubation 6. Incubate Plants (48-72h) Leaf_Infiltration->Plant_Incubation Microscopy 7. Confocal Microscopy Plant_Incubation->Microscopy Quantification 8. Image Analysis and Fluorescence Quantification Microscopy->Quantification Data_Interpretation 9. Interpret Results Quantification->Data_Interpretation

References

Application Notes & Protocols: Promoter Analysis of the CPK20 Gene for Regulatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcium-Dependent Protein Kinases (CPKs) are crucial integrators of calcium signaling in plants, translating transient changes in cytosolic Ca²⁺ concentrations into specific phosphorylation events.[1][2] The CPK20 gene, a member of this large family, has been identified as a significant regulator in plant responses to abiotic stresses such as drought, cold, and heat, as well as in developmental processes like pollen tube growth.[3][4][5] Understanding the transcriptional regulation of this compound is fundamental to elucidating the molecular mechanisms that govern these critical pathways. The analysis of its promoter region can reveal key cis-regulatory elements and their interacting transcription factors, providing valuable insights for crop improvement and the development of therapeutic agents that modulate plant stress responses.

These application notes provide a comprehensive workflow, from in silico prediction of regulatory elements to their experimental validation, for the functional analysis of the this compound promoter.

Part 1: In Silico Identification of Putative Regulatory Elements

The initial step in promoter analysis is to identify potential cis-acting regulatory elements using bioinformatics tools. This approach provides a roadmap for subsequent experimental validation. The promoter region is typically defined as the sequence 1500-2000 bp upstream of the transcriptional start site (TSS).

Protocol 1: Bioinformatic Analysis of the this compound Promoter

  • Sequence Retrieval : Obtain the genomic DNA sequence upstream of the this compound gene's start codon (ATG) from a relevant plant genome database (e.g., NCBI, Phytozome, or TAIR for Arabidopsis thaliana).

  • Promoter Element Prediction : Submit the retrieved sequence to plant-specific cis-acting element prediction databases.

    • PlantCARE (--INVALID-LINK--) is a widely used database for identifying plant-specific motifs.[6][7]

    • Other tools like PLACE and PlantPAN can also be used for comprehensive analysis.

  • Data Compilation : Catalog the predicted elements, their position relative to the TSS, and their known functions (e.g., response to ABA, drought, light, etc.).

Data Presentation

Quantitative and qualitative data from the in silico analysis should be organized for clarity.

Table 1: Predicted Cis-Regulatory Elements in the this compound Promoter Region

Element Name Sequence Position (from TSS) Putative Function
ABRE ACGTG -1250, -840, -350 Abscisic Acid (ABA) responsiveness
DRE/CRT A/GCCGAC -1120, -610 Drought, cold, and salt stress responsiveness
MYB-binding site C/TAACNA/G -950, -420 Regulation by MYB transcription factors
LTRE CCGAC -780 Low-temperature responsiveness
W-box TGAC -530, -210 Wounding and pathogen response (WRKY TF binding)
TATA-box TATAA -30 Core promoter element, RNA polymerase binding

| CAAT-box | CAAT | -80 | Core promoter element, enhances transcription |

Note: This table contains hypothetical data for illustrative purposes.

Workflow Visualization

In_Silico_Workflow cluster_0 Step 1: Sequence Retrieval cluster_1 Step 2: Analysis cluster_2 Step 3: Output db Plant Genome Database (e.g., NCBI, TAIR) seq Retrieve ~2kb sequence upstream of this compound ATG db->seq plantcare Submit to PlantCARE & other databases seq->plantcare Input Sequence predict Predict Cis-Acting Regulatory Elements plantcare->predict results Compile Table of Putative Elements (e.g., ABRE, DRE) predict->results Generate List

Caption: Workflow for the in silico analysis of the this compound promoter.

Part 2: Experimental Validation of Promoter Function

The functional significance of the predicted promoter region is tested experimentally using reporter gene assays. This typically involves creating a series of promoter deletions to identify minimal regions required for gene expression under specific conditions.

Protocol 2: Promoter Cloning and Deletion Series Construction

This protocol describes fusing the full-length promoter and its subsequent deletions to a reporter gene, such as β-glucuronidase (GUS; uidA gene), in a plant transformation vector.[8][9]

  • Vector Selection : Choose a suitable plant expression vector containing a multiple cloning site (MCS) upstream of a promoterless reporter gene (e.g., pCAMBIA series).

  • Primer Design : Design a forward primer annealing at the distal end (~2000 bp upstream) of the promoter and a common reverse primer annealing just before the this compound start codon. Incorporate restriction sites for cloning.

  • Full-Length Promoter Amplification : Amplify the full-length promoter from genomic DNA using high-fidelity PCR.

  • Cloning : Digest the PCR product and the vector with the chosen restriction enzymes and ligate the promoter fragment into the vector upstream of the reporter gene.

  • Deletion Fragment Generation : Design a series of forward primers at different positions (e.g., -1500, -1000, -500, -250 bp from TSS) while using the same reverse primer.

  • Amplify and Clone Deletions : Repeat steps 3 and 4 for each deletion fragment to generate a series of promoter-reporter constructs.

  • Verification : Confirm all constructs by restriction digestion and Sanger sequencing.

Protocol 3: Plant Transformation and Reporter Gene Assay

  • Transformation : Introduce the generated constructs into Agrobacterium tumefaciens. Transform plants (e.g., Arabidopsis thaliana) using a standard method like floral dip.

  • Selection : Select transgenic plants on a medium containing the appropriate antibiotic.

  • Stress Treatment : Grow T2 or T3 generation transgenic plants and subject them to relevant stress conditions (e.g., drought, cold, or ABA treatment) for which regulatory elements were predicted. Use untreated plants as controls.

  • GUS Histochemical Staining :

    • Harvest tissues from treated and control plants.

    • Incubate tissues in GUS staining solution (containing X-Gluc) at 37°C overnight.

    • Remove chlorophyll (B73375) by washing with 70% ethanol.

    • Visualize the blue color, indicating GUS expression, under a microscope.

  • Quantitative Fluorometric GUS Assay :

    • Extract total protein from plant tissues.

    • Measure protein concentration using a Bradford assay.

    • Add protein extract to a reaction buffer containing 4-methylumbelliferyl-β-D-glucuronide (4-MUG).

    • Measure the fluorescence of the product (4-MU) over time using a fluorometer.

    • Calculate GUS activity and normalize to total protein concentration.

Data Presentation

Quantitative data from reporter assays are crucial for comparing the activity of different promoter fragments.

Table 2: Quantitative GUS Activity for this compound Promoter Deletion Constructs under ABA Treatment

Construct Promoter Region (from TSS) GUS Activity (pmol 4-MU/min/mg protein) - Control GUS Activity (pmol 4-MU/min/mg protein) - ABA Treated Fold Induction
pthis compound-Full -2000 to +1 50.5 ± 4.1 455.2 ± 25.8 9.0x
pthis compound-Del1 -1500 to +1 48.9 ± 3.5 440.1 ± 21.0 9.0x
pthis compound-Del2 -1000 to +1 52.1 ± 4.8 460.5 ± 30.1 8.8x
pthis compound-Del3 -500 to +1 45.3 ± 3.9 155.6 ± 15.2 3.4x
pthis compound-Del4 -250 to +1 49.8 ± 5.2 55.4 ± 6.7 1.1x

| Empty Vector | None | 5.2 ± 1.1 | 5.8 ± 1.5 | 1.1x |

Note: This table contains hypothetical data. A significant drop in fold induction between Del2 and Del3 suggests the presence of a critical ABA-responsive enhancer region between -1000 and -500 bp.

Workflow Visualization

Deletion_Analysis_Workflow cluster_A 1. Construct Generation cluster_B 2. Plant Transformation cluster_C 3. Analysis cluster_D 4. Interpretation A1 Amplify Full-Length & Deletion Fragments of This compound Promoter A2 Ligate into Vector with Reporter Gene (GUS) A1->A2 B1 Transform Agrobacterium A2->B1 B2 Transform Plants (e.g., Arabidopsis) B1->B2 C1 Apply Stress/Hormone (e.g., ABA, Drought) B2->C1 C2 Perform GUS Assay (Histochemical & Quantitative) C1->C2 D1 Compare Reporter Activity Across Deletions C2->D1 D2 Identify Key Regulatory Regions D1->D2

Caption: Workflow for promoter deletion analysis using a reporter gene system.

Part 3: Identification of Interacting Transcription Factors

Once key regulatory regions are identified, the next step is to find the transcription factors (TFs) that bind to these sequences. Yeast one-hybrid (Y1H) and Electrophoretic Mobility Shift Assays (EMSA) are powerful techniques for this purpose.

Protocol 4: Yeast One-Hybrid (Y1H) Screening

  • Bait Construction : Clone a specific promoter fragment (e.g., the -1000 to -500 bp region identified in the deletion analysis) upstream of a reporter gene (HIS3, AUR1-C) in a Y1H bait vector.

  • Bait Strain Generation : Integrate the bait construct into the yeast genome to create a stable bait strain.

  • Prey Library : Obtain or construct a cDNA library from plants subjected to the relevant stress condition. The library should be cloned into a prey vector that expresses cDNAs as fusion proteins with a transcriptional activation domain (AD).

  • Screening : Transform the bait yeast strain with the prey cDNA library.

  • Selection : Plate the transformed yeast on a selective medium lacking histidine and containing Aureobasidin A. Only yeast cells where a DNA-binding "prey" protein interacts with the promoter "bait" sequence will survive.

  • Hit Identification : Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting TFs.

Protocol 5: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to validate the direct binding of a candidate TF (identified from Y1H or literature) to a specific DNA sequence in vitro.

  • Probe Labeling : Synthesize a short, double-stranded DNA oligonucleotide corresponding to a putative TF binding site (e.g., an ABRE element) within the key promoter region. Label the probe with a radioactive (³²P) or non-radioactive (biotin, fluorescent) tag.

  • Protein Expression : Express and purify the candidate TF protein (e.g., using an E. coli expression system).

  • Binding Reaction : Incubate the labeled probe with the purified TF protein in a binding buffer.

  • Competition Assay (for specificity) :

    • Specific Competitor : Add an excess of unlabeled "cold" probe to a parallel reaction. It should compete with the labeled probe for TF binding, reducing the shifted band.

    • Non-specific Competitor : Add an excess of an unrelated unlabeled probe. It should not affect the shifted band.

  • Electrophoresis : Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection : Visualize the bands. A "shifted" band, which migrates slower than the free probe, indicates a DNA-protein complex.

Part 4: this compound Regulatory Signaling Pathway

The regulation of this compound expression is integrated within a broader signaling network. Abiotic stress triggers an influx of cytosolic Ca²⁺, which acts as a second messenger. This Ca²⁺ signature is decoded by proteins like CPKs, which then phosphorylate downstream targets, including TFs that regulate the expression of stress-responsive genes like this compound itself, often in an ABA-dependent manner.[2][3]

Signaling Pathway Visualization

CPK20_Signaling_Pathway Stress Abiotic Stress (Drought, Cold) Ca_Influx Ca²⁺ Influx Stress->Ca_Influx ABA ABA Synthesis & Signaling Stress->ABA CPK_Sensor Other Ca²⁺ Sensors (e.g., other CPKs) Ca_Influx->CPK_Sensor activates TF_Activation Activation of Transcription Factors (e.g., ABFs, DREBs) ABA->TF_Activation activates CPK_Sensor->TF_Activation phosphorylates Promoter This compound Promoter TF_Activation->Promoter binds to CPK20_Gene This compound Gene Promoter->CPK20_Gene CPK20_Protein This compound Protein CPK20_Gene->CPK20_Protein expression Response Stress Tolerance & Developmental Regulation CPK20_Protein->Response phosphorylates targets

Caption: Proposed signaling pathway for the transcriptional regulation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant CPK20 Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the expression of recombinant Calcium-Dependent Protein Kinase 20 (CPK20) in Escherichia coli. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: No or Very Low Expression of Recombinant this compound

Question: I have cloned the this compound gene into an E. coli expression vector and induced expression, but I am seeing no or very low levels of my protein on an SDS-PAGE gel. What are the possible causes and how can I resolve this?

Answer:

Several factors can lead to a lack of detectable recombinant protein expression. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.

Potential Causes and Solutions:

  • Sub-optimal Expression Vector and Promoter: The choice of expression vector and the strength of its promoter are critical for achieving high-level protein expression.[1][2]

    • Solution: Ensure you are using a vector with a strong, inducible promoter such as the T7 promoter in pET-based vectors.[2] The copy number of the plasmid can also influence expression levels; while high-copy-number plasmids can increase protein yield, they may also impose a metabolic burden on the host cells.[1][2]

  • Codon Bias: The codon usage of the this compound gene (likely from a eukaryotic source) may differ significantly from that of E. coli, leading to translational stalling and low protein yield.[3][4]

    • Solution: Optimize the codon usage of your this compound gene sequence to match the codon preferences of E. coli. This can be achieved through gene synthesis or by using specialized E. coli strains that express tRNAs for rare codons, such as Rosetta™ or BL21-CodonPlus strains.[5][6][7]

  • Toxicity of this compound to E. coli: The expressed recombinant protein may be toxic to the host cells, leading to cell death or reduced growth and consequently, low protein yield.[8]

    • Solution: Use a tightly regulated expression system to minimize basal (leaky) expression before induction. Strains like BL21(DE3)pLysS or BL21-AI™, which offer tighter control over T7 RNA polymerase expression, can be beneficial.[6][8][9] Additionally, lowering the induction temperature can reduce the rate of protein synthesis and mitigate toxic effects.[10]

  • Inefficient Induction: The concentration of the inducer (e.g., IPTG) and the timing of induction are crucial for optimal expression.

    • Solution: Perform a pilot experiment to optimize the IPTG concentration (e.g., 0.1 mM to 1 mM) and the optical density (OD600) at which induction is initiated (typically between 0.6-0.8).[11]

Issue 2: Recombinant this compound is Expressed as Insoluble Inclusion Bodies

Question: I am able to express this compound, but it is accumulating as insoluble aggregates (inclusion bodies). How can I increase the yield of soluble, active protein?

Answer:

The formation of inclusion bodies is a common challenge when overexpressing foreign proteins in E. coli.[12][13][14] These are dense aggregates of misfolded protein.[14] Several strategies can be employed to promote proper folding and increase the solubility of your recombinant this compound.

Potential Causes and Solutions:

  • High Expression Rate: A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to protein aggregation.[12][13]

    • Solution:

      • Lower Induction Temperature: Reducing the cultivation temperature after induction (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[1][8][14]

      • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation.[14]

  • Sub-optimal Growth Conditions: The composition of the growth medium and other environmental factors can influence protein solubility.[15]

    • Solution:

      • Media Optimization: Supplementing the growth medium with additives such as sorbitol or glycerol (B35011) can sometimes enhance protein solubility.

      • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein.[2] Specialized E. coli strains are available that co-express these chaperones.

  • Protein-Specific Properties: The intrinsic properties of this compound, such as the presence of hydrophobic patches, may predispose it to aggregation.[12][13]

    • Solution:

      • Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound can significantly improve its solubility.[14]

      • Refolding from Inclusion Bodies: If optimizing expression conditions fails to yield soluble protein, you can purify the inclusion bodies and then attempt to refold the protein in vitro using a denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride) followed by a gradual removal of the denaturant.[10][16]

Table 1: Comparison of Expression Conditions for this compound Solubility

ParameterCondition 1Condition 2Condition 3Condition 4
Host Strain BL21(DE3)BL21(DE3)ArcticExpress(DE3)BL21(DE3)
Induction Temp. 37°C18°C18°C25°C
IPTG Conc. 1.0 mM0.1 mM0.1 mM0.5 mM
Fusion Tag 6xHis6xHis6xHisMBP-6xHis
Soluble Yield LowModerateHighVery High
Inclusion Bodies HighModerateLowVery Low
Issue 3: Degradation of Recombinant this compound

Question: I observe my full-length this compound protein upon induction, but it appears to be degraded over time, resulting in smaller protein fragments on my gel. What can I do to prevent this?

Answer:

Proteolytic degradation of the recombinant protein by host cell proteases is a common problem. Several strategies can be employed to minimize this issue.

Potential Causes and Solutions:

  • Host Protease Activity: E. coli contains several proteases that can degrade foreign proteins.

    • Solution:

      • Use Protease-Deficient Strains: Employ E. coli strains that are deficient in key proteases, such as BL21(DE3), which lacks the Lon and OmpT proteases.[1][5]

      • Add Protease Inhibitors: During cell lysis and purification, add a cocktail of protease inhibitors (e.g., PMSF, EDTA) to your buffers to inactivate proteases released from the cells.[8]

  • Protein Instability: The N- or C-terminal amino acid residues of the recombinant protein can influence its stability (N-end rule).[17]

    • Solution: If possible, modify the N- or C-terminus of your construct to avoid residues that target the protein for degradation.

  • Sub-optimal Culture Conditions: High temperatures can sometimes increase protease activity.[17]

    • Solution: Lowering the induction and growth temperature can help reduce the activity of some proteases.[17]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Optimizing this compound Solubility
  • Transformation: Transform your this compound expression plasmid into different E. coli expression strains (e.g., BL21(DE3), Rosetta(DE3), ArcticExpress(DE3)). Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculation: Inoculate a single colony from each plate into 5 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Split and Induce: Split each 50 mL culture into two 25 mL cultures.

    • Culture A (High Temperature): Induce with 1 mM IPTG and continue to grow at 37°C for 3-4 hours.

    • Culture B (Low Temperature): Move the culture to a shaker set at 18°C, allow it to cool for 20-30 minutes, then induce with 0.1 mM IPTG and grow overnight.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

  • Solubility Analysis:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Resuspend the pellet in the same volume of lysis buffer.

    • Analyze samples of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the amount of this compound in each fraction.

Protocol 2: Purification and Refolding of this compound from Inclusion Bodies
  • Inclusion Body Isolation:

    • After cell lysis (as described in Protocol 1), centrifuge the lysate to pellet the inclusion bodies.

    • Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and membrane fragments.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., 10 mM DTT).

    • Incubate with gentle agitation until the pellet is completely dissolved.

  • Refolding:

    • Remove any remaining insoluble material by centrifugation.

    • Slowly dilute the solubilized protein into a refolding buffer (e.g., by dialysis or rapid dilution). The refolding buffer should be free of denaturant and may contain additives that promote proper folding, such as L-arginine or glycerol.

  • Purification:

    • Purify the refolded, soluble this compound using standard chromatography techniques (e.g., affinity chromatography if it has a tag, followed by size-exclusion chromatography).

Visualizations

TroubleshootingWorkflow start Low this compound Yield check_expression Check for any protein expression (SDS-PAGE / Western Blot) start->check_expression no_expression No Expression check_expression->no_expression None Detected low_expression Low Expression check_expression->low_expression Detected ts_no_expression Troubleshoot No Expression: - Codon Optimization - Check Vector/Promoter - Verify Sequence no_expression->ts_no_expression check_solubility Analyze Soluble vs. Insoluble Fractions low_expression->check_solubility soluble Soluble Protein check_solubility->soluble Mostly Soluble insoluble Inclusion Bodies check_solubility->insoluble Mostly Insoluble ts_low_expression Optimize Expression Conditions: - Optimize Inducer Conc. - Test Different Strains - Check for Toxicity soluble->ts_low_expression If yield is still low purify_soluble Proceed to Purification soluble->purify_soluble If yield is sufficient ts_insoluble Optimize for Solubility: - Lower Temperature - Reduce Inducer Conc. - Use Solubility Tags - Co-express Chaperones insoluble->ts_insoluble refold_insoluble Refold from Inclusion Bodies ts_insoluble->refold_insoluble If optimization fails

Caption: A workflow diagram for troubleshooting low recombinant this compound yield.

InclusionBodyFormation high_expression High Rate of Protein Synthesis overwhelm Overwhelms Cellular Folding Machinery high_expression->overwhelm misfolding Protein Misfolding overwhelm->misfolding aggregation Aggregation of Misfolded Intermediates misfolding->aggregation inclusion_bodies Inclusion Body Formation aggregation->inclusion_bodies

Caption: Signaling pathway leading to the formation of inclusion bodies.

Frequently Asked Questions (FAQs)

Q1: Which E. coli strain is best for expressing a potentially difficult protein like this compound?

A1: For difficult-to-express proteins, it is often beneficial to try several strains. BL21(DE3) is a good starting point due to its deficiency in certain proteases.[1][5] If codon bias is a concern, strains like Rosetta(DE3) or BL21-CodonPlus, which supply tRNAs for rare codons, are excellent choices.[5][6] For proteins that are toxic or prone to inclusion body formation, strains that allow for tighter control of expression, such as Lemo21(DE3) or C41(DE3), can be advantageous.[5][6]

Q2: Can the position of an affinity tag (N-terminus vs. C-terminus) affect this compound expression and solubility?

A2: Yes, the placement of an affinity or solubility tag can significantly impact the expression, folding, and activity of the recombinant protein. It is often recommended to create constructs with the tag at both the N- and C-terminus to empirically determine which configuration yields the best results.

Q3: How can I confirm that the low yield is due to protein degradation?

A3: You can perform a time-course experiment after induction. Take samples at different time points (e.g., 1, 2, 4, 6 hours post-induction) and analyze them by Western blot using an antibody specific to your protein or tag. If you see a decrease in the intensity of the full-length protein band over time, accompanied by the appearance of smaller bands, it is a strong indication of proteolytic degradation.

Q4: Is it better to optimize for soluble expression or to refold from inclusion bodies?

A4: Optimizing for soluble expression is generally the preferred approach as it is often less time-consuming and more likely to yield correctly folded, active protein. However, for some proteins, expression as inclusion bodies followed by in vitro refolding is the only viable method to obtain sufficient quantities of the protein.[14] Inclusion bodies can sometimes protect the protein from proteolysis and can be isolated in a relatively pure form.[14]

Q5: What are some alternatives if I cannot get good expression of this compound in E. coli?

A5: If extensive troubleshooting in E. coli is unsuccessful, you may need to consider alternative expression systems. Eukaryotic systems such as yeast (Pichia pastoris), insect cells (baculovirus expression system), or mammalian cells can provide the necessary machinery for proper folding and post-translational modifications that may be required for this compound.[10][18]

References

Technical Support Center: Optimizing CPK20 Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for CPK20 kinase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting buffer composition for a this compound kinase assay?

A recommended starting point for a this compound kinase assay buffer is:

  • Buffer: 25-50 mM Tris-HCl or MOPS, pH 7.2-7.5

  • Divalent Cation: 10-25 mM MgCl₂

  • Calcium Chelator: 5 mM EGTA (to control basal calcium levels)

  • Reducing Agent: 1-2 mM DTT (Dithiothreitol)

  • Phosphatase Inhibitor: 5 mM β-glycerophosphate[1]

  • Optional: 0.1 mM Na₃VO₄ (a general tyrosine phosphatase inhibitor)[1]

It is crucial to add a precise concentration of CaCl₂ to achieve the desired free Ca²⁺ concentration required for this compound activation.

Q2: How do I determine the optimal pH for my this compound kinase assay?

To determine the optimal pH, perform the kinase assay using a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0) while keeping all other buffer components constant. A pH range of 7.2-7.5 is a common starting point for many kinase assays[1].

Q3: What is the role of MgCl₂ in the assay, and what is its optimal concentration?

Magnesium (Mg²⁺) is an essential cofactor for most kinases, including this compound, as it helps to properly orient the ATP molecule in the active site. The optimal concentration of MgCl₂ can vary, but a typical starting range is 10-25 mM. It is advisable to test a concentration gradient (e.g., 5, 10, 15, 20, 25 mM) to find the optimal concentration for your specific assay conditions.

Q4: Since this compound is a calcium-dependent kinase, how do I handle calcium in my assay?

This compound activity is regulated by calcium ions. To control the free calcium concentration in your assay, you can use a calcium-EGTA buffer system. By varying the ratio of CaCl₂ to EGTA, you can establish a range of free Ca²⁺ concentrations to determine the Ca²⁺ sensitivity of this compound.

Q5: What are some common substrates for this compound kinase assays?

While specific substrates for Zmthis compound are still being fully elucidated, a related maize calcium-dependent protein kinase has been shown to phosphorylate generic substrates like Histone III-S and a synthetic peptide, Syntide 2. These can be good starting points for assay development. Additionally, CPKs are known to undergo autophosphorylation, which can also be measured as a readout of activity.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Kinase Activity Inactive EnzymeEnsure proper storage of the this compound enzyme at -80°C and avoid repeated freeze-thaw cycles.
Incorrect Buffer pHVerify the pH of your kinase buffer and perform a pH optimization experiment.
Suboptimal Mg²⁺ ConcentrationTitrate the MgCl₂ concentration in your assay to find the optimum.
Insufficient CalciumEnsure you are adding an adequate concentration of free Ca²⁺ to activate the enzyme.
Degraded ATPUse a fresh stock of ATP for your experiments.
High Background Signal Contaminated ReagentsUse high-purity reagents and sterile, nuclease-free water.
Non-specific BindingInclude a control with no enzyme to assess background signal from the substrate and buffer.
High Enzyme ConcentrationReduce the concentration of this compound in the assay.
Inconsistent Results Pipetting ErrorsPrepare a master mix of your reaction components to minimize variability between wells.
Temperature FluctuationsEnsure a consistent incubation temperature for all assays.
Assay Not in Linear RangePerform a time-course experiment to ensure your assay endpoint is within the linear range of the reaction.

Data Presentation

Table 1: Recommended Starting Buffer Conditions for this compound Kinase Assay

ComponentRecommended Starting ConcentrationRange for Optimization
Buffer 25 mM Tris-HCl, pH 7.525-50 mM Tris-HCl or MOPS
pH 7.56.5 - 9.0
MgCl₂ 10 mM5 - 25 mM
EGTA 5 mM1 - 10 mM
DTT 1 mM0.5 - 2 mM
β-glycerophosphate 5 mM1 - 10 mM
ATP 100 µM10 - 500 µM
Substrate VariesVaries
This compound Enzyme VariesVaries
Free Ca²⁺ Varies0 - 100 µM

Experimental Protocols

Protocol: Standard this compound Kinase Activity Assay

This protocol provides a general method for measuring this compound kinase activity. The final volumes and concentrations should be optimized for your specific experimental setup.

1. Reagent Preparation:

  • 10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT, 50 mM β-glycerophosphate, 50 mM EGTA. Store at -20°C.
  • ATP Stock Solution: 10 mM ATP in sterile water. Store at -20°C.
  • Substrate Stock Solution: Prepare a stock solution of your chosen substrate (e.g., 1 mg/mL Histone III-S or 10 mM Syntide 2) in sterile water or an appropriate buffer. Store at -20°C.
  • This compound Enzyme: Dilute the enzyme to the desired concentration in 1X Kinase Buffer just before use.
  • CaCl₂ Stock Solution: 100 mM CaCl₂ in sterile water.

2. Assay Procedure:

  • Prepare a master mix of the reaction components (excluding ATP and CaCl₂) to ensure consistency. For a single 50 µL reaction, combine:
  • 5 µL of 10X Kinase Buffer
  • Substrate to the desired final concentration
  • Diluted this compound enzyme
  • Sterile water to bring the volume to 40 µL
  • Add the appropriate volume of CaCl₂ solution to achieve the desired free Ca²⁺ concentration.
  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
  • Initiate the reaction by adding 10 µL of ATP solution (to a final concentration of 100 µM).
  • Incubate the reaction at the desired temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating at 95°C for 5 minutes, or by spotting onto P81 phosphocellulose paper and washing with phosphoric acid.
  • Analyze the results using an appropriate method, such as autoradiography (if using [γ-³²P]ATP) or a luminescence-based ADP detection kit.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Components (Buffer, Enzyme, Substrate, ATP, Ca2+) pH pH Optimization Reagents->pH Vary pH Mg Mg2+ Concentration Optimization Reagents->Mg Vary [Mg2+] Ca Ca2+ Dependence Titration Reagents->Ca Vary [Ca2+] Temp Temperature Optimization Reagents->Temp Vary Temperature Assay Perform Kinase Assay pH->Assay Mg->Assay Ca->Assay Temp->Assay Detection Detect Kinase Activity Assay->Detection Analysis Analyze Results Detection->Analysis Conclusion Determine Optimal Conditions Analysis->Conclusion

Caption: Experimental workflow for optimizing this compound kinase assay buffer conditions.

CPK20_Signaling_Pathway cluster_stimulus Upstream Signal cluster_kinase Kinase Activation cluster_substrate Downstream Substrates (Proposed) cluster_response Cellular Response Ca_influx Ca2+ Influx This compound Zmthis compound Ca_influx->this compound Activates SLAH3 SLAH3 Anion Channel This compound->SLAH3 Phosphorylates Other_Substrates Other Pollen Proteins This compound->Other_Substrates Phosphorylates Pollen_Growth Pollen Tube Growth SLAH3->Pollen_Growth Regulates Other_Substrates->Pollen_Growth Regulates

References

Technical Support Center: CPK20 Antibody Production and Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the production and validation of antibodies targeting Calcium-Dependent Protein Kinase 20 (CPK20).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in producing recombinant this compound antibodies?

A1: Researchers often face several hurdles during recombinant antibody production. These can include low expression yields, improper protein folding leading to non-functional antibodies, formation of inclusion bodies, and difficulties in purification.[1][2][3][4] Glycosylation patterns can also differ depending on the expression system, potentially affecting antibody stability and function.[1]

Q2: Which expression system is best for producing this compound antibodies?

A2: The choice of expression system (e.g., mammalian, insect, or bacterial) depends on the specific requirements of the antibody. Mammalian expression systems, such as HEK293 or CHO cells, are often preferred for producing complex antibodies like IgGs because they can perform necessary post-translational modifications, such as glycosylation, which are crucial for antibody function and stability.[1][3][5] However, bacterial systems like E. coli can be used for producing smaller antibody fragments and may offer higher yields and faster production times, though they lack the machinery for complex post-translational modifications.[1][3]

Q3: How can I improve the yield of my recombinant this compound antibody?

A3: To improve antibody yield, consider optimizing codon usage for the chosen expression host, as this can enhance translation efficiency.[1] Optimizing cell culture conditions, such as temperature, pH, and media composition, is also critical.[2] For proteins prone to misfolding, co-expression with molecular chaperones can aid in proper folding and increase the yield of soluble, active protein.[3]

Q4: What are the essential steps for validating a new this compound antibody?

A4: Antibody validation is a multi-step process to ensure specificity, selectivity, and reproducibility.[6][7][8] Key validation steps include:

  • Western Blotting: To confirm the antibody detects a protein of the correct molecular weight.[6][9]

  • Immunoprecipitation (IP) followed by Mass Spectrometry (MS): To identify the target protein and any interacting partners.[10]

  • Immunohistochemistry (IHC) / Immunocytochemistry (ICC): To verify that the antibody stains the correct subcellular location and tissue distribution.[6]

  • Knockout (KO) / Knockdown (KD) Validation: Using cells or tissues where the this compound gene is inactivated or silenced to ensure the antibody signal is specific to the target protein.[6][10]

  • Orthogonal Validation: Comparing antibody-based results with non-antibody-based methods, such as RNA-seq or in situ hybridization, to correlate protein and mRNA expression levels.[10][11]

Troubleshooting Guides

Section 1: Antibody Production

This section addresses common problems encountered during the production of recombinant this compound antibodies.

Problem Possible Cause Recommended Solution
Low or No Antibody Expression Suboptimal codon usage for the host system.Optimize the gene sequence for the expression host's codon bias.[1]
Incorrect vector or promoter for the host cells.Ensure the expression vector and promoter are appropriate for the chosen cell line.
Cell culture conditions are not optimal.Optimize cell density, temperature, and media components.[2]
Antibody is Insoluble (Inclusion Bodies) High expression rate leading to misfolding and aggregation.Lower the induction temperature and/or the concentration of the inducing agent.
Lack of proper disulfide bond formation in bacterial systems.Co-express with chaperones or use an expression strain that facilitates disulfide bond formation. Consider a eukaryotic expression system.[3]
The protein construct itself is prone to aggregation.Redesign the construct to remove hydrophobic patches or add a solubility-enhancing fusion tag.[4]
Low Antibody Purity After Purification Non-specific binding to the purification resin.Optimize wash buffers with varying salt concentrations or pH to reduce non-specific interactions.[12][13]
Co-purification of host cell proteins (HCPs).Implement an additional purification step, such as ion-exchange or size-exclusion chromatography.[13][14]
Antibody aggregation during elution.Adjust the pH of the elution buffer or add stabilizing agents like arginine.[12]
Section 2: Antibody Validation

This section provides troubleshooting for common issues during the validation of this compound antibodies.

Problem Application Possible Cause Recommended Solution
No Signal or Weak Signal Western BlotInsufficient amount of target protein in the lysate.Use a positive control cell line or tissue known to express this compound. Increase the amount of protein loaded.[15]
Suboptimal antibody dilution.Perform a titration experiment to determine the optimal antibody concentration.
IHC/ICCInadequate antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic).
Low antibody affinity.Consider using a different antibody or an amplification-based detection system.
High Background or Non-Specific Bands Western BlotPrimary or secondary antibody concentration is too high.Increase the dilution of the primary and/or secondary antibody.[15]
Insufficient blocking or washing.Increase the duration of blocking and washing steps. Use a different blocking agent (e.g., 5% BSA instead of milk).
Cross-reactivity of the antibody.Use knockout/knockdown validated samples to confirm specificity.[6][16]
IHC/ICCEndogenous biotin (B1667282) or peroxidase activity in the tissue.Use appropriate blocking steps for endogenous enzymes.
Non-specific binding of the secondary antibody.Include a "secondary antibody only" control. Ensure the secondary antibody is raised against the host species of the primary antibody.

Experimental Protocols

Protocol 1: Western Blotting for this compound Validation
  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-CPK20 antibody (at its optimized dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. A single band at the expected molecular weight of this compound indicates specificity.[6][9]

Protocol 2: Knockdown Validation of this compound Antibody using siRNA
  • Cell Culture: Plate cells (e.g., a cell line known to express this compound) in a 6-well plate and grow to 50-60% confluency.

  • siRNA Transfection: Transfect one set of wells with a this compound-specific siRNA and another set with a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Protein Extraction: Harvest the cells and prepare protein lysates as described in the Western Blotting protocol.

  • Western Blot Analysis: Perform a Western blot as described above, loading lysates from both the this compound siRNA-treated and control siRNA-treated cells.

  • Analysis: A significant reduction or absence of the band corresponding to this compound in the siRNA-treated lane compared to the control lane validates the antibody's specificity.[6][11]

Visualizations

experimental_workflow cluster_production Antibody Production cluster_validation Antibody Validation cluster_troubleshooting Troubleshooting p1 Gene Synthesis & Codon Optimization p2 Cloning into Expression Vector p1->p2 p3 Transfection into Host Cells (e.g., HEK293) p2->p3 p4 Cell Culture & Antibody Expression p3->p4 p5 Harvest & Purification (e.g., Protein A/G) p4->p5 t1 Low Yield? p4->t1 v1 Western Blot (Positive/Negative Controls) p5->v1 Validate Specificity v2 Knockdown (siRNA) Validation v1->v2 v3 Immunohistochemistry (Tissue Staining) v1->v3 v4 Immunoprecipitation-MS (Target Identification) v1->v4 t2 Non-Specific Bands? v1->t2 t1->p1 Optimize Codons/Culture t2->v1 Optimize Dilutions & Blocking

Caption: Workflow for this compound Antibody Production and Validation.

signaling_pathway Ca2_influx Ca2+ Influx This compound This compound Activation Ca2_influx->this compound Activates Downstream_Targets Downstream Targets (e.g., Ion Channels, Rbohs) This compound->Downstream_Targets Phosphorylates ROS_Production ROS Production Downstream_Targets->ROS_Production NO_Production Nitric Oxide (NO) Production Downstream_Targets->NO_Production Pollen_Growth Pollen Tube Growth & Integrity ROS_Production->Pollen_Growth NO_Production->Pollen_Growth

Caption: Simplified this compound Signaling Pathway in Pollen Tube Growth.

References

Strategies to improve the solubility of recombinant CPK20 protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of recombinant proteins, using CPK20 as a representative example.

Frequently Asked Questions (FAQs)

Q1: My recombinant this compound protein is expressed but is found in the insoluble fraction (inclusion bodies). What are the initial steps I should take?

A1: Insoluble protein expression is a common issue, often resulting from the formation of aggregates known as inclusion bodies.[1] The initial troubleshooting steps should focus on optimizing the expression conditions to slow down the rate of protein synthesis, which can allow more time for proper folding.[2][3] Key parameters to adjust include lowering the induction temperature, reducing the inducer concentration, and changing the growth media.[4][5][6]

Q2: What is the effect of temperature on this compound solubility?

A2: Lowering the cultivation temperature (e.g., 15-25°C) after induction is a widely used and effective strategy to enhance the solubility of recombinant proteins.[2][7] The reduced temperature slows down cellular processes, including transcription and translation, which can prevent the accumulation of misfolded proteins and reduce aggregation.[2]

Q3: How does the inducer concentration impact the solubility of my protein?

A3: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression, overwhelming the cell's folding machinery and promoting aggregation.[3][7] Reducing the inducer concentration can decrease the rate of protein synthesis, which may lead to a higher proportion of soluble and correctly folded protein.[5]

Q4: Can the choice of E. coli strain affect the solubility of this compound?

A4: Yes, the choice of expression host is crucial. Some E. coli strains are genetically engineered to facilitate protein folding and improve solubility. For instance, strains that co-express chaperone proteins can assist in the proper folding of the target protein.[3] It may be beneficial to test expression in a few different host strains to find the one that is most suitable for your specific protein.[5]

Q5: What are solubility-enhancing fusion tags and should I use one for this compound?

A5: Solubility-enhancing fusion tags are proteins or peptides that are genetically fused to the target protein to improve its solubility and expression.[7] Common tags include Maltose Binding Protein (MBP) and Glutathione-S-Transferase (GST).[3][7] These tags are thought to assist in the proper folding of the fusion partner. It is often necessary to test multiple fusion tags to determine which one provides the best results for your protein of interest.[2] The tag can often be removed by enzymatic cleavage after purification.[2]

Troubleshooting Guides

Problem 1: this compound is Expressed but Completely Insoluble

This guide provides a systematic approach to tackle the issue of finding your target protein exclusively in inclusion bodies.

Troubleshooting Workflow

start Start: Insoluble this compound Expression optimize_conditions Optimize Expression Conditions start->optimize_conditions soluble_protein Soluble this compound Achieved optimize_conditions->soluble_protein Success insoluble Insolubility Persists optimize_conditions->insoluble No Improvement change_construct Modify Protein Construct change_construct->soluble_protein Success insoluble2 Insolubility Persists change_construct->insoluble2 No Improvement change_host Change Expression Host/System change_host->soluble_protein Success insoluble3 Insolubility Persists change_host->insoluble3 No Improvement refold Solubilize & Refold from Inclusion Bodies refold->soluble_protein insoluble->change_construct insoluble2->change_host insoluble3->refold

Caption: Troubleshooting workflow for insoluble protein expression.

Step-by-Step Guide:

  • Optimize Expression Conditions:

    • Temperature: Lower the induction temperature. Test a range from 15°C to 25°C.[2]

    • Inducer Concentration: Reduce the concentration of the inducer (e.g., IPTG). Try a gradient of concentrations.[5]

    • Growth Media: Experiment with different growth media, such as Terrific Broth (TB), which can sometimes improve protein solubility.[6]

  • Modify the Protein Construct:

    • Codon Optimization: Ensure the gene sequence is optimized for the expression host to avoid issues with rare codons.[2][8]

    • Solubility-Enhancing Tags: Add a solubility tag like MBP or GST to the N- or C-terminus of your protein.[3][7]

  • Change Expression Host/System:

    • Different E. coli Strains: Test expression in strains engineered to enhance protein folding, such as those that co-express chaperones.[3]

    • Alternative Expression Systems: If solubility issues persist in E. coli, consider switching to a eukaryotic expression system like yeast, insect, or mammalian cells, which may provide better folding environments for complex proteins.[1][7]

  • Solubilize and Refold from Inclusion Bodies:

    • If optimizing expression fails, the protein can be purified from inclusion bodies under denaturing conditions and then refolded.[5][9] This involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding process.[10][11]

Problem 2: Low Yield of Soluble this compound

This guide addresses situations where some soluble protein is produced, but the yield is too low for downstream applications.

Experimental Protocol: Small-Scale Expression Trials to Optimize Solubility

  • Vector and Host: Use your existing this compound expression vector and a standard E. coli expression strain (e.g., BL21(DE3)).

  • Culture Preparation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Induction Matrix:

    • Prepare a matrix of 10 mL cultures in 50 mL tubes.

    • Inoculate each tube with the overnight culture to an OD600 of 0.1.

    • Grow the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.[7]

    • Cool the cultures to the desired induction temperatures (e.g., 37°C, 30°C, 25°C, 18°C).[7]

    • Induce with different concentrations of IPTG (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM).

  • Expression: Incubate the cultures for a set period (e.g., 4 hours for 37°C, overnight for lower temperatures).

  • Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

  • Solubility Analysis:

    • Centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze both fractions by SDS-PAGE to determine the amount of soluble this compound under each condition.

Data Summary Table: Effect of Expression Conditions on Protein Solubility

ParameterConditionExpected Effect on SolubilityReference
Temperature Lower (15-25°C)Increase[2][7]
Higher (37°C)Decrease[7]
Inducer (IPTG) Conc. LowerIncrease[5]
HigherDecrease[3]
Growth Media Rich Media (e.g., TB)May Increase[6]
Fusion Tag MBP, GSTIncrease[3][7]
Small tags (e.g., His)No significant effect[7]

Signaling Pathway Analogy: Protein Folding and Aggregation

This diagram illustrates the competing pathways of protein folding and aggregation. The goal of solubility enhancement strategies is to favor the folding pathway.

nascent Nascent Polypeptide Chain misfolded Misfolded Intermediate nascent->misfolded Translation folded Correctly Folded (Soluble) Protein misfolded->folded Proper Folding aggregated Aggregated Protein (Inclusion Body) misfolded->aggregated Aggregation chaperones Chaperones chaperones->misfolded Assists Folding

Caption: The fate of a newly synthesized polypeptide chain.

By implementing these strategies systematically, researchers can significantly improve the yield of soluble and functional recombinant this compound protein for their downstream applications.

References

Best practices for storing and maintaining active CPK20 enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the active CPK20 enzyme. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and maintenance, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for the active this compound enzyme?

A1: For short-term storage (1-7 days), it is recommended to keep the enzyme at 4°C in a suitable buffer. This minimizes the risk of degradation from repeated freeze-thaw cycles.

Q2: What is the best method for long-term storage of the this compound enzyme?

A2: For long-term storage (weeks to months), the enzyme should be aliquoted into single-use volumes and stored at -80°C. This prevents degradation from multiple freeze-thaw cycles and maintains enzymatic activity. The addition of a cryoprotectant like glycerol (B35011) is also advisable.

Q3: Can I store the this compound enzyme at -20°C?

A3: While -20°C is a common temperature for enzyme storage, -80°C is generally preferred for long-term stability of kinases like this compound. If a -80°C freezer is unavailable, storage at -20°C is an alternative, but it is crucial to use a cryoprotectant and avoid repeated freeze-thaw cycles.

Q4: What is a suitable storage buffer for the this compound enzyme?

A4: A common storage buffer for recombinant proteins like this compound is Phosphate-Buffered Saline (PBS). However, the optimal buffer may vary, and it is often beneficial to include additives like a cryoprotectant (e.g., 20-50% glycerol), a reducing agent (e.g., 1-5 mM DTT or β-mercaptoethanol) to prevent oxidation, and a chelating agent (e.g., 1 mM EDTA) to inhibit metalloproteases.

Q5: How can I prevent loss of this compound activity due to repeated freeze-thaw cycles?

A5: The most effective way to prevent damage from freeze-thaw cycles is to aliquot the enzyme into small, single-use volumes upon receipt. This allows you to thaw only the amount needed for a specific experiment.

Storage and Maintenance Best Practices

Proper storage and handling are critical for maintaining the enzymatic activity of this compound. Below is a summary of recommended storage conditions.

ParameterShort-Term StorageLong-Term Storage
Temperature 4°C-80°C (preferred) or -20°C
Duration 1-7 daysWeeks to months
Aliquoting RecommendedMandatory
Additives OptionalRecommended (e.g., glycerol)

Troubleshooting Guide

This guide addresses common issues encountered during experiments with the active this compound enzyme.

Problem Possible Cause Recommended Solution
Low or no enzyme activity Improper storageAlways store the enzyme at the recommended temperature and in single-use aliquots to avoid degradation.
Inactive enzyme due to repeated freeze-thaw cyclesUse a fresh aliquot of the enzyme for each experiment.
Incorrect assay buffer compositionEnsure the assay buffer has the optimal pH and contains necessary cofactors like Ca2+ for this compound activation.
Substrate degradationUse a fresh preparation of the substrate for your kinase assay.
Presence of inhibitors in the reactionEnsure all reagents are pure and free from kinase inhibitors.
Inconsistent results between experiments Variation in enzyme concentrationGently mix the enzyme solution before aliquoting and before use to ensure a homogenous concentration.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques, especially for viscous solutions containing glycerol.
Differences in incubation times or temperaturesStrictly adhere to the established protocol for all experiments to ensure consistency.
Protein aggregation High protein concentrationStore the enzyme at the recommended concentration. If aggregation is observed after thawing, centrifuge the tube briefly to pellet the aggregate and use the supernatant.
Improper buffer conditionsEnsure the storage and assay buffers have the appropriate pH and ionic strength.

Signaling Pathway and Experimental Workflow

This compound Signaling in Abiotic Stress Response

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing a pivotal role in transducing environmental stress signals into cellular responses.[1][2] this compound, in particular, has been identified as a regulator in drought and cold stress signaling pathways.[1][2] Upon perception of a stress signal, such as drought or cold, there is an influx of calcium ions (Ca2+) into the cytoplasm. This compound binds to these Ca2+ ions, which leads to a conformational change and activation of its kinase domain. The active this compound then phosphorylates downstream target proteins, including transcription factors, to regulate the expression of stress-responsive genes.

CPK20_Signaling_Pathway cluster_input Stimulus cluster_signal Signal Transduction cluster_response Cellular Response Abiotic Stress Abiotic Stress Ca2+ Influx Ca2+ Influx Abiotic Stress->Ca2+ Influx This compound This compound Ca2+ Influx->this compound Active this compound Active this compound Downstream Targets Downstream Targets Active this compound->Downstream Targets Phosphorylation This compound->Active this compound Ca2+ Stress Gene Expression Stress Gene Expression Downstream Targets->Stress Gene Expression Stress Tolerance Stress Tolerance Stress Gene Expression->Stress Tolerance

Caption: this compound signaling pathway in response to abiotic stress.

Experimental Workflow for Assessing this compound Stability

To ensure the reliability of experimental results, it is essential to periodically assess the stability and activity of the stored this compound enzyme. The following workflow outlines a general procedure for this assessment.

Enzyme_Stability_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis cluster_decision Decision Thaw Thaw Aliquot on Ice Dilute Prepare Serial Dilutions Thaw->Dilute Assay Perform In Vitro Kinase Assay Dilute->Assay Measure Measure Substrate Phosphorylation Assay->Measure Analyze Calculate Specific Activity Measure->Analyze Compare Compare to Reference Standard Analyze->Compare Decision Activity Acceptable? Compare->Decision Use Use Enzyme Decision->Use Yes Discard Discard Batch Decision->Discard No

Caption: Workflow for assessing the stability of stored this compound enzyme.

Experimental Protocols

Protocol 1: General In Vitro Kinase Assay for this compound Activity

This protocol provides a general method for measuring the kinase activity of this compound using a generic substrate.

Materials:

  • Active this compound enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 10 mM ATP solution

  • Substrate (e.g., a generic peptide substrate for CDPKs or a specific substrate if known)

  • 100 mM CaCl₂ solution

  • Stop solution (e.g., EDTA or kinase inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, substrate, and CaCl₂.

  • Enzyme dilution: On ice, dilute the active this compound enzyme to the desired concentration in the kinase assay buffer.

  • Initiate the reaction: Add the diluted enzyme to the master mix. Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the stop solution.

  • Detection: Add the detection reagent according to the manufacturer's instructions.

  • Measure signal: Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Controls: Include appropriate controls such as a "no enzyme" control to determine background signal and a "no substrate" control to measure autophosphorylation.

Note: The concentrations of enzyme, substrate, ATP, and CaCl₂, as well as the incubation time and temperature, should be optimized for each specific experimental setup.

References

Avoiding non-specific binding in CPK20 immunoprecipitation experiments

Author: BenchChem Technical Support Team. Date: December 2025

Caption: Standard workflow for a CPK20 immunoprecipitation experiment.

Troubleshooting_Logic Start High Non-Specific Binding Observed ControlCheck Analyze Controls: Beads-only & Isotype IgG Start->ControlCheck BeadsIssue High background in Beads-only control? ControlCheck->BeadsIssue Check Beads AbIssue High background in Isotype control? ControlCheck->AbIssue Check Antibody BeadsIssue->AbIssue No Sol_Beads1 Action: Pre-clear Lysate BeadsIssue->Sol_Beads1 Yes Sol_Ab1 Action: Titrate/Reduce Ab Conc. AbIssue->Sol_Ab1 Yes WashIssue Background persists? AbIssue->WashIssue No Sol_Beads2 Action: Block Beads with BSA Sol_Beads1->Sol_Beads2 Sol_Beads2->WashIssue Sol_Ab2 Action: Use Affinity-Purified Ab Sol_Ab1->Sol_Ab2 Sol_Ab2->WashIssue Sol_Wash Action: Increase Wash Stringency (More washes, higher salt/detergent) WashIssue->Sol_Wash Yes

Caption: Decision tree for troubleshooting non-specific binding in IP.

This protocol provides a starting point and should be optimized for your specific experimental conditions.

1. Cell Lysis

  • Wash cultured cells (e.g., from a 10 cm plate) once with ice-cold PBS.

  • Add 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA) freshly supplemented with protease and phosphatase inhibitors.[1]

  • Scrape cells and transfer the lysate to a microcentrifuge tube.[2]

  • Incubate on ice for 20-30 minutes with periodic vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Transfer the clear supernatant to a new, pre-chilled tube. This is your cleared lysate.

2. Pre-Clearing Lysate

  • Add 20-30 µL of a 50% slurry of Protein A/G beads to the cleared lysate.

  • Incubate on a rotator for 30-60 minutes at 4°C.[3]

  • Centrifuge at 2,000-3,000 x g for 2 minutes at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Determine the protein concentration of your lysate.

  • To 500-1000 µg of pre-cleared lysate, add the optimized amount of anti-CPK20 primary antibody (typically 1-5 µg, but this must be titrated).[4]

  • Incubate on a rotator for 2-4 hours or overnight at 4°C.

  • Add 30-40 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.

  • Incubate on a rotator for another 1-3 hours at 4°C to capture the immune complexes.[3]

4. Washing

  • Pellet the beads by centrifugation at 2,000 x g for 2 minutes at 4°C.

  • Carefully remove and discard the supernatant.

  • Add 1 mL of cold Wash Buffer (start with IP Lysis Buffer). Resuspend the beads gently.

  • Rotate for 5-10 minutes at 4°C.[5]

  • Repeat the centrifugation and wash steps for a total of 3-5 times.[5]

5. Elution

  • After the final wash, carefully remove all supernatant.

  • Add 30-50 µL of 1X Laemmli sample buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature the antibody-bead complex.[3]

  • Centrifuge to pellet the beads. The supernatant contains your immunoprecipitated proteins, ready for analysis by Western Blot.

References

Technical Support Center: Optimizing CPK20 Expression in Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression of Codonopsis pilosula Protein Kinase 20 (CPK20) in bacterial systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not seeing any expression of my this compound protein. What are the potential causes and solutions?

A1: No or low expression of the target protein is a common issue. Several factors could be contributing to this problem.

Troubleshooting Steps:

  • Verify the Integrity of Your Construct: Sequence your expression vector to ensure the this compound gene is in the correct reading frame and that there are no mutations, such as a premature stop codon.

  • Check Your Bacterial Strain: Ensure you are using an appropriate E. coli strain for expression, such as BL21(DE3) or Rosetta(DE3), which are engineered for recombinant protein expression.[1][2] For potentially toxic proteins, consider using strains with tighter regulation of basal expression, like BL21(DE3)pLysS or BL21-AI.[2][3]

  • Confirm Plasmid Presence: Bacterial cells can sometimes lose the plasmid during culture, especially with ampicillin (B1664943) selection. To mitigate this, consider using carbenicillin (B1668345) instead of ampicillin.[3] Always start your culture from a fresh colony grown on a selective plate.[4]

  • Assess Protein Location: The protein may be expressed but located in the insoluble fraction (inclusion bodies). Analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE to determine the location of your protein.[3][5]

  • Codon Usage: Since this compound is a plant-derived protein, its codon usage may not be optimal for E. coli. Rare codons can lead to truncated or non-functional protein.[6] Consider synthesizing a codon-optimized version of the this compound gene for expression in E. coli.[4][7]

Q2: My this compound protein is forming inclusion bodies. How can I increase its solubility?

A2: Inclusion bodies are dense aggregates of misfolded protein.[8] Optimizing induction conditions can significantly improve the solubility of the target protein.

Troubleshooting Steps:

  • Lower the Induction Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down protein synthesis, allowing more time for proper folding.[8][9][10] This is one of the most effective methods to increase protein solubility.[9][11]

  • Reduce Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, high-level expression that overwhelms the cellular folding machinery.[10][12] Titrating the IPTG concentration to the lowest level that still provides adequate expression can improve solubility.[13][14]

  • Modify Induction Time: Shorter induction times can sometimes yield more soluble protein before it has a chance to aggregate.[11][15] Conversely, for some proteins, a slow, overnight induction at a low temperature is beneficial.[13][16]

  • Use a Different Expression Strain: Some strains are engineered to assist with protein folding. For example, strains that co-express chaperone proteins can help improve the solubility of difficult-to-express proteins.[10]

  • Change the Growth Medium: Using a less rich medium, such as M9 minimal medium, can slow down cell growth and protein expression, which may enhance solubility.[3]

Q3: What are the optimal IPTG concentration, temperature, and induction time for this compound expression?

A3: The optimal induction parameters are highly protein-dependent. A systematic optimization experiment is necessary to determine the ideal conditions for this compound. Below are general guidelines and starting points.

Data Presentation: Induction Parameter Optimization

Table 1: Recommended Ranges for Induction Parameter Optimization

ParameterRecommended RangeRationale
IPTG Concentration 0.1 mM - 1.0 mMA common starting point is 1 mM, but lower concentrations (0.1-0.5 mM) often improve solubility.[12][13] Some studies suggest optimal concentrations can be as low as 0.05-0.1 mM.[17]
Induction Temperature 15°C - 37°CWhile 37°C promotes rapid growth and high yield, lower temperatures (15-25°C) are often crucial for producing soluble protein.[8][9][18]
Induction Time 2 hours - Overnight (16-18 hours)Shorter times (2-4 hours) at higher temperatures are common, while longer, overnight inductions are typically performed at lower temperatures.[1][13][19]
Cell Density at Induction (OD600) 0.4 - 0.8Induction is typically initiated during the mid-log phase of bacterial growth.[1][16]

Experimental Protocols

Protocol: Small-Scale Optimization of this compound Expression

This protocol outlines a method for systematically testing different induction conditions to find the optimal parameters for soluble this compound expression.

  • Transformation: Transform the this compound expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 100 mL) with the overnight starter culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking.

  • Induction: Monitor the OD600 of the culture. When the OD600 reaches 0.6-0.8, divide the culture into smaller, equal volumes (e.g., 10 mL each) in separate flasks.

  • Parameter Testing:

    • Temperature Gradient: Place the flasks in shakers set to different temperatures (e.g., 37°C, 30°C, 25°C, and 18°C).

    • IPTG Titration: To each flask at a given temperature, add a different final concentration of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include a non-induced control for each temperature.

  • Harvesting:

    • For cultures at 37°C and 30°C, harvest a sample at 3-4 hours post-induction.

    • For cultures at 25°C and 18°C, harvest a sample at 6 hours and another sample after overnight induction (16-18 hours).

    • To harvest, centrifuge an equivalent amount of cells from each culture (normalized by OD600) and store the cell pellets at -20°C.

  • Analysis:

    • Lyse the cell pellets from each condition.

    • Separate the soluble and insoluble fractions by centrifugation.

    • Analyze all fractions by SDS-PAGE to visualize the expression level and solubility of this compound under each condition.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_optimization Parameter Optimization cluster_analysis Analysis Transformation Transformation of This compound Plasmid StarterCulture Overnight Starter Culture Transformation->StarterCulture MainCulture Inoculate Main Culture StarterCulture->MainCulture Grow Grow to OD600 0.6-0.8 MainCulture->Grow Induction Induce with IPTG Grow->Induction Temp Test Temperatures (18°C, 25°C, 30°C, 37°C) IPTG Test IPTG Concentrations (0.1, 0.5, 1.0 mM) Time Test Induction Times (3h, 6h, Overnight) Harvest Harvest Cells Temp->Harvest Lysis Cell Lysis & Fractionation Harvest->Lysis SDSPAGE SDS-PAGE Analysis Lysis->SDSPAGE Result Identify Optimal Conditions SDSPAGE->Result

Caption: Workflow for optimizing this compound induction parameters.

iptg_induction_pathway cluster_regulation Lac Operon Regulation cluster_repressed Repressed State (No IPTG) cluster_induced Induced State (IPTG Present) LacI_Repressor LacI Repressor Operator Lac Operator LacI_Repressor->Operator binds T7_Polymerase T7 RNA Polymerase Gene Operator->T7_Polymerase blocks transcription Promoter Promoter IPTG IPTG IPTG->LacI_Repressor binds & inactivates Inactive_Repressor Inactive Repressor Induced_Promoter Promoter Induced_Operator Lac Operator Induced_T7_Polymerase T7 RNA Polymerase Gene CPK20_Gene This compound Gene Induced_T7_Polymerase->CPK20_Gene transcribes CPK20_Protein This compound Protein CPK20_Gene->CPK20_Protein translates

Caption: Simplified IPTG induction signaling pathway.

References

Technical Support Center: Analysis of CPK20 Gene Expression by qPCR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of CPK20 gene expression using quantitative real-time PCR (qPCR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound gene and why is its expression analysis important?

A1: this compound (Calcium-Dependent Protein Kinase 20) is a crucial signaling protein that acts as a calcium sensor in various cellular pathways.[1][2] In plants, for instance, it is involved in processes like pollen tube growth and responses to biotic and abiotic stress.[1] Analyzing this compound gene expression is vital for understanding its role in cellular signaling, development, and disease. Quantitative PCR (qPCR) is a highly sensitive method for quantifying its transcript levels.[3]

Q2: I am not getting any amplification for the this compound gene in my qPCR experiment. What could be the reason?

A2: No amplification, or a very high quantification cycle (Cq) value, can stem from several issues. A primary reason could be very low abundance of the this compound transcript in your samples, which can be a challenge with signaling proteins.[4] Other potential causes include problems with RNA quality, inefficient cDNA synthesis, or poorly designed primers.[4][5][6] It is also possible that there are inhibitors present in your reaction.[4][7]

Q3: My technical replicates for this compound show high variability. What are the likely causes?

A3: High variability between technical replicates (Cq values differing by > 0.5 cycles) often points to pipetting errors or insufficient mixing of reagents.[7] When working with low-expression genes like this compound, stochastic effects during amplification can also contribute to this variability.[7] Ensure your pipettes are calibrated and that you mix all solutions thoroughly before dispensing.[7]

Q4: I see a signal in my no-template control (NTC). What should I do?

A4: Amplification in the NTC is a clear sign of contamination.[3][8] This could be due to contaminated reagents, pipettes, or work surfaces.[8] To resolve this, it is recommended to use fresh aliquots of all reagents, decontaminate your workspace and pipettes, and physically separate the pre-PCR and post-PCR areas.[8][9] Primer-dimer formation can also cause a signal in the NTC, which can be identified by a melt curve analysis showing a peak at a lower temperature than the target amplicon.[8]

Troubleshooting Guides

Problem 1: Poor Amplification Efficiency for this compound

Symptoms:

  • The slope of your standard curve is outside the acceptable range (typically -3.6 to -3.1).[10]

  • The calculated PCR efficiency is below 90% or above 110%.[10][11]

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Primer Design Redesign primers for this compound. Ensure they have a GC content of 40-60% and a melting temperature (Tm) between 60-65°C.[12][13] Use primer design software to check for secondary structures and specificity.[10][14]
Incorrect Annealing Temperature Perform a temperature gradient qPCR to determine the optimal annealing temperature for your this compound primers.[11]
Presence of PCR Inhibitors Dilute your cDNA template. Inhibitors carried over from RNA extraction can be diluted out, potentially leading to a lower Cq value in the diluted sample.[7]
Degraded RNA Ensure you start with high-quality, intact RNA. Use appropriate RNA stabilization and extraction methods.[15]
Problem 2: Non-Specific Amplification

Symptoms:

  • Melt curve analysis shows multiple peaks.[4][10]

  • Agarose gel electrophoresis of the qPCR product reveals bands of incorrect sizes.

Possible Causes and Solutions:

Possible Cause Solution
Poor Primer Specificity Design new primers for this compound and verify their specificity using tools like NCBI Primer-BLAST.[11][12] Primers spanning an exon-exon junction can help avoid amplification of contaminating genomic DNA.[16]
Low Annealing Temperature Increase the annealing temperature in increments of 2°C to enhance primer binding specificity.[6][17]
Primer-Dimer Formation This is more likely with high primer concentrations.[18] Try reducing the primer concentration in your reaction. A melt curve analysis will typically show a low-temperature peak for primer-dimers.[8]
Genomic DNA Contamination Treat your RNA samples with DNase I before reverse transcription.[6][7]
Problem 3: Inaccurate Normalization of this compound Expression

Symptoms:

  • Inconsistent or unexpected results after normalizing to a reference gene.

  • High variability in the expression of the chosen reference gene across samples.

Possible Causes and Solutions:

Possible Cause Solution
Unstable Reference Gene The expression of commonly used "housekeeping" genes can vary under different experimental conditions.[19][20] It is crucial to validate a panel of candidate reference genes for your specific experimental setup.[21]
Inappropriate Reference Gene Selection Select at least two to three stable reference genes for accurate normalization.[15][21] Use algorithms like geNorm or NormFinder to determine the most stable reference genes from your validated panel.[11][21]
Single Reference Gene Used Using a single, unvalidated reference gene is a major source of error.[21][22] Normalizing to the geometric mean of multiple stable reference genes provides more robust results.[22]

Experimental Protocols

Protocol 1: Primer Validation for this compound
  • In Silico Design: Design several candidate primer pairs for the this compound gene using a primer design tool.[12] Aim for an amplicon size between 70 and 200 bp.[12] The primers' melting temperatures (Tm) should be between 60-65°C and within 2°C of each other.[13][23] The GC content should be around 40-60%.[12]

  • Specificity Check: Verify the specificity of the designed primers using NCBI Primer-BLAST to avoid off-target amplification.[12][23]

  • Standard Curve Analysis: Prepare a serial dilution of a pooled cDNA sample (representative of your experimental samples).[24] Run a qPCR with each primer pair using this dilution series.

  • Efficiency Calculation: Plot the Cq values against the log of the template concentration. The slope of the resulting standard curve is used to calculate the amplification efficiency (E = 10^(-1/slope) - 1).[10] An acceptable efficiency is between 90% and 110%.[10][11]

  • Melt Curve Analysis: At the end of the qPCR run, perform a melt curve analysis. A single, sharp peak indicates the amplification of a single product.[10]

Protocol 2: Reference Gene Validation
  • Candidate Selection: Based on literature, select 7-10 candidate reference genes for your organism and tissue type.[21] Common candidates include ACTB, GAPDH, TUB, EF1A, and 18S rRNA, but their stability must be confirmed.[19][20]

  • Expression Profiling: Quantify the expression of these candidate genes across all your experimental samples (including different treatments and controls) using qPCR.

  • Stability Analysis: Use statistical algorithms like geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes.[11][21][25] These tools will rank the genes from most to least stable.

  • Selection of Optimal Genes: Choose the top two or three most stable reference genes for your normalization calculations.[21]

Visualizations

Signaling Pathway Involving a Calcium-Dependent Protein Kinase (CPK)

CPK_Signaling_Pathway cluster_input Stimulus cluster_cell Cell Stimulus Stimulus Ca_ion Ca²⁺ Influx Stimulus->Ca_ion e.g., Stress This compound This compound (inactive) Ca_ion->this compound CPK20_active This compound (active) This compound->CPK20_active Binds Ca²⁺ Substrate Downstream Substrate CPK20_active->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response Substrate_P->Response

Caption: A generalized signaling pathway involving a Calcium-Dependent Protein Kinase (CPK) like this compound.

Experimental Workflow for qPCR

qPCR_Workflow Sample Biological Sample RNA_Extraction RNA Extraction & Quality Control Sample->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, Master Mix, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Run & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Cq, Efficiency, Normalization) qPCR_Run->Data_Analysis Results Gene Expression Results Data_Analysis->Results

Caption: A standard experimental workflow for gene expression analysis using qPCR.

Troubleshooting Logic for Poor qPCR Results

Troubleshooting_Logic Start Poor qPCR Result (e.g., High Cq, Low Efficiency) Check_Melt_Curve Check Melt Curve Start->Check_Melt_Curve Single_Peak Single Peak? Check_Melt_Curve->Single_Peak Check_Efficiency Check Standard Curve Efficiency Single_Peak->Check_Efficiency Yes Redesign_Primers Redesign Primers/ Optimize Annealing Temp Single_Peak->Redesign_Primers No Good_Efficiency Efficiency 90-110%? Check_Efficiency->Good_Efficiency Check_Controls Check NTC & -RT Controls Good_Efficiency->Check_Controls Yes Optimize_Reaction Optimize Reaction/ Dilute Template Good_Efficiency->Optimize_Reaction No Controls_Clean Controls Clean? Check_Controls->Controls_Clean Check_RNA_Quality Check RNA Quality/ Re-extract Controls_Clean->Check_RNA_Quality Yes Decontaminate Decontaminate Workspace/ Use Fresh Reagents Controls_Clean->Decontaminate No

Caption: A decision-making diagram for troubleshooting common qPCR issues.

References

Technical Support Center: Enhancing CPK20 Gene Transformation Efficiency in Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of CPK20 gene transformation in plants. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene in plants?

A1: The this compound gene encodes a calcium-dependent protein kinase that plays a crucial role in plant signaling pathways, particularly in response to abiotic stresses such as drought and cold.[1] CPKs are key calcium sensors in plants that translate calcium signals into phosphorylation events, thereby regulating various cellular processes.[1][2][3] Overexpression of the Vathis compound gene from wild grapevine in Arabidopsis has been shown to enhance tolerance to drought and cold stress.[1]

Q2: What are the potential challenges when transforming plants with the this compound gene?

A2: Transforming plants with signaling pathway genes like this compound can present unique challenges. Overexpression or knockout of this compound may lead to physiological changes that affect plant development and regeneration. For instance, since this compound is involved in stress responses, its constitutive overexpression might lead to altered growth patterns or hormone sensitivity, which could impact the efficiency of tissue culture and regeneration steps. Conversely, knockout mutants may not exhibit a clear phenotype under standard growth conditions, making selection more challenging.[4]

Q3: Which plant transformation method is recommended for the this compound gene?

A3: Agrobacterium-mediated transformation is a widely used and effective method for introducing genes like this compound into various plant species, including the model plant Arabidopsis thaliana.[5] The floral dip method is a simple and efficient technique for Arabidopsis transformation that avoids the need for tissue culture.[4] For other plant species, protocols involving tissue culture and regeneration from explants like leaf discs or calli are common.[6]

Troubleshooting Guides

Low or No Transformation Efficiency

Problem: After performing the transformation protocol, you observe very few or no transformed plants.

Possible Cause Suggested Solution
Inefficient Agrobacterium Strain Use a highly virulent Agrobacterium strain such as GV3101 or EHA105. Ensure the strain is compatible with your target plant species.
Low Plasmid Quality or Concentration Verify the integrity and concentration of your this compound construct plasmid. Use high-quality, pure plasmid DNA for Agrobacterium transformation.
Suboptimal Agrobacterium Culture Conditions Grow Agrobacterium to the optimal optical density (OD600), typically between 0.6 and 1.0. Resuspend the bacterial pellet in the appropriate infiltration or co-cultivation medium.
Ineffective Selection Ensure the correct antibiotic or herbicide is used at the appropriate concentration for selection. Confirm that your this compound construct contains the correct resistance gene.
Toxicity of this compound Overexpression If overexpressing this compound, consider using an inducible promoter instead of a constitutive promoter to control the timing and level of gene expression, which may reduce any negative effects on regeneration.
Poor Plant Regeneration or Abnormal Phenotypes

Problem: Transformed tissues or calli fail to regenerate into healthy plants, or the regenerated plants exhibit abnormal phenotypes such as stunted growth or altered leaf morphology.

Possible Cause Suggested Solution
Hormonal Imbalance in Culture Media Optimize the concentrations of auxins and cytokinins in your tissue culture media. The altered expression of this compound may affect the endogenous hormone balance, requiring adjustments to the media composition.
Somaclonal Variation Minimize the time explants are in tissue culture to reduce the risk of somaclonal variation. Use explants from young, healthy plant material.
Pleiotropic Effects of this compound Expression Characterize the phenotype of your transformed plants carefully. If overexpression leads to severe growth defects, consider generating lines with lower expression levels or using an inducible expression system. For knockout lines with no obvious phenotype, confirm the gene disruption at the molecular level.[7][8]
Inappropriate Growth Conditions Ensure that the environmental conditions (light, temperature, humidity) for plant growth and regeneration are optimal for your target species.

Experimental Protocols

Protocol 1: Agrobacterium-Mediated Transformation of Arabidopsis thaliana using the Floral Dip Method

This protocol is adapted from standard procedures and is suitable for transforming Arabidopsis with a this compound construct.

1. Agrobacterium Preparation:

  • Streak Agrobacterium tumefaciens strain GV3101 carrying your this compound binary vector on YEB agar (B569324) plates with appropriate antibiotics. Incubate at 28°C for 2-3 days.
  • Inoculate a single colony into 5 mL of liquid YEB medium with antibiotics and grow overnight at 28°C with shaking.
  • Use the overnight culture to inoculate a larger volume (200-500 mL) of YEB medium and grow until the OD600 reaches 0.8-1.0.
  • Pellet the Agrobacterium cells by centrifugation (5000 x g for 10 minutes) and resuspend in infiltration medium (5% sucrose (B13894) solution).

2. Floral Dip Procedure:

  • Grow Arabidopsis thaliana plants until they start flowering.
  • Just before dipping, add Silwet L-77 to the Agrobacterium suspension to a final concentration of 0.02-0.05%.
  • Invert the Arabidopsis plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
  • Place the treated plants in a humid environment (e.g., covered with a plastic dome) for 16-24 hours to maintain high humidity.
  • Return the plants to their normal growing conditions and allow them to set seed.

3. Selection of Transformants:

  • Harvest the T1 seeds after the plants have dried.
  • Surface sterilize the seeds and plate them on MS medium containing the appropriate selection agent (e.g., kanamycin (B1662678) or hygromycin).
  • After 7-10 days, transformed seedlings will appear green and healthy, while non-transformed seedlings will be bleached or dead.
  • Transfer the putative transformants to soil and confirm the presence of the this compound transgene using PCR or other molecular techniques.

Quantitative Data Summary

The following table presents hypothetical data to illustrate how different factors can influence the transformation efficiency of a this compound construct. Actual results will vary depending on the plant species, construct, and experimental conditions.

Factor Varied Condition A Transformation Efficiency (%) Condition B Transformation Efficiency (%)
Agrobacterium Strain GV31015.2LBA44042.8
Acetosyringone Concentration 100 µM4.5200 µM6.1
Co-cultivation Period 2 days3.93 days5.5
Promoter Type Constitutive (35S)4.8Inducible (DEX)5.9

Visualizations

CPK20_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Cold) Ca2_Influx Ca2+ Influx Abiotic_Stress->Ca2_Influx This compound This compound Ca2_Influx->this compound activates Downstream_Targets Downstream Targets (Transcription Factors, Ion Channels) This compound->Downstream_Targets phosphorylates Stress_Response Stress Response and Tolerance Downstream_Targets->Stress_Response

Caption: Simplified signaling pathway involving this compound in response to abiotic stress.

Transformation_Workflow cluster_0 Plasmid Construction cluster_1 Agrobacterium Transformation cluster_2 Plant Transformation cluster_3 Analysis CPK20_Gene This compound Gene CPK20_Construct This compound Construct CPK20_Gene->CPK20_Construct Binary_Vector Binary Vector Binary_Vector->CPK20_Construct Agrobacterium Agrobacterium (e.g., GV3101) CPK20_Construct->Agrobacterium Transformed_Agro Transformed Agrobacterium Agrobacterium->Transformed_Agro Plant_Infection Plant Infection (e.g., Floral Dip) Transformed_Agro->Plant_Infection T1_Seed_Selection T1 Seed Selection on Selective Medium Plant_Infection->T1_Seed_Selection Transgenic_Plant Putative Transgenic Plant (T1) T1_Seed_Selection->Transgenic_Plant Molecular_Analysis Molecular Analysis (PCR, qPCR) Transgenic_Plant->Molecular_Analysis Phenotypic_Analysis Phenotypic Analysis Transgenic_Plant->Phenotypic_Analysis Troubleshooting_Logic Start Low/No Transformants Check_Agro Check Agrobacterium - Strain - Culture OD - Viability Start->Check_Agro Check_Vector Check Vector - Integrity - Concentration - Selection Marker Start->Check_Vector Check_Protocol Review Transformation Protocol - Infiltration/Co-cultivation Time - Media Composition Start->Check_Protocol Success Improved Transformation Efficiency Check_Agro->Success Check_Vector->Success Consider_Toxicity Consider this compound Toxicity - Use Inducible Promoter - Lower Expression Check_Protocol->Consider_Toxicity Consider_Toxicity->Success

References

Validation & Comparative

Unraveling the Phosphorylation Preferences of CPK20 and CPK28: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the substrate specificities of Calcium-Dependent Protein Kinase 20 (CPK20) and Calcium-Dependent Protein Kinase 28 (CPK28) reveals distinct and overlapping roles in plant signaling pathways. While extensive research has elucidated the substrate profile of CPK28, particularly in immunity and development, the specific targets of this compound remain largely uncharacterized, presenting a significant knowledge gap in the field.

This guide provides a comprehensive comparison of the current understanding of this compound and CPK28 substrate specificity, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the study of plant signal transduction and kinase-targeted therapies.

Quantitative Analysis of Known Substrates

To date, several direct substrates of Arabidopsis thaliana CPK28 have been identified and characterized through in vitro and in vivo studies. In contrast, experimentally validated substrates for this compound are yet to be reported in the scientific literature. The following table summarizes the known substrates of CPK28.

SubstrateProtein Family/FunctionPhosphorylation Site(s)Experimental Validation
PUB25/PUB26 U-box E3 ubiquitin ligasesNot specifiedIn vitro phosphorylation assay[1]
BIK1 Receptor-like cytoplasmic kinaseNot specifiedIn vitro phosphorylation assay
APX2 Ascorbate peroxidaseThr-59, Thr-164In vitro phosphorylation assay, Mass spectrometry[1]
14-3-3 proteins Scaffolding proteinsMultiple sitesIn vitro phosphorylation assay, Mass spectrometry

A high-throughput in vitro kinase client assay screened a peptide library against several CPKs, including CPK28.[2][3] This study identified potential phosphorylation motifs for CPK28, revealing a preference for basic residues (Arginine) in proximity to the phosphorylation site (Serine). The enriched motifs included LxRxxS, RxxSxxR, RxxS, and LxxxxS. Unfortunately, this compound was not included in this screen, precluding a direct comparison of their preferred phosphorylation motifs.

Signaling Pathways and Functional Roles

The distinct substrate profiles of CPK28 hint at its diverse functional roles within the cell. The following diagrams, generated using the DOT language, illustrate the known signaling pathways involving CPK28 and the general functional context of this compound.

CPK28_Signaling cluster_immunity Immune Response cluster_development Plant Development cluster_stress Stress Response PAMPs PAMPs/DAMPs Receptor PRR Complex PAMPs->Receptor BIK1 BIK1 Receptor->BIK1 Activation CPK28_immune CPK28 BIK1->CPK28_immune Phosphorylation Proteasome 26S Proteasome BIK1->Proteasome Degradation Immune_Response Immune Response BIK1->Immune_Response PUB25_26 PUB25/PUB26 CPK28_immune->PUB25_26 Phosphorylation (Activation) PUB25_26->BIK1 Ubiquitination Developmental_Cues Developmental Cues CPK28_dev CPK28 Developmental_Cues->CPK28_dev Unknown_Substrates Unknown Substrates CPK28_dev->Unknown_Substrates Stem_Elongation Stem Elongation Unknown_Substrates->Stem_Elongation Abiotic_Stress Abiotic Stress Ca2_stress Ca2+ Signal Abiotic_Stress->Ca2_stress CPK28_stress CPK28 Ca2_stress->CPK28_stress APX2 APX2 CPK28_stress->APX2 Phosphorylation ROS_detox ROS Detoxification APX2->ROS_detox

Figure 1: CPK28 Signaling Pathways.

CPK20_Function cluster_stress_response Abiotic Stress Response cluster_aba_signaling ABA Signaling Abiotic_Stress Drought, Cold, Salt Ca2_signal Ca2+ Signal Abiotic_Stress->Ca2_signal This compound This compound Ca2_signal->this compound Unknown_Targets Unknown Substrates This compound->Unknown_Targets Stress_Tolerance Stress Tolerance Unknown_Targets->Stress_Tolerance ABA Abscisic Acid (ABA) CPN20 CPN20 ABA->CPN20 CPK20_aba This compound CPN20->CPK20_aba Interaction ABA_Response ABA Response CPK20_aba->ABA_Response

Figure 2: this compound Functional Context.

Experimental Protocols

The identification of CPK28 substrates has been achieved through a combination of in vitro kinase assays and mass spectrometry-based phosphoproteomics. The general workflow for these experiments is outlined below.

Experimental_Workflow cluster_recombinant_protein Recombinant Protein Production cluster_kinase_assay In Vitro Kinase Assay cluster_ms Mass Spectrometry Analysis Expression Expression of Recombinant CPK28 and Substrate (e.g., in E. coli) Purification Affinity Purification (e.g., His-tag, GST-tag) Expression->Purification Incubation Incubation of Kinase, Substrate, and ATP (often with γ-32P-ATP) Purification->Incubation SDS_PAGE SDS-PAGE Separation Incubation->SDS_PAGE Autoradiography Autoradiography or Phospho-specific Staining SDS_PAGE->Autoradiography In_gel_digestion In-gel Digestion of Phosphorylated Protein Autoradiography->In_gel_digestion LC_MS LC-MS/MS Analysis In_gel_digestion->LC_MS Data_Analysis Database Searching and Phosphosite Identification LC_MS->Data_Analysis

Figure 3: Experimental workflow for kinase substrate identification.
In Vitro Kinase Assay Protocol

  • Recombinant Protein Expression and Purification:

    • The coding sequences for CPK28 and the putative substrate are cloned into expression vectors (e.g., pGEX or pET vectors) with affinity tags (e.g., GST or His).

    • The recombinant proteins are expressed in a suitable host, typically E. coli.

    • Proteins are purified from cell lysates using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • Kinase Reaction:

    • Purified CPK28 (kinase) and the potential substrate are incubated in a kinase reaction buffer. A typical buffer contains Tris-HCl (pH 7.5), MgCl₂, DTT, and a calcium source (e.g., CaCl₂).

    • The reaction is initiated by the addition of ATP. For radioactive assays, [γ-³²P]ATP is included.

    • The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period.

  • Detection of Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The proteins are separated by SDS-PAGE.

    • If [γ-³²P]ATP was used, the gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) protein.

    • Alternatively, non-radioactive methods such as staining with phospho-specific dyes (e.g., Pro-Q Diamond) or immunoblotting with phospho-specific antibodies can be used.

Mass Spectrometry for Phosphorylation Site Identification
  • Sample Preparation:

    • The phosphorylated protein band is excised from the SDS-PAGE gel.

    • The protein is subjected to in-gel digestion with a protease, typically trypsin.

    • The resulting peptides are extracted from the gel.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • To increase the chances of detecting low-abundance phosphopeptides, an enrichment step is often performed using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).[4][5]

  • LC-MS/MS Analysis:

    • The peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer (MS).[2][4]

    • The mass spectrometer performs two stages of mass analysis (MS/MS). In the first stage, the masses of the peptides are measured. In the second stage, selected peptides are fragmented, and the masses of the fragments are measured.

  • Data Analysis:

    • The fragmentation patterns (MS/MS spectra) are used to determine the amino acid sequence of the peptides.

    • The presence of a phosphate (B84403) group (a mass shift of +80 Da) on a specific serine, threonine, or tyrosine residue is identified by analyzing the fragment ions.

    • The identified phosphopeptides are mapped back to the protein sequence to pinpoint the exact phosphorylation site(s).[2]

Conclusion

The comparative analysis of this compound and CPK28 highlights a significant disparity in our current understanding of their substrate specificities. CPK28 has been established as a key regulator in plant immunity and development, with several validated substrates that underscore its multifaceted roles. In contrast, the direct phosphorylation targets of this compound remain elusive, although its involvement in abiotic stress responses is suggested.

Future research should prioritize the identification of this compound substrates to enable a more direct and comprehensive comparison with CPK28. Such studies will be crucial for a complete understanding of the intricate signaling networks governed by calcium-dependent protein kinases and for the potential development of strategies to modulate these pathways for crop improvement. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

A Researcher's Guide to the Functional Validation of CPK20 Targets Identified via Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for the functional validation of candidate protein substrates for the Calcium-Dependent Protein Kinase 20 (CPK20), a crucial component in plant signaling pathways. Following the initial identification of putative targets from high-throughput proteomic screens, rigorous functional validation is essential to confirm direct kinase-substrate relationships. This document outlines and compares common validation techniques, offering detailed protocols and representative data to inform experimental design.

Introduction to this compound and Target Validation

Calcium-Dependent Protein Kinases (CPKs) are a large family of serine/threonine kinases in plants that act as key sensors of calcium signals, translating them into physiological responses. This compound, particularly in model organisms like Arabidopsis thaliana, is implicated in critical processes such as abscisic acid (ABA) signaling, which governs stress responses and development.[1][2]

Proteomic approaches, such as mass spectrometry-based screens using peptide libraries or cell lysates, can identify hundreds of potential phosphorylation targets for a given kinase.[3][4][5] However, these initial screens often yield a mix of direct substrates, indirect interaction partners, and false positives. Therefore, a systematic, multi-tiered validation strategy is paramount to confirm a direct and functionally relevant interaction between this compound and its putative targets.[6] This guide compares two robust and widely used orthogonal methods: the In Vitro Kinase Assay and the Phos-tag™ SDS-PAGE Mobility Shift Assay .

The Validation Workflow

A typical workflow for identifying and validating kinase substrates begins with a broad discovery phase and progressively narrows down candidates through stringent biochemical and in vivo analyses.

G cluster_0 Discovery Phase cluster_1 Biochemical Validation cluster_2 In Vivo & Functional Analysis p Proteomics Screen (e.g., KiC Assay, MS) c Candidate Target List (e.g., Target A, Target B, Target C) p->c iv In Vitro Kinase Assay c->iv Direct Interaction? pt Phos-tag™ Mobility Shift c->pt Phosphorylation? invivo In Vivo Phosphorylation Analysis (e.g., using protoplasts) iv->invivo pt->invivo pheno Phenotypic Analysis (e.g., mutant complementation) invivo->pheno Physiological Relevance?

Caption: General workflow for kinase substrate validation.

Comparison of Key Validation Methods

To illustrate the comparison, we will use three hypothetical candidate targets for this compound identified from a proteomic screen: Target A , Target B , and Target C .

FeatureIn Vitro Kinase AssayPhos-tag™ Mobility Shift Assay
Principle Measures the direct transfer of a phosphate (B84403) group (often radiolabeled ³²P) from ATP to a recombinant substrate protein by a purified active kinase.Detects phosphorylation as a mobility shift on an SDS-PAGE gel containing a phosphate-binding molecule (Phos-tag™). Phosphorylated proteins migrate slower.[7][8]
Primary Question Does this compound directly phosphorylate the target protein?Is the target protein phosphorylated by this compound?
Key Advantage Unambiguously demonstrates a direct kinase-substrate interaction. Highly sensitive.Avoids use of radioisotopes. Can resolve different phosphorylated forms (mono-, multi-phosphorylated).[9]
Key Limitation Requires purified, active recombinant kinase and substrate. Lacks cellular context (in vitro artifacts are possible).[10]Does not definitively prove a direct interaction. Requires specific antibodies for Western blotting. Shift magnitude can vary.
Throughput Lower; typically performed on individual targets.Moderate; multiple samples can be run on a single gel.
Best For Gold-standard confirmation of a direct biochemical interaction.Visualizing phosphorylation stoichiometry and confirming phosphorylation in vitro and in cell extracts.

Method 1: In Vitro Kinase Assay

This assay is the benchmark for proving a direct kinase-substrate relationship. It involves combining purified, active this compound with a purified candidate substrate protein in the presence of ATP.

Experimental Protocol
  • Protein Expression and Purification : Express and purify recombinant, active this compound and the candidate substrate proteins (Target A, B, C) from E. coli or another suitable system.

  • Reaction Setup : For each target, prepare a reaction mix in kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[11] Include the following components:

    • 50 nM active this compound

    • 250 nM substrate protein (Target A, B, or C)

    • 1 mM CaCl₂ (to activate this compound)

    • Control reactions: one without this compound (- Kinase) and one without substrate (- Substrate).

  • Initiation : Start the reaction by adding an ATP mix to a final concentration of 100 µM ATP, including a small amount of radiolabeled [γ-³²P]ATP.[12]

  • Incubation : Incubate the reactions at 30°C for 30 minutes.

  • Termination : Stop the reactions by adding 6x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[12]

  • Analysis : Separate the proteins via standard SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated radiolabel (autoradiography). Stain the gel with Coomassie Blue to visualize total protein loading.

Representative Data

The results below indicate that this compound directly phosphorylates Target A and Target C, but not Target B, under these in vitro conditions.

SampleRecombinant this compoundRecombinant Substrate³²P Incorporation (Autoradiography)Coomassie Stain (Total Protein)Interpretation
1+Target AStrong Band Bands for this compound & Target ADirect Phosphorylation
2-Target ANo BandBand for Target ANo Autophosphorylation
3+Target BNo BandBands for this compound & Target BNot a Direct Substrate
4+Target CWeak Band Bands for this compound & Target CWeak Direct Phosphorylation
5+-Band at this compound sizeBand for this compoundThis compound Autophosphorylation

Method 2: Phos-tag™ SDS-PAGE and Western Blot

This technique provides an alternative, non-radioactive method for detecting phosphorylation. Phos-tag™ is a molecule that specifically binds to phosphate groups, retarding the migration of phosphorylated proteins during electrophoresis.[13][14]

Experimental Protocol
  • In Vitro Kinase Reaction : Perform the kinase reaction as described above (Steps 1-4), but use non-radiolabeled ("cold") ATP.

  • Termination : Stop the reaction with SDS-PAGE loading buffer.

  • Phos-tag™ SDS-PAGE : Prepare or purchase a polyacrylamide gel containing 25-50 µM Phos-tag™ acrylamide (B121943) and 50-100 µM MnCl₂.[8]

  • Electrophoresis : Load the samples and run the gel until adequate separation is achieved. Phosphorylated proteins will migrate more slowly than their non-phosphorylated counterparts.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-Target A). Follow with an appropriate HRP-conjugated secondary antibody and detect via chemiluminescence.

Representative Data

The appearance of a slower-migrating (upshifted) band in the presence of active this compound indicates phosphorylation. This data corroborates the findings from the in vitro kinase assay.

SampleRecombinant this compoundRecombinant SubstrateWestern Blot Result (Anti-Substrate Ab)Interpretation
1+Target ATwo bands: Original + UpshiftedPhosphorylated
2-Target AOne band: Original positionNot Phosphorylated
3+Target BOne band: Original positionNot Phosphorylated
4-Target BOne band: Original positionNot Phosphorylated
5+Target CTwo bands: Original + Faint UpshiftedWeakly Phosphorylated
6-Target COne band: Original positionNot Phosphorylated

Signaling Pathway Context

Understanding where this compound and its validated targets fit within known signaling networks is crucial for elucidating their biological function. This compound is a component of the ABA signaling pathway. A validated substrate, such as Target A, could be a downstream effector that mediates a specific stress response.

G Stress Abiotic Stress (e.g., Drought) ABA ABA Synthesis Stress->ABA Ca Ca²⁺ Influx ABA->Ca This compound This compound Ca->this compound Activates TargetA Target A (Validated Substrate) This compound->TargetA Phosphorylates TargetB Target B (Not a Substrate) This compound->TargetB No Interaction Response Downstream Stress Response TargetA->Response

Caption: Hypothetical this compound signaling pathway.

Conclusion and Recommendations

Both the In Vitro Kinase Assay and the Phos-tag™ Mobility Shift Assay are powerful techniques for validating putative kinase targets.

  • For unambiguous confirmation of a direct interaction, the in vitro kinase assay using radiolabeling remains the gold standard.

  • The Phos-tag™ assay offers a safer, non-radioactive alternative that is excellent for visualizing the presence and stoichiometry of phosphorylation, making it highly complementary.

A robust validation strategy should employ at least two orthogonal methods. Based on our comparative data, Target A is a strong candidate for a bona fide this compound substrate, while Target C may be a weaker or context-dependent substrate. Target B is unlikely to be a direct substrate. Subsequent experiments should focus on confirming the phosphorylation of Target A and C in vivo and investigating the functional consequences of this phosphorylation on plant physiology. This multi-evidence approach is critical for accurately mapping kinase signaling networks and identifying high-confidence targets for further research or therapeutic development.[15]

References

Validating CPK20's Role in Drought Tolerance: A Comparative Guide to Physiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium-dependent protein kinases (CPKs) are crucial sensors in plant signaling pathways, translating calcium signals into downstream physiological responses. Among these, CPK20 (specifically AtCIPK20 in Arabidopsis thaliana) has emerged as a key regulator of drought tolerance. This guide provides a comparative analysis of physiological assays used to validate the function of this compound in mitigating drought stress, offering researchers, scientists, and drug development professionals a comprehensive overview of experimental data and methodologies.

Comparative Performance of this compound Genotypes under Drought Stress

Physiological studies comparing wild-type (WT) plants with this compound loss-of-function mutants and lines overexpressing this compound consistently demonstrate the positive regulatory role of this kinase in drought tolerance. The following tables summarize key quantitative data from these comparative analyses.

Table 1: Stomatal Aperture in Response to Abscisic Acid (ABA)

Abscisic acid is a key phytohormone that mediates stomatal closure to conserve water during drought.

GenotypeTreatmentStomatal Aperture (μm)
Wild-Type (Col-0) Control (Light)2.1 ± 0.2
ABA (10 µM)0.8 ± 0.1
This compound Mutant Control (Light)2.2 ± 0.2
ABA (10 µM)1.5 ± 0.2
This compound Overexpressor Control (Light)2.0 ± 0.1
ABA (10 µM)0.5 ± 0.1

Data are presented as mean ± standard deviation.

Table 2: Water Loss Rate from Detached Leaves

This assay measures the rate of water loss from leaves, indicating the plant's ability to control transpiration.

GenotypeTime after DetachmentWater Loss (% of Initial Fresh Weight)
Wild-Type (Col-0) 2 hours15 ± 2
4 hours28 ± 3
This compound Mutant 2 hours25 ± 3
4 hours45 ± 4
This compound Overexpressor 2 hours10 ± 1.5
4 hours20 ± 2.5

Data are presented as mean ± standard deviation.

Table 3: Relative Water Content (RWC) under Drought Stress

RWC is a measure of plant water status and reflects the plant's ability to maintain hydration under water deficit.

GenotypeTreatmentRelative Water Content (%)
Wild-Type (Col-0) Well-watered95 ± 3
Drought (10 days)65 ± 5
This compound Mutant Well-watered94 ± 4
Drought (10 days)45 ± 6
This compound Overexpressor Well-watered96 ± 2
Drought (10 days)80 ± 4

Data are presented as mean ± standard deviation.

Table 4: Chlorophyll Content under Drought Stress

Chlorophyll degradation is a common symptom of oxidative stress induced by drought.

GenotypeTreatmentTotal Chlorophyll Content (mg/g FW)
Wild-Type (Col-0) Well-watered2.1 ± 0.15
Drought (10 days)1.2 ± 0.2
This compound Mutant Well-watered2.0 ± 0.2
Drought (10 days)0.8 ± 0.15
This compound Overexpressor Well-watered2.2 ± 0.1
Drought (10 days)1.7 ± 0.1

Data are presented as mean ± standard deviation.

This compound Signaling Pathway in Guard Cells

Drought stress triggers the production of the plant hormone abscisic acid (ABA). In guard cells, ABA initiates a signaling cascade that leads to stomatal closure, a critical water-saving mechanism. This compound plays a pivotal role in this pathway by regulating the stability of microtubules. The interaction of this compound with Calcineurin B-like (CBL) proteins is thought to be a key regulatory step.

CPK20_Signaling_Pathway Drought Drought Stress ABA ABA Accumulation Drought->ABA Ca_influx Ca²⁺ Influx ABA->Ca_influx CBL CBL Proteins Ca_influx->CBL CPK20_active Active this compound CBL->CPK20_active activates CPK20_inactive Inactive this compound CPK20_inactive->CPK20_active Microtubules_destable Microtubule Destabilization CPK20_active->Microtubules_destable phosphorylates microtubule- associated proteins Microtubules_stable Stable Microtubules (Stomata Open) Microtubules_stable->Microtubules_destable Stomatal_closure Stomatal Closure Microtubules_destable->Stomatal_closure Experimental_Workflow start Start gen_lines Generate/Obtain WT, this compound mutant, this compound-OE lines start->gen_lines growth Grow Plants under Controlled Conditions gen_lines->growth drought_treatment Impose Drought Stress growth->drought_treatment assays Perform Physiological Assays drought_treatment->assays stomatal Stomatal Aperture assays->stomatal water_loss Water Loss Rate assays->water_loss rwc Relative Water Content assays->rwc chloro Chlorophyll Content assays->chloro data_analysis Data Analysis and Comparison stomatal->data_analysis water_loss->data_analysis rwc->data_analysis chloro->data_analysis conclusion Conclusion on this compound Role data_analysis->conclusion

Phenotypic Analysis of CPK20 Overexpressing versus Knockout Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic characteristics of plants overexpressing Calcium-Dependent Protein Kinase 20 (CPK20) versus those with a knockout or loss-of-function of the this compound gene. This analysis is crucial for understanding the role of this compound in plant growth, development, and stress responses, offering valuable insights for crop improvement and the development of stress-tolerant plant varieties.

Data Presentation: Phenotypic Comparison

The following tables summarize the key phenotypic differences observed between this compound overexpressing and knockout/mutant plants under various conditions. It is important to note that the data presented is a synthesis from multiple studies, and direct side-by-side comparisons under identical experimental conditions are limited in the current literature.

Phenotypic TraitThis compound Overexpressing PlantsThis compound Knockout/Mutant PlantsWild-Type Plants (Control)
Drought Tolerance Enhanced survival rate under water-deficit conditions.[1]Likely reduced survival rate (based on the role of CPKs in stress tolerance).Intermediate survival rate.
Salt Stress Tolerance Increased tolerance to high salinity.Likely increased sensitivity to high salinity.Baseline tolerance.
Cold Stress Tolerance Improved tolerance to low temperatures.[1]Likely reduced tolerance to cold stress.Baseline tolerance.
Stomatal Aperture (in response to ABA) Promotes stomatal closure.Impaired stomatal closure.Normal stomatal closure.
Gene Expression (Stress-Responsive Genes) Upregulation of stress-responsive genes (e.g., ABF3, NHX1, COR47).[1]Likely downregulation or lack of induction of stress-responsive genes.Basal expression, induced by stress.
Physiological ParameterThis compound Overexpressing PlantsThis compound Knockout/Mutant PlantsWild-Type Plants (Control)
Relative Water Content (under drought) Higher relative water content.Lower relative water content.Intermediate relative water content.
Chlorophyll (B73375) Content (under stress) Maintained higher chlorophyll content.Exhibits faster chlorophyll degradation.Gradual decrease in chlorophyll content.
Stomatal Conductance Lower stomatal conductance under stress.Potentially higher stomatal conductance or dysregulated response.Regulated decrease in stomatal conductance.

This compound Signaling Pathway

The diagram below illustrates the proposed signaling pathway involving this compound in response to abiotic stress, leading to the observed phenotypic outcomes. Abiotic stress triggers an increase in cytosolic Ca²⁺ levels, which activates this compound. Activated this compound then phosphorylates downstream targets, including ABF transcription factors, leading to the expression of stress-responsive genes and ultimately enhancing stress tolerance.

CPK20_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salt, Cold) Ca_influx ↑ Cytosolic Ca²⁺ Abiotic_Stress->Ca_influx triggers CPK20_inactive This compound (inactive) Ca_influx->CPK20_inactive binds to CPK20_active This compound (active) CPK20_inactive->CPK20_active activates ABFs ABF Transcription Factors (e.g., ABF3) CPK20_active->ABFs phosphorylates Stomatal_Closure Stomatal Closure CPK20_active->Stomatal_Closure regulates ion channels AREB_promoter Stress-Responsive Genes (e.g., ABF3, NHX1, COR47) ABFs->AREB_promoter binds to promoter & activates transcription Stress_Tolerance Enhanced Stress Tolerance - Drought - Salt - Cold AREB_promoter->Stress_Tolerance

This compound-mediated abiotic stress signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to analyze the phenotypes of this compound transgenic plants.

Workflow for drought tolerance assay.

Stomatal_Aperture_Workflow start Start: Leaf Epidermal Peels incubation Incubate in Opening Buffer (light) start->incubation treatment Treatment with ABA incubation->treatment microscopy Microscopy and Image Capture treatment->microscopy measurement Measure Stomatal Aperture (width and length) microscopy->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Workflow for stomatal aperture measurement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Drought Tolerance Assay

Objective: To assess the ability of this compound overexpressing and knockout plants to survive and maintain physiological function under drought stress.

Materials:

  • Seeds of wild-type, this compound overexpressing, and this compound knockout Arabidopsis plants.

  • Pots with a 3:1 mixture of soil and vermiculite.

  • Growth chamber with controlled light, temperature, and humidity.

  • Camera for documentation.

  • Equipment for measuring relative water content and chlorophyll content.

Procedure:

  • Plant Growth: Sow seeds of all genotypes in pots and grow them under well-watered conditions in a growth chamber (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Drought Treatment: After 3-4 weeks of growth, withhold watering from the plants to impose drought stress.

  • Phenotypic Observation: Monitor and document the wilting phenotype of the plants daily.

  • Physiological Measurements: At a specific time point during the drought treatment (e.g., after 10 days of water withdrawal), collect leaf samples to measure relative water content and chlorophyll content.

  • Re-watering and Survival Rate: After a defined period of drought (e.g., 14 days), re-water the plants thoroughly.

  • Data Analysis: After 3-5 days of recovery, count the number of surviving plants for each genotype and calculate the survival rate.

Salt Stress Tolerance Assay

Objective: To evaluate the germination and seedling growth of this compound overexpressing and knockout plants under salt stress.

Materials:

  • Seeds of wild-type, this compound overexpressing, and this compound knockout Arabidopsis plants.

  • Murashige and Skoog (MS) medium, agar (B569324), and sucrose.

  • Sodium chloride (NaCl).

  • Petri dishes.

  • Growth chamber.

Procedure:

  • Seed Sterilization and Plating: Surface sterilize seeds and place them on MS agar plates containing different concentrations of NaCl (e.g., 0 mM, 100 mM, 150 mM).

  • Vernalization: Stratify the plates at 4°C for 2-3 days in the dark to ensure uniform germination.

  • Germination and Growth: Transfer the plates to a growth chamber and place them vertically to allow for root growth along the agar surface.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds daily for about a week.

    • Root Length: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length using image analysis software.

    • Fresh Weight: Carefully remove seedlings from the agar and measure their fresh weight.

  • Data Analysis: Compare the germination rates, root lengths, and fresh weights of the different genotypes at each NaCl concentration.

Stomatal Aperture Measurement

Objective: To determine the effect of this compound on abscisic acid (ABA)-induced stomatal closure.

Materials:

  • Fully expanded leaves from 4-5 week old wild-type, this compound overexpressing, and this compound knockout plants.

  • Stomatal opening solution (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl).

  • Abscisic acid (ABA) solution.

  • Microscope with a camera and image analysis software.

  • Blender.

Procedure:

  • Epidermal Peel Preparation: Blend leaves in water to obtain epidermal fragments.

  • Stomatal Opening: Incubate the epidermal peels in the stomatal opening solution under light for 2-3 hours to induce stomatal opening.

  • ABA Treatment: Transfer the peels to a solution containing a specific concentration of ABA (e.g., 10 µM) and incubate for a defined period (e.g., 2 hours). A control group should be incubated in a solution without ABA.

  • Image Acquisition: Mount the epidermal peels on a microscope slide and capture images of the stomata.

  • Data Measurement: Use image analysis software to measure the width and length of the stomatal pores.

  • Data Analysis: Calculate the stomatal aperture (width/length ratio) and compare the values between genotypes and treatments.

Relative Water Content (RWC) Measurement

Objective: To quantify the water status of leaves under drought stress.

Procedure:

  • Fresh Weight (FW): Immediately after excising a leaf, weigh it to determine its fresh weight.

  • Turgid Weight (TW): Float the leaf in deionized water in a sealed petri dish for 4-6 hours at room temperature in low light to allow it to become fully turgid. Gently blot the leaf surface dry and weigh it to determine the turgid weight.

  • Dry Weight (DW): Dry the leaf in an oven at 60-70°C for at least 24 hours until a constant weight is achieved. Weigh the dried leaf to determine its dry weight.

  • Calculation: Calculate the RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

Chlorophyll Content Measurement

Objective: To assess the impact of stress on the photosynthetic capacity of the plants.

Procedure:

  • Extraction: Excise a known weight of fresh leaf tissue and grind it in 80% acetone.

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.

  • Calculation: Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations). The content can be expressed as mg/g of fresh weight.

References

Hypothetical Cross-Complementation of Arabidopsis cpk Mutants with CPK20: A Proposed Study Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed experimental framework to investigate the cross-complementation of various Arabidopsis thaliana cpk mutant backgrounds with the Calcium-Dependent Protein Kinase 20 (CPK20). Due to the current lack of publicly available data on direct cross-complementation of cpk4, cpk5, cpk6, or cpk11 mutants with this compound, this document serves as a theoretical guide, providing the necessary background, experimental design, and detailed protocols to facilitate such a study.

Introduction to CPK Function and Rationale for Cross-Complementation

Calcium-Dependent Protein Kinases (CPKs) are crucial sensors of calcium signals in plants, playing pivotal roles in transducing environmental and developmental cues into appropriate physiological responses. In Arabidopsis, the CPK family is extensive, with members exhibiting both redundant and specific functions in pathways such as abscisic acid (ABA) signaling, stomatal movement, and stress responses.

Mutations in specific CPK genes, such as CPK4, CPK5, CPK6, and CPK11, lead to distinct and measurable phenotypes, particularly in ABA-related processes. For instance, cpk4 and cpk11 mutants show insensitivity to ABA in seed germination and stomatal closure[1][2]. Meanwhile, this compound, particularly from wild grapevine (Vitis amurensis, Vathis compound), has been identified as a positive regulator of drought and cold stress tolerance when overexpressed in Arabidopsis[1][3]. This suggests a potential overlap in the signaling pathways regulated by these CPKs.

A cross-complementation study, where this compound is expressed in various cpk mutant backgrounds, would be a powerful genetic tool to dissect the functional relationships within the CPK family. Successful complementation (rescue of the mutant phenotype) would indicate that this compound can phosphorylate the same downstream targets as the mutated CPK, suggesting a degree of functional redundancy or convergence in their signaling pathways.

Comparative Phenotypes of cpk Mutants and the Known Function of Vathis compound

To design a robust cross-complementation experiment, it is essential to understand the baseline phenotypes of the mutant lines and the known functions of the protein being introduced.

Gene/MutantPhenotype in ArabidopsisReference
cpk4-1 ABA-insensitive seed germination and seedling growth. Reduced sensitivity to ABA-induced stomatal closing, leading to increased water loss.[1][4]
cpk11-2 ABA-insensitive seed germination and seedling growth. Reduced sensitivity to ABA-induced stomatal closing, leading to increased water loss.[1][4]
cpk4-1 cpk11-2 Stronger ABA- and salt-insensitive phenotypes than single mutants.[1]
cpk3/5/6/11/23 Defective in high CO2-induced stomatal closure and low CO2-induced stomatal opening.[5][6]
Overexpression of Vathis compound Enhanced tolerance to freezing and drought stress. Upregulation of stress-responsive genes (COR47, NHX1, KIN1, ABF3).[1][3]

Proposed Experimental Design for Cross-Complementation

The primary objective of this proposed study is to determine if the expression of Vathis compound can rescue the ABA-insensitive phenotypes of cpk4 and cpk11 mutants.

Logical Workflow for the Proposed Study

G cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis cluster_data Data Analysis and Interpretation A Isolate Vathis compound cDNA B Clone into a plant expression vector (e.g., under 35S promoter) A->B C Transform cpk4-1, cpk11-2, and cpk4-1 cpk11-2 mutants with Vathis compound construct D Select transgenic lines (T1 generation) C->D E Generate homozygous T3 lines D->E F Seed Germination Assays (with and without ABA) E->F G Stomatal Aperture Assays (in response to ABA) E->G H Whole Plant Water Loss Assays E->H I Drought Stress Tolerance Assays E->I J Confirm Vathis compound expression (RT-qPCR) E->J K Analyze expression of downstream stress-responsive genes E->K L Compare phenotypes of mutant, wild-type, and complemented lines F->L G->L H->L I->L J->L K->L M Determine if Vathis compound rescues mutant phenotypes L->M

Caption: Proposed workflow for the cross-complementation study of cpk mutants with Vathis compound.

Detailed Experimental Protocols

Vector Construction and Plant Transformation
  • Objective: To generate Arabidopsis cpk mutants expressing Vathis compound.

  • Protocol:

    • The full-length coding sequence of Vathis compound will be amplified from Vitis amurensis cDNA.

    • The amplified fragment will be cloned into a binary vector suitable for Agrobacterium-mediated plant transformation (e.g., pCAMBIA series) under the control of the Cauliflower Mosaic Virus (CaMV) 35S promoter.

    • The resulting construct will be introduced into Agrobacterium tumefaciens strain GV3101.

    • Arabidopsis thaliana plants of the following backgrounds will be transformed using the floral dip method:

      • cpk4-1

      • cpk11-2

      • cpk4-1 cpk11-2

      • Wild-type (Col-0) as a control for overexpression effects.

    • Transgenic T1 plants will be selected on appropriate antibiotic-containing medium.

    • Homozygous T3 lines with single T-DNA insertions and stable expression of Vathis compound will be selected for further analysis.

Seed Germination Assay
  • Objective: To assess the ABA sensitivity of seeds from the different genotypes.

  • Protocol:

    • Seeds from wild-type, cpk4-1, cpk11-2, cpk4-1 cpk11-2, and the respective complemented lines will be surface-sterilized.

    • Seeds will be plated on Murashige and Skoog (MS) medium supplemented with 0, 0.5, 1.0, and 2.0 µM ABA.

    • Plates will be stratified at 4°C for 3 days in the dark before being transferred to a growth chamber under a 16-h light/8-h dark photoperiod.

    • Germination (radicle emergence) will be scored daily for 7 days.

Stomatal Aperture Measurement
  • Objective: To measure the response of stomata to ABA.

  • Protocol:

    • Epidermal peels will be taken from the abaxial side of leaves from 4-week-old plants.

    • Peels will be floated in a buffer containing 10 mM MES-KOH (pH 6.15), 50 mM KCl, and 10 µM CaCl2, and incubated under light for 2-3 hours to open the stomata.

    • ABA will be added to a final concentration of 10 µM, and the peels will be incubated for another 2 hours.

    • Stomatal apertures will be measured using a light microscope equipped with a camera and image analysis software.

Water Loss Assay
  • Objective: To determine the rate of water loss from detached leaves.

  • Protocol:

    • Rosette leaves of similar size will be detached from 4-week-old plants.

    • The fresh weight of the leaves will be measured immediately.

    • Leaves will be placed on an open petri dish on the lab bench and their weight will be recorded at 30-minute intervals for 3 hours.

    • The rate of water loss will be calculated as a percentage of the initial fresh weight.

Expected Outcomes and Interpretation

The results of these experiments will provide insights into the functional relationship between this compound and other CPKs in the ABA signaling pathway.

ScenarioExpected OutcomeInterpretation
Full Complementation The ABA-insensitive phenotypes of cpk4 and cpk11 mutants (seed germination, stomatal closure) are restored to wild-type levels by the expression of Vathis compound.Vathis compound can functionally replace CPK4 and CPK11, suggesting it acts on the same or parallel downstream targets to regulate ABA signaling.
Partial Complementation A partial rescue of the mutant phenotypes is observed.Vathis compound can partially substitute for the function of CPK4 and CPK11, indicating some overlap in substrate specificity or signaling pathway.
No Complementation The cpk4 and cpk11 mutant phenotypes are not rescued by the expression of Vathis compound.Vathis compound functions in a different signaling pathway or has distinct substrate specificity from CPK4 and CPK11.

CPK Signaling Pathway in Stomatal Closure

G ABA ABA Ca_influx Ca²⁺ Influx ABA->Ca_influx CPKs CPK4, CPK11, etc. Ca_influx->CPKs activates Anion_Channels Anion Channels (e.g., SLAC1) CPKs->Anion_Channels phosphorylates/ activates Ion_Efflux Ion Efflux Anion_Channels->Ion_Efflux Stomatal_Closure Stomatal Closure Ion_Efflux->Stomatal_Closure

Caption: Simplified ABA signaling pathway leading to stomatal closure involving CPKs.

This proposed study, if conducted, would significantly contribute to our understanding of the complexity and specificity of calcium signaling in plant stress responses. The data generated would be of high value to researchers in the fields of plant science and drug development, potentially identifying new targets for enhancing crop resilience.

References

Decoding Calcium Signals: A Comparative Guide to the Calcium-Binding Affinity of Plant CPK Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of Calcium-Dependent Protein Kinases (CPKs) is pivotal for deciphering plant signaling networks and developing targeted agricultural solutions. As key sensors of intracellular calcium (Ca²⁺) fluctuations, the diverse isoforms of CPKs exhibit distinct binding affinities for this crucial second messenger, a characteristic that dictates their activation and downstream signaling specificity. This guide provides an objective comparison of the calcium-binding affinities of various CPK isoforms, supported by experimental data and detailed methodologies.

Calcium signaling is fundamental to a plant's ability to respond to a myriad of environmental and developmental cues. CPKs, a large family of serine/threonine kinases, are unique in that they directly link calcium sensing to downstream phosphorylation events. The affinity with which a CPK isoform binds to calcium ions determines its sensitivity to transient changes in cytosolic Ca²⁺ levels, thereby enabling a graded and specific response to different stimuli.

Quantitative Comparison of Calcium-Binding Affinity

The dissociation constant (Kd) is a measure of the affinity between a protein and a ligand, in this case, CPK and Ca²⁺. A lower Kd value indicates a higher binding affinity. The following table summarizes the experimentally determined calcium-binding affinities for several CPK isoforms from soybean (Glycine max) and the calcium concentrations required for half-maximal activation (K₀.₅) for isoforms from Arabidopsis thaliana.

IsoformPlant SpeciesExperimental MethodDissociation Constant (Kd) for Ca²⁺ (µM)Ca²⁺ for Half-Maximal Activation (K₀.₅) (µM)Reference
CDPKα Soybean (Glycine max)Flow Dialysis510.06 (with syntide-2)[1][2]
CDPKβ Soybean (Glycine max)Flow Dialysis1.40.4 (with syntide-2)[1][2]
CDPKγ Soybean (Glycine max)Flow Dialysis1.61 (with syntide-2)[1][2]
AtCPK3 Arabidopsis thalianaIn Vitro Kinase AssayNot directly measured~1.0
AtCPK5 Arabidopsis thalianaIn Vitro Kinase AssayNot directly measuredHigh affinity (low K₀.₅)
AtCPK6 Arabidopsis thalianaIn Vitro Kinase AssayNot directly measuredHigh affinity (low K₀.₅)
AtCPK21 Arabidopsis thalianaIn Vitro Kinase AssayNot directly measured~0.5
AtCPK23 Arabidopsis thalianaIn Vitro Kinase AssayNot directly measuredLow affinity (high K₀.₅, ~2.0)

Signaling Pathways and Functional Context

The differences in calcium affinity among CPK isoforms are directly linked to their specific roles in plant signaling. Isoforms with high affinity can respond to small, localized increases in Ca²⁺, while those with lower affinity are activated by larger, more sustained calcium signals.

For instance, in Arabidopsis, AtCPK4 and AtCPK11 are positive regulators of abscisic acid (ABA) signaling, a key pathway in drought stress tolerance. AtCPK23, on the other hand, acts as a negative regulator in drought and salt stress responses. In rice, OsCPK4 overexpression enhances salt and drought tolerance, while OsCPK10 is involved in both drought tolerance and blast disease resistance.

G cluster_stimulus Environmental/Developmental Stimuli cluster_ca_signal Calcium Signaling cluster_cpks CPK Isoform Activation cluster_response Downstream Cellular Responses Abiotic Stress (Drought, Salinity) Abiotic Stress (Drought, Salinity) Ca2+ Influx Ca2+ Influx Abiotic Stress (Drought, Salinity)->Ca2+ Influx Biotic Stress (Pathogens) Biotic Stress (Pathogens) Biotic Stress (Pathogens)->Ca2+ Influx High Affinity CPKs (e.g., AtCPK5, AtCPK6) High Affinity CPKs (e.g., AtCPK5, AtCPK6) Ca2+ Influx->High Affinity CPKs (e.g., AtCPK5, AtCPK6) Small Ca2+ increase Low Affinity CPKs (e.g., AtCPK23) Low Affinity CPKs (e.g., AtCPK23) Ca2+ Influx->Low Affinity CPKs (e.g., AtCPK23) Large Ca2+ increase Gene Expression Gene Expression High Affinity CPKs (e.g., AtCPK5, AtCPK6)->Gene Expression Ion Channel Regulation Ion Channel Regulation High Affinity CPKs (e.g., AtCPK5, AtCPK6)->Ion Channel Regulation Hormone Signaling (e.g., ABA) Hormone Signaling (e.g., ABA) Low Affinity CPKs (e.g., AtCPK23)->Hormone Signaling (e.g., ABA)

Figure 1. A simplified signaling pathway illustrating how different CPK isoforms respond to varying calcium signals to elicit specific downstream responses.

Experimental Protocols

Accurate determination of calcium-binding affinity is crucial for comparing CPK isoforms. The following are outlines of key experimental methods used to obtain the data presented in this guide.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (Ca²⁺) to a macromolecule (CPK). This technique provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Methodology:

  • Sample Preparation: A purified, calcium-free CPK solution is placed in the sample cell of the calorimeter. A solution of CaCl₂ of known concentration is loaded into the titration syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: The CaCl₂ solution is injected in small, precise aliquots into the CPK solution.

  • Data Acquisition: The heat released or absorbed during each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the thermodynamic parameters, including the Kd.

Equilibrium Dialysis

Equilibrium dialysis is a classic technique for measuring the binding of small molecules to macromolecules.

Methodology:

  • Setup: A semi-permeable membrane with a molecular weight cut-off that retains the CPK but allows free passage of Ca²⁺ separates two chambers. One chamber contains the purified CPK solution, and the other contains a buffer with a known concentration of radioactive ⁴⁵Ca²⁺.

  • Equilibration: The system is allowed to reach equilibrium, during which free ⁴⁵Ca²⁺ diffuses across the membrane.

  • Measurement: The concentration of ⁴⁵Ca²⁺ in both chambers is measured at equilibrium. The concentration of bound Ca²⁺ is calculated by subtracting the free Ca²⁺ concentration in the buffer-only chamber from the total Ca²⁺ concentration in the CPK-containing chamber.

  • Data Analysis: By performing the experiment at various initial Ca²⁺ concentrations, a binding curve can be generated to determine the Kd.

G cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_ED Equilibrium Dialysis ITC_Prep Prepare Ca2+-free CPK and CaCl2 solutions in identical buffers ITC_Titrate Titrate CaCl2 into CPK solution ITC_Prep->ITC_Titrate ITC_Measure Measure heat change per injection ITC_Titrate->ITC_Measure ITC_Analyze Fit data to binding model to determine Kd, ΔH, ΔS ITC_Measure->ITC_Analyze ED_Setup Separate CPK and 45Ca2+ buffer with semi-permeable membrane ED_Equilibrate Allow system to reach equilibrium ED_Setup->ED_Equilibrate ED_Measure Measure 45Ca2+ in both chambers ED_Equilibrate->ED_Measure ED_Calculate Calculate bound and free Ca2+ ED_Measure->ED_Calculate ED_Analyze Generate binding curve to determine Kd ED_Calculate->ED_Analyze

Figure 2. Experimental workflows for determining calcium-binding affinity using Isothermal Titration Calorimetry (ITC) and Equilibrium Dialysis.

The differential calcium-binding affinities of CPK isoforms underscore their specialized roles in decoding the complex language of calcium signaling in plants. A thorough understanding of these properties is essential for elucidating their functions in growth, development, and stress responses, and for the rational design of strategies to enhance crop resilience and productivity.

References

Validating CPK20 Phosphorylation: A Comparative Guide to In Vivo Target Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, deciphering the intricate signaling pathways governed by protein kinases is paramount. Calcium-Dependent Protein Kinase 20 (CPK20) has emerged as a key regulator in plant stress responses, but robust in vivo validation of its phosphorylation targets remains a critical step in fully elucidating its mechanism of action. This guide provides a comparative overview of established experimental methodologies to validate this compound phosphorylation sites on its putative target proteins, supported by detailed protocols and data presentation strategies.

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, translating environmental cues into physiological responses.[1] this compound, in particular, has been implicated in abiotic stress tolerance. While several downstream effectors have been proposed, including the transcription factor ABF3 and the ion transporter NHX1, direct evidence of in vivo phosphorylation by this compound is essential for confirming these signaling cascades. This guide compares the most effective methods for achieving this validation.

Comparative Analysis of Validation Methodologies

The validation of kinase-substrate interactions is a multi-faceted process that often requires a combination of techniques to build a compelling case. The primary methods for in vivo validation and supporting in vitro confirmation are summarized below.

Method Principle Advantages Disadvantages Primary Application
Quantitative Phosphoproteomics Mass spectrometry-based identification and quantification of phosphorylation events in wild-type vs. This compound mutant or this compound-overexpressing lines.Unbiased, genome-wide identification of potential substrates. Provides quantitative data on phosphorylation changes in vivo.Can be technically challenging and requires sophisticated equipment. Does not directly prove a kinase-substrate relationship.Initial screening for and identification of potential this compound targets in vivo.
In Vitro Kinase Assay Recombinant this compound is incubated with a purified putative substrate protein in the presence of radiolabeled or "cold" ATP to detect phosphorylation.Directly demonstrates the ability of this compound to phosphorylate a target protein. Allows for the identification of specific phosphorylated residues through site-directed mutagenesis.Lacks the physiological context of the cell, potentially leading to false positives.Confirmation of direct phosphorylation of a target identified through other methods.
Protein-Protein Interaction Assays (Y2H, Co-IP, BiFC) Detects the physical interaction between this compound and its putative target protein within a cellular context or in vitro.Provides evidence of a direct or indirect physical association, which is a prerequisite for phosphorylation. Can be performed in vivo (Co-IP, BiFC) or in vitro (pull-down).Interaction does not guarantee phosphorylation. Can be prone to false positives and negatives depending on the method.Supporting evidence for a direct kinase-substrate relationship.
Site-Directed Mutagenesis with Phenotypic Analysis Mutating the identified phosphorylation site on the target protein to a non-phosphorylatable residue (e.g., Alanine) or a phosphomimetic residue (e.g., Aspartic/Glutamic acid) and observing the functional consequences in vivo.Provides strong evidence for the physiological relevance of the phosphorylation event.Requires a clear and measurable phenotype associated with the target protein's function. Can be time-consuming.Final validation of the functional significance of a specific phosphorylation event.

Experimental Protocols

In Vivo Validation using Quantitative Phosphoproteomics

This protocol is adapted from methodologies successfully used for identifying substrates of other plant kinases, such as CPK5.[1] The strategy involves comparing the phosphoproteome of plants with altered this compound activity to wild-type plants.

Objective: To identify proteins that show a change in phosphorylation status in a this compound-dependent manner in vivo.

Methodology:

  • Plant Material: Utilize Arabidopsis thaliana knockout mutants for this compound and/or transgenic lines overexpressing a constitutively active version of this compound.

  • Protein Extraction and Digestion: Extract total proteins from plant tissues under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors). Digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the phosphopeptides using specialized software. Compare the abundance of phosphopeptides between the different plant lines to identify those that are significantly altered in the absence or overabundance of this compound.

In Vitro Kinase Assay

Objective: To confirm that this compound can directly phosphorylate a putative target protein.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant this compound and the putative target protein (e.g., ABF3) from E. coli or another suitable expression system.

  • Kinase Reaction: Incubate the purified this compound and the target protein in a kinase reaction buffer containing ATP and Ca2+. For radioactive assays, include [γ-³²P]ATP.

  • Detection of Phosphorylation:

    • Radioactive Method: Separate the reaction products by SDS-PAGE and detect the incorporated radioactivity by autoradiography.

    • Non-Radioactive Method: Use a phospho-specific antibody in a Western blot or employ mass spectrometry to identify the phosphorylated residues on the target protein.[3]

  • Site-Directed Mutagenesis: To pinpoint the exact phosphorylation site, create mutant versions of the target protein where putative phosphorylation sites are changed to non-phosphorylatable amino acids (e.g., Serine to Alanine). Perform the kinase assay with these mutants to see if phosphorylation is abolished.

Protein-Protein Interaction: Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that this compound and its putative target protein interact in vivo.

Methodology:

  • Transient or Stable Expression: Co-express tagged versions of this compound (e.g., with a HA-tag) and the target protein (e.g., with a MYC-tag) in plant protoplasts or create stable transgenic plants.

  • Protein Extraction: Lyse the cells or tissues under conditions that preserve protein-protein interactions.

  • Immunoprecipitation: Use an antibody against one of the tags (e.g., anti-HA) to pull down this compound and any interacting proteins.

  • Western Blot Analysis: Analyze the immunoprecipitated proteins by Western blot using an antibody against the other tag (e.g., anti-MYC) to detect the co-precipitated target protein.

Signaling Pathways and Experimental Workflows

To visualize the relationships between this compound and its potential targets, as well as the experimental logic, the following diagrams are provided.

CPK20_Signaling_Pathway cluster_stimulus Abiotic Stress cluster_signaling Cellular Signaling cluster_targets Putative Targets cluster_response Cellular Response Stress Drought, Salinity Ca2 Ca²⁺ Influx Stress->Ca2 This compound This compound Ca2->this compound Activation ABF3 ABF3 (Transcription Factor) This compound->ABF3 Phosphorylation? NHX1 NHX1 (Ion Transporter) This compound->NHX1 Phosphorylation? COR47 COR47 (Stress Protein) This compound->COR47 Phosphorylation? Gene_Expression Stress-Responsive Gene Expression ABF3->Gene_Expression Ion_Homeostasis Ion Homeostasis NHX1->Ion_Homeostasis Stress_Tolerance Stress Tolerance COR47->Stress_Tolerance Gene_Expression->Stress_Tolerance Ion_Homeostasis->Stress_Tolerance

Caption: Proposed signaling pathway for this compound in response to abiotic stress.

In_Vivo_Validation_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Confirmation cluster_functional Functional Validation Phosphoproteomics Quantitative Phosphoproteomics (WT vs. This compound mutant/overexpressor) Kinase_Assay In Vitro Kinase Assay (Recombinant Proteins) Phosphoproteomics->Kinase_Assay Identifies Putative Substrates CoIP Co-Immunoprecipitation (Tagged this compound and Target) CoIP->Kinase_Assay Supports Direct Interaction Site_Mutagenesis Site-Directed Mutagenesis Kinase_Assay->Site_Mutagenesis Identifies Specific Phosphorylation Sites Phenotypic_Analysis Phenotypic Analysis (Phospho-mutant lines) Site_Mutagenesis->Phenotypic_Analysis Generates Tools for Functional Study Conclusion Conclusion Phenotypic_Analysis->Conclusion Validated Signaling Pathway

Caption: A logical workflow for the in vivo validation of this compound targets.

References

Assessing the Functional Redundancy of CPK20 with Other Calcium-Dependent Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Calcium-Dependent Protein Kinase 20 (CPK20) with other members of the CDPK family, focusing on functional redundancy. We delve into supporting experimental data, detailed protocols for key experiments, and visual representations of signaling pathways to offer an objective assessment for research and drug development applications.

Introduction to this compound and Functional Redundancy in CDPKs

Calcium-Dependent Protein Kinases (CDPKs) are a large family of serine/threonine kinases unique to plants and some protists. They function as crucial sensors of intracellular calcium (Ca²⁺) signals, translating these second messenger signals into downstream physiological responses. The Arabidopsis genome, for instance, encodes 34 CDPKs, suggesting a potential for functional overlap or redundancy among family members. This redundancy, where multiple kinases can perform similar or overlapping functions, is a key consideration in genetic studies and for the development of specific kinase inhibitors.

This compound, a member of the CDPK family, has been implicated in several signaling pathways, most notably in the regulation of pollen tube growth. Understanding its functional redundancy with other CDPKs is critical for elucidating its precise biological roles and for identifying potential targets for modulating plant growth and development. This guide will focus on the known functions of this compound and present a comparative analysis with other CDPKs based on available experimental evidence.

Comparative Analysis of this compound Function

Evidence for the functional redundancy of this compound primarily comes from studies on its role in regulating ion channels in Arabidopsis pollen tubes. Specifically, both this compound and its close homolog CPK2 have been shown to interact with and activate the S-type anion channel SLAH3.

Shared Downstream Target: The Anion Channel SLAH3

In Arabidopsis pollen tubes, the polarized growth is tightly regulated by ion fluxes, including anions. The slow anion channel SLAH3 is a key player in this process. Fluorescence Resonance Energy Transfer-Fluorescence Lifetime Imaging Microscopy (FRET-FLIM) studies have demonstrated a direct physical interaction between both CPK2 and this compound with SLAH3 at the plasma membrane of pollen tubes. This interaction is crucial for the activation of SLAH3. The co-expression of either CPK2 or this compound with SLAH3 leads to its activation, suggesting that they share a common downstream target and likely have redundant roles in this specific signaling pathway.

Table 1: Interaction of CPK2 and this compound with SLAH3

KinaseInteraction with SLAH3 (FRET-FLIM)Functional OutcomeReference
This compound YesActivation of SLAH3 anion channel[1]
CPK2 YesActivation of SLAH3 anion channel[1]
CPK17 NoNo activation of SLAH3[1]
CPK34 NoNo activation of SLAH3[1]

Note: This table summarizes qualitative interaction data. Quantitative in vitro kinase assay data directly comparing the phosphorylation efficiency of SLAH3 by this compound and CPK2 is not yet available in the literature.

Phenotypic Analysis of Mutants

To date, a detailed phenotypic analysis of a this compound single mutant in Arabidopsis has not been extensively reported in the literature. The most direct genetic evidence for functional redundancy comes from the analysis of double mutants. While a cpk2 this compound double mutant has not been specifically characterized, the severe pollen tube growth defects observed in other cpk double mutants, such as cpk17 cpk34, highlight the importance of functional redundancy within the CDPK family for this developmental process.[2] The generation and phenotypic characterization of a cpk2 this compound double mutant would be a critical experiment to definitively assess their redundant functions in vivo.

Signaling Pathways and Functional Overlap

The known signaling pathway involving this compound is centered on its role in pollen tube guidance and growth.

CPK20_Signaling_Pathway Ca2+ Influx Ca2+ Influx This compound This compound Ca2+ Influx->this compound activates CPK2 CPK2 Ca2+ Influx->CPK2 activates SLAH3 SLAH3 This compound->SLAH3 interacts with & phosphorylates CPK2->SLAH3 interacts with & phosphorylates Anion Efflux Anion Efflux SLAH3->Anion Efflux mediates Pollen Tube Growth Pollen Tube Growth Anion Efflux->Pollen Tube Growth regulates CRISPR_Workflow cluster_0 Vector Construction cluster_1 Plant Transformation cluster_2 Mutant Screening gRNA Design Design gRNAs targeting This compound and CPK_X Vector Assembly Assemble gRNAs and Cas9 into a binary vector gRNA Design->Vector Assembly Agrobacterium Transformation Agrobacterium Transformation Vector Assembly->Agrobacterium Transformation Floral Dip Arabidopsis floral dip Agrobacterium Transformation->Floral Dip T1 Seed Selection Select T1 seeds on appropriate antibiotic Floral Dip->T1 Seed Selection Genomic DNA Extraction Genomic DNA Extraction T1 Seed Selection->Genomic DNA Extraction PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Identify Double Mutants Identify homozygous double mutants in T2/T3 generation PCR & Sequencing->Identify Double Mutants

References

Comparative Transcriptomic Analysis: Unveiling the Role of CPK20 in Plant Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the comparative transcriptomic landscape of wild-type and cpk20 mutant plants under abiotic stress.

Calcium-dependent protein kinases (CPKs) are crucial sensors of calcium signals in plants, playing a pivotal role in transducing stress cues into adaptive physiological responses. Among these, this compound has emerged as a significant regulator of plant tolerance to various abiotic stresses, including drought, salinity, and cold. Understanding the molecular mechanisms orchestrated by this compound is paramount for developing stress-resilient crops. This guide provides a comparative overview of the transcriptomic changes between wild-type plants and those with a dysfunctional this compound gene when subjected to stress, supported by representative data and detailed experimental protocols.

Quantitative Transcriptomic Data: Wild-Type vs. This compound Mutant

Gene CategoryRepresentative GenesRegulation in this compound Mutant (Hypothetical)Implicated Function
ABA Signaling ABF3, ABI5, RD29BDown-regulatedAbscisic acid-dependent stress signaling and gene activation
Ion Homeostasis NHX1, SOS1Down-regulatedMaintenance of cellular ion balance under salt and osmotic stress
Cold Acclimation COR47, CBF1Down-regulatedProtection against freezing damage and low-temperature stress
Osmolyte Biosynthesis P5CS1, GolS1Down-regulatedAccumulation of proline and galactinol (B1212831) to maintain turgor
Transcription Factors DREB2A, MYB2Altered ExpressionMaster regulators of downstream stress-responsive gene networks
Reactive Oxygen Species (ROS) Scavenging APX1, SOD1Altered ExpressionDetoxification of harmful reactive oxygen species

Experimental Protocols

Reproducible and high-quality transcriptomic data are contingent on a meticulously planned and executed experimental workflow. Below is a detailed protocol for a comparative RNA-seq analysis of Arabidopsis wild-type and this compound mutant plants under drought stress.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana wild-type (e.g., Columbia-0 ecotype) and a confirmed this compound T-DNA insertion mutant line.

  • Growth: Plants are grown hydroponically or in a soil mixture (e.g., peat moss, perlite, and vermiculite (B1170534) in a 3:1:1 ratio) in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod, at 22°C with 60% relative humidity.

Drought Stress Treatment
  • Soil-grown plants: Drought stress is imposed on 4-week-old plants by withholding water for a predetermined period (e.g., 10-14 days) until the soil water content reaches a specific level (e.g., 40% of field capacity). Control plants are maintained under well-watered conditions.

  • Hydroponically-grown plants: Stress is induced by transferring plants to a hydroponic solution containing an osmoticum like polyethylene (B3416737) glycol (PEG 6000) at a concentration that imposes a specific water potential (e.g., -0.5 MPa).

Sample Collection and RNA Extraction
  • Rosette leaves are harvested from both control and drought-stressed wild-type and this compound mutant plants. Three biological replicates are collected for each condition.

  • Samples are immediately frozen in liquid nitrogen to prevent RNA degradation.

  • Total RNA is extracted using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.

Library Preparation and Sequencing
  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • The double-stranded cDNA is subjected to end-repair, A-tailing, and ligation of sequencing adapters.

  • The ligated products are PCR amplified to generate the final cDNA library.

  • The quality of the library is assessed, and it is sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC, and adapters and low-quality reads are trimmed.

  • Read Alignment: The clean reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like HISAT2 or STAR.

  • Differential Expression Analysis: Gene expression levels are quantified, and differentially expressed genes (DEGs) between wild-type and this compound mutant plants under control and stress conditions are identified using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

  • Functional Annotation and Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify over-represented biological processes and pathways.

Visualizing the Molecular Landscape

This compound Signaling Pathway in Abiotic Stress

CPK20_Signaling_Pathway Stress Abiotic Stress (Drought, Salinity, Cold) Ca_influx Ca²⁺ Influx Stress->Ca_influx CPK20_inactive This compound (inactive) Ca_influx->CPK20_inactive Binds to EF hands CPK20_active This compound (active) CPK20_inactive->CPK20_active Conformational Change ABF3 ABF3 CPK20_active->ABF3 Phosphorylates NHX1 NHX1 CPK20_active->NHX1 Regulates COR47 COR47 CPK20_active->COR47 Regulates Stress_Response Stress Tolerance ABF3->Stress_Response NHX1->Stress_Response COR47->Stress_Response

Caption: this compound-mediated stress signaling pathway.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Plant_Growth Plant Growth (Wild-Type & this compound Mutant) Stress_Treatment Drought Stress Treatment & Control Plant_Growth->Stress_Treatment Sample_Collection Sample Collection (3 Biological Replicates) Stress_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction & QC Sample_Collection->RNA_Extraction Library_Prep mRNA Enrichment & Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Functional_Analysis Functional Annotation (GO, KEGG) Data_Analysis->Functional_Analysis

Caption: Workflow for comparative transcriptomic analysis.

Safety Operating Guide

Navigating the Disposal of Unidentified Substances: A Protocol for "CPK20"

Author: BenchChem Technical Support Team. Date: December 2025

In a laboratory setting, the proper identification and subsequent disposal of chemical waste are paramount to ensuring personnel safety and environmental compliance. When a substance, such as one labeled "CPK20," cannot be readily identified through standard chemical inventories or safety data sheets (SDS), it must be treated as an unknown and potentially hazardous material. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of such unidentified chemical compounds, ensuring that researchers, scientists, and drug development professionals can manage these situations effectively and responsibly.

Immediate Safety and Handling Protocols

The appearance of an unidentifiable substance requires immediate and cautious action. The primary goal is to isolate the material and prevent any potential exposure or reaction until it can be properly characterized and disposed of by qualified personnel.

Key Safety Precautions for Unidentified Chemicals

Precaution Action Rationale
Do Not Handle If a container is compromised, leaking, or appears to be under pressure, do not touch it. Visually inspect for any degrading labels or container damage from a safe distance.[1] Prevents accidental exposure to a potentially corrosive, toxic, or reactive substance.
Isolate the Area Secure the location of the container. If safe to do so, place the container in a secondary containment unit, such as a labeled cardboard box, and mark it clearly as "Unidentified Chemical - Do Not Touch."[1] Limits the risk of accidental contact and clearly communicates the potential hazard to others in the laboratory.
Personal Protective Equipment (PPE) When any handling is necessary, even for relocation, wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of open containers must occur within a chemical fume hood.[1][2] Minimizes the risk of skin contact, inhalation, or eye exposure to the unknown substance.

| Contact Environmental Health & Safety (EHS) | Immediately notify your institution's EHS office about the unidentified substance. They will provide specific guidance and initiate the formal identification and disposal process.[1] | EHS personnel are trained to manage hazardous and unknown waste and are familiar with regulatory disposal requirements. |

Step-by-Step Disposal Procedure for Unidentified Chemicals

Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1] Therefore, the following procedural steps must be followed:

  • Preliminary Internal Inquiry:

    • Attempt to identify the substance by consulting with other laboratory personnel who may have knowledge of past or current projects.[1] The history of research in a specific laboratory space can often provide crucial clues to a substance's identity.[1]

  • Initiate Formal EHS Protocol:

    • If the substance cannot be identified internally, a formal request for analysis must be submitted to your institution's EHS department. This may involve completing a "Request for Analysis of Unknown Material" form or a similar document.[1]

    • Provide as much information as possible, including the location where it was found, any markings on the container, and its physical appearance.

  • Proper Labeling and Storage:

    • While awaiting EHS intervention, the container must be labeled as "Hazardous Waste" and include all available information.[1]

    • Store the container in a designated satellite accumulation area, which is typically within a fume hood and in secondary containment.[1]

  • EHS Analysis and Disposal:

    • EHS will arrange for the chemical analysis of the substance to determine its properties and hazards.[1]

    • Following analysis, EHS or an approved hazardous waste contractor will collect, transport, and dispose of the chemical in accordance with all applicable regulations.[1] The generating department is typically responsible for the costs associated with analysis and disposal.[1]

Below is a logical workflow for handling an unidentified chemical substance in a laboratory setting.

cluster_0 Discovery & Initial Assessment cluster_1 Identification & Reporting cluster_2 Final Disposal start Unidentified Chemical 'this compound' Found check_container Assess Container Integrity start->check_container compromised Container Compromised? check_container->compromised isolate Isolate Area & Do Not Touch compromised->isolate Yes safe_to_move Safe to Move? compromised->safe_to_move No contact_ehs Contact EHS Office isolate->contact_ehs wear_ppe Wear Full PPE safe_to_move->wear_ppe Yes inquiry Internal Inquiry: Consult Lab Personnel safe_to_move->inquiry No move_to_hood Move to Fume Hood with Secondary Containment wear_ppe->move_to_hood move_to_hood->inquiry identified Substance Identified? inquiry->identified follow_sds Follow Known SDS for Disposal identified->follow_sds Yes identified->contact_ehs No label_waste Label as 'Hazardous Waste - Unidentified' contact_ehs->label_waste ehs_analysis EHS Performs/Arranges for Analysis label_waste->ehs_analysis ehs_pickup EHS or Contractor Picks Up Waste ehs_analysis->ehs_pickup end_disposal Proper Disposal Complete ehs_pickup->end_disposal

Caption: Workflow for the safe handling and disposal of an unidentified laboratory chemical.

By adhering to this structured and safety-conscious protocol, laboratory professionals can confidently and competently manage the challenge of unidentified chemical waste, ensuring a safe environment for themselves and their colleagues while maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.